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  • Product: (4-Oxothiazolidin-2-ylidene)acetonitrile
  • CAS: 3364-82-7

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Stability of (4-Oxothiazolidin-2-ylidene)acetonitrile: A Technical Guide

Executive Summary (4-Oxothiazolidin-2-ylidene)acetonitrile (CAS: 3364-82-7) is a highly versatile, bifunctional heterocyclic building block widely utilized in modern medicinal chemistry and coordination chemistry. Charac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Oxothiazolidin-2-ylidene)acetonitrile (CAS: 3364-82-7) is a highly versatile, bifunctional heterocyclic building block widely utilized in modern medicinal chemistry and coordination chemistry. Characterized by a thiazolidin-4-one core and an exocyclic cyanomethylene moiety, this compound serves as a critical precursor for synthesizing complex, biologically active architectures. Notably, it is employed in the construction of pyrazole-incorporating thiazol-4-one derivatives, which have demonstrated potent efficacy as dual DNA Gyrase and DHFR inhibitors against multidrug-resistant (MDR) pathogens (1)[1]. Beyond drug discovery, its multidentate nature makes it an excellent ligand for transition metal complexation, yielding stable antimicrobial and antifungal metal-organic frameworks (2)[2].

Physicochemical and Spectroscopic Profile

The structural integrity and reactivity of (4-Oxothiazolidin-2-ylidene)acetonitrile are dictated by its tautomeric stability and stereochemistry. The molecule predominantly exists in the lactam form due to the high thermodynamic stability of the amide-like carbonyl bond. Furthermore, the exocyclic double bond at position 2 introduces geometrical isomerism, allowing for both (2E) and (2Z) configurations, with the (2E)-isomer independently cataloged under CAS: 26313-07-5 ()[].

Quantitative Data Summary

The following table summarizes the core physicochemical and spectroscopic parameters essential for validating the compound's identity and purity during synthesis (4)[4].

PropertyValue / Description
CAS Registry Number 3364-82-7 (General/Racemic), 26313-07-5 (2E-isomer)
Molecular Formula C₅H₄N₂OS
Molecular Weight 140.16 g/mol
Appearance White to off-white crystalline solid
IR Spectral Markers (cm⁻¹) ν(C≡N): 2202–2210; ν(C=O): 1714–1720; ν(NH): ~3180
¹H NMR Markers (DMSO-d₆, δ ppm) ~3.9–4.0 (s, 2H, CH₂), ~5.8 (s, 1H, =CH), ~11.5 (br s, 1H, NH)
Ligand Donor Sites Nitrogen (thiazolidine ring), Oxygen (carbonyl), Nitrogen (nitrile)

Mechanistic Synthesis and Causality

The synthesis of (4-Oxothiazolidin-2-ylidene)acetonitrile relies on the nucleophilic attack of a thioamide on an α-halo acid, followed by an intramolecular cyclization. The choice of reagents and reaction conditions is critical to prevent premature hydrolysis of the cyano group.

Synthesis A 2-Cyanothioacetamide C S-Alkylation Intermediate A->C Base (NaOAc) - HCl B Chloroacetic Acid B->C D Target Product C->D Cyclization Heat, - H2O

Fig 1. Mechanistic workflow for the synthesis of (4-Oxothiazolidin-2-ylidene)acetonitrile.

Self-Validating Protocol: Synthesis and Isolation

Expertise & Causality: The use of anhydrous sodium acetate is a deliberate choice. It acts as a mild base that is strong enough to deprotonate the thiol tautomer of 2-cyanothioacetamide—thereby exponentially increasing its nucleophilicity—but weak enough to avoid hydrolyzing the sensitive nitrile group into an amide or carboxylic acid[1].

  • Reagent Preparation: Dissolve 10 mmol of 2-cyanothioacetamide and 10 mmol of chloroacetic acid in 30 mL of absolute ethanol.

  • Catalysis: Add 12 mmol of anhydrous sodium acetate to the stirring solution.

  • Reflux & Cyclization: Heat the mixture to reflux for 4–6 hours.

    • Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1) solvent system. The reaction is complete when the starting material spots disappear and a new, distinct UV-active spot emerges.

  • Precipitation: Pour the hot reaction mixture over 100 g of crushed ice. The sudden thermal shock and high polarity of the aqueous environment force the hydrophobic thiazolidin-4-one product to precipitate immediately.

  • Purification: Filter the solid under vacuum, wash extensively with cold distilled water to remove residual sodium chloride and unreacted acid, and recrystallize from ethanol to obtain the pure product.

Coordination Chemistry and Thermal Stability

(4-Oxothiazolidin-2-ylidene)acetonitrile acts as a versatile multidentate ligand. Depending on the pH and the nature of the metal center, it can coordinate through the carbonyl oxygen, the ring nitrogen, or the nitrile nitrogen. Extensive studies have demonstrated its ability to form highly stable octahedral or tetrahedral complexes with transition metals such as Co(II), Ni(II), Cu(II), and Zn(II)[2].

Thermogravimetric Analysis (TGA) reveals that the free ligand is thermally stable up to approximately 200°C. However, upon complexation, the thermal degradation profile shifts. The metal complexes typically exhibit an initial weight loss between 100°C and 150°C, corresponding to the loss of lattice and coordinated water molecules. This is followed by the exothermic decomposition of the organic ligand framework at temperatures exceeding 250°C, ultimately leaving a stable metal oxide residue (5)[5].

Complexation L Free Ligand C Metal-Ligand Complex L->C EtOH, Reflux pH 7.0-7.5 M Metal Salts M->C T Thermal Degradation C->T > 150°C Loss of H2O B Bioactive Scaffold C->B Biological Evaluation

Fig 2. Coordination complexation pathways and thermal stability profiling of the ligand.

Self-Validating Protocol: Metal Complexation

Expertise & Causality: Adjusting the pH to 7.0–7.5 is critical. It facilitates the partial deprotonation of the thiazolidine ring's NH group, allowing the nitrogen atom to act as a stronger electron donor, thereby stabilizing the resulting metal-organic framework[2].

  • Ligand Solubilization: Dissolve 2 mmol of the synthesized ligand in 20 mL of hot absolute ethanol.

  • Metal Addition: Dropwise, add a solution containing 1 mmol of the target metal chloride (e.g., CuCl₂·2H₂O) dissolved in 10 mL of ethanol. A 2:1 ligand-to-metal ratio ensures the saturation of the coordination sphere.

  • pH Optimization: Carefully adjust the pH of the mixture to 7.0–7.5 using dilute ammonium hydroxide.

  • Reflux: Reflux the mixture for 3 hours. A colored precipitate (indicative of the specific d-d electron transitions of the metal complex) will form.

  • Isolation & Validation: Filter the complex while hot, wash with hot ethanol followed by diethyl ether, and dry under vacuum.

    • Self-Validation Step: Perform IR spectroscopy on the dried complex. A successful complexation is confirmed by a noticeable shift in the ν(C=O) and ν(C≡N) stretching frequencies to lower wavenumbers, proving that electron density has been successfully donated from the ligand to the metal center[2].

Conclusion

(4-Oxothiazolidin-2-ylidene)acetonitrile is a cornerstone molecule in modern synthetic and coordination chemistry. Its unique physicochemical properties, combined with its high thermal stability and predictable reactivity, make it an indispensable tool for drug development professionals designing next-generation antimicrobial agents and advanced metal-organic complexes.

References

  • [1] Moaz M. Abdou et al., "In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens", ACS Omega, 1

  • [5] Amr M Nassar et al., "Thermal gravimetric analysis for compounds (2, 3, 4 and 6)", ResearchGate, 5

  • [2] H.A. Gomaa et al., "Coordination chemistry and biological activity of 2-(4-oxothiazolidin-2-ylidene) acetonitrile with Co(II), Ni(II), Cu(II) and Zn(II)", ResearchGate, 2

  • [4] "2-Cyanothioacetamide 7357-70-2", Guidechem,4

  • [] "CAS 26313-07-5 ((2E)-(4-oxo-1,3-thiazolidin-2-ylidene)ethanenitrile)", BOC Sciences,

Sources

Exploratory

Spectroscopic Characterization (NMR & IR) of (4-Oxothiazolidin-2-ylidene)acetonitrile: A Comprehensive Analytical Guide

Executive Summary (4-Oxothiazolidin-2-ylidene)acetonitrile is a privileged heterocyclic scaffold that serves as a critical precursor in the synthesis of advanced antimicrobial agents, dual DNA gyrase/DHFR inhibitors, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Oxothiazolidin-2-ylidene)acetonitrile is a privileged heterocyclic scaffold that serves as a critical precursor in the synthesis of advanced antimicrobial agents, dual DNA gyrase/DHFR inhibitors, and targeted anticancer therapeutics. Structurally, the molecule features a highly conjugated "push-pull" electronic system, comprising an electron-donating thiazolidine ring and an electron-withdrawing cyano group across an exocyclic double bond.

Accurate spectroscopic characterization—specifically via Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy—is paramount for confirming its structural integrity, assessing E/Z geometric isomerism, and predicting its reactivity profile. This whitepaper provides an authoritative, in-depth guide to the spectral signatures of this compound, emphasizing the physical causality behind its unique resonance and vibrational behaviors.

Electronic Architecture: The Push-Pull Phenomenon

Before analyzing the empirical spectral data, one must understand the molecule's underlying electronic topology. The physical behavior of (4-oxothiazolidin-2-ylidene)acetonitrile in an applied magnetic field (NMR) or under infrared radiation (IR) is entirely dictated by its delocalized π -system.

The sulfur and nitrogen atoms within the thiazolidin-4-one ring possess lone pairs that act as strong electron donors (+M effect). Conversely, the exocyclic cyano (-CN) and the ring carbonyl (C=O) groups act as potent electron acceptors (-M effect). This creates a highly polarized donor- π -acceptor (push-pull) conjugated system. This electronic delocalization forces the exocyclic C=C bond to adopt significant single-bond character, which directly alters vibrational force constants and magnetic shielding environments[1].

PushPull Donor Electron Donor (Thiazolidine S & N) PiSystem Exocyclic C=C (Transmitter) Donor->PiSystem +M Effect Acceptor1 Cyano Group (-CN) (Primary Acceptor) PiSystem->Acceptor1 -M Effect Acceptor2 Carbonyl (C=O) (Secondary Acceptor) PiSystem->Acceptor2 Cross-Conjugation

Caption: Conceptual diagram of the push-pull electronic delocalization in (4-oxothiazolidin-2-ylidene)acetonitrile.

Fourier-Transform Infrared (FT-IR) Profiling

The IR spectrum of (4-oxothiazolidin-2-ylidene)acetonitrile is highly diagnostic, with shifts that deviate from standard aliphatic functional groups due to the aforementioned conjugation[2].

  • Cyano Group (C≡N): While isolated aliphatic nitriles typically absorb near 2250 cm⁻¹, the push-pull conjugation in this molecule reduces the C≡N bond order. Consequently, the stretching frequency shifts to a lower energy state, appearing as a sharp, strong band between 2196–2210 cm⁻¹ [2].

  • Carbonyl Group (C=O): The thiazolidin-4-one lactam carbonyl typically absorbs around 1700–1720 cm⁻¹ . Cross-conjugation with the ring nitrogen stabilizes this resonance, preventing it from shifting to higher frequencies typical of strained rings[2].

  • Amine (N-H): A distinct absorption band between 3180–3250 cm⁻¹ corresponds to the N-H stretch. The broadness is primarily due to intermolecular hydrogen bonding in the solid state[2].

Table 1: Quantitative FT-IR Spectral Assignments
Functional GroupWavenumber (cm⁻¹)Vibrational ModeCausal Explanation
C≡N 2196 – 2210StretchingLowered from ~2250 cm⁻¹ due to push-pull conjugation increasing single-bond character.
C=O 1700 – 1720StretchingThiazolidin-4-one lactam carbonyl; stabilized by ring heteroatoms.
N-H 3180 – 3250StretchingBroadened by intermolecular H-bonding in the solid state (KBr matrix).
C=C 1600 – 1630StretchingExocyclic alkene; highly polarized by the donor-acceptor system.

Nuclear Magnetic Resonance (NMR) Signatures

NMR provides unambiguous confirmation of the molecular framework. The chemical shifts observed in 1 H NMR are direct readouts of the electron density distribution mapped by the push-pull system[2].

  • Vinylic Proton (=CH-CN): This proton resonates around δ 5.50–6.20 ppm . For an electron-deficient alkene, this is an unusually shielded (upfield) position. The causality lies in the strong electron-donating (+M) effect of the thiazolidine ring, which pushes electron density onto the vinylic carbon, shielding the attached proton.

  • Methylene Protons (C5-H₂): The protons of the thiazolidine ring appear as a sharp singlet at δ 3.80–4.10 ppm . They are strongly deshielded by the adjacent electronegative sulfur atom and the anisotropic effect of the carbonyl group[2].

  • N-H Proton: Appearing as a highly deshielded broad singlet around δ 11.50–12.50 ppm (in DMSO- d6​ ), this extreme downfield position is a hallmark of the lactam/thioamide-like environment and strong solvent-solute hydrogen bonding.

Table 2: Quantitative 1 H NMR Chemical Shifts (DMSO- d6​ , 400 MHz)
Proton TypeChemical Shift (δ, ppm)MultiplicityIntegrationCausal Explanation
N-H (Ring) 11.50 – 12.50Broad Singlet1HHighly deshielded due to lactam environment and solvent H-bonding.
=CH-CN 5.50 – 6.20Singlet1HShielded relative to typical electron-deficient alkenes due to +M effect from ring S and N.
C5-H₂ (Ring) 3.80 – 4.10Singlet2HDeshielded by adjacent sulfur and carbonyl groups.

Standardized Experimental Workflows

To ensure reproducibility, high signal-to-noise ratios, and absolute structural confidence, the following self-validating methodologies must be strictly adhered to during sample analysis.

Workflow Sample Sample Preparation (DMSO-d6 / KBr Pellet) IR_Acq FT-IR Acquisition (4000-400 cm⁻¹) Sample->IR_Acq Solid State NMR_Acq 1H & 13C NMR Acquisition (400 MHz, 298K) Sample->NMR_Acq Solution State Data_Proc Data Processing & Phase Correction IR_Acq->Data_Proc NMR_Acq->Data_Proc Assign Resonance Assignment (Push-Pull Analysis) Data_Proc->Assign Valid Structural Validation (E/Z Isomer Confirmation) Assign->Valid

Caption: End-to-end spectroscopic elucidation workflow for thiazolidine derivatives.

Protocol A: High-Fidelity FT-IR Acquisition
  • Sample Preparation: Grind 1–2 mg of the synthesized (4-oxothiazolidin-2-ylidene)acetonitrile with 100 mg of anhydrous, IR-grade Potassium Bromide (KBr) in an agate mortar.

  • Desiccation: Press the mixture into a translucent pellet under 10 tons of pressure. Immediately transfer the pellet to a vacuum desiccator for 15 minutes to eliminate surface moisture.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for a minimum of 32 co-added scans against a pure KBr background.

Self-Validation Check: The absence of a broad, sweeping band at 3400 cm⁻¹ (O-H stretch from atmospheric moisture) validates the efficacy of the KBr desiccation step, ensuring the target N-H band at 3180 cm⁻¹ is not artificially broadened or masked.

Protocol B: NMR Acquisition and Phase Correction
  • Sample Dissolution: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ . The use of anhydrous solvent is critical to prevent the rapid chemical exchange of the N-H proton, which would otherwise broaden into the baseline.

  • Probe Tuning & Shimming: Insert the sample into the spectrometer (e.g., 400 MHz). Tune and match the probe to the exact solvent impedance. Shim the Z1-Z5 gradients to achieve a lock level >80% and a line width <1 Hz for the residual solvent peak.

  • Acquisition: Acquire the 1 H spectrum using a standard 30° pulse program (zg30) with 16 scans and a relaxation delay (D1) of 2 seconds.

Self-Validation Check: The presence of the residual DMSO pentet at exactly δ 2.50 ppm and the water peak at δ 3.33 ppm confirms accurate spectral referencing and lock stability. Furthermore, the integration ratio of the C5-H₂ peak to the =CH-CN peak must be exactly 2:1; any deviation mathematically proves incomplete cyclization, degradation, or the presence of impurities.

References

  • Title: In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. Source: ACS Omega, 2022. URL: [Link]

  • Title: Molecular modeling and cyclization reactions of 2-(4-oxothiazolidine-2-ylidene) acetonitrile. Source: Journal of Molecular Liquids, 2021. URL: [Link]

  • Title: Structural Optimization and Structure–Activity Relationship of 4-Thiazolidinone Derivatives as Novel Inhibitors of Human Dihydroorotate Dehydrogenase. Source: Molecules (MDPI), 2019. URL: [Link]

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Mechanism of Action of (4-Oxothiazolidin-2-ylidene)acetonitrile and its Derivatives

Executive Summary: The (4-Oxothiazolidin-2-ylidene)acetonitrile core, a prominent member of the rhodanine family, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have demonstrated a remarkab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The (4-Oxothiazolidin-2-ylidene)acetonitrile core, a prominent member of the rhodanine family, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug discovery.[2][3] This technical guide provides a comprehensive analysis of the in vitro mechanisms of action associated with this scaffold, synthesizing data from numerous studies. The primary modes of action are rooted in the targeted inhibition of key enzymes across various pathological pathways, including those essential for microbial survival, cancer cell proliferation, and metabolic dysregulation. This document outlines these mechanisms, provides detailed experimental protocols for their investigation, and offers insights for researchers, scientists, and drug development professionals engaged in exploring the therapeutic potential of this versatile chemical class.

Introduction to the 4-Oxothiazolidin-2-ylidene Scaffold

The 4-thiazolidinone ring system is a foundational heterocyclic moiety in drug discovery, known for conferring a wide spectrum of biological activities.[4] The (4-Oxothiazolidin-2-ylidene)acetonitrile structure is a specific and highly reactive variant, characterized by an exocyclic double bond and a nitrile group, which serve as critical pharmacophores for interaction with biological targets.[5] The versatility of this scaffold allows for extensive structural modifications, particularly at the N-3 and C-5 positions, enabling the development of derivatives with tailored potency and selectivity against a diverse range of protein targets.[1] Consequently, these compounds have been investigated for numerous therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic roles.[2][6] This guide focuses on elucidating the specific molecular interactions and cellular consequences that underpin these activities in an in vitro setting.

Core Mechanistic Pathways and Molecular Targets

The biological effects of (4-Oxothiazolidin-2-ylidene)acetonitrile derivatives are predominantly achieved through the inhibition of critical enzymes. The specific target and the resulting cellular outcome are highly dependent on the structural modifications of the core scaffold.

Antimicrobial Mechanisms of Action

Derivatives of this scaffold have shown potent activity against a wide range of bacterial and fungal pathogens.[7] The mechanisms are primarily centered on the disruption of essential cellular processes.

  • Inhibition of Bacterial Nucleic Acid and Cell Wall Synthesis: A primary antibacterial mechanism involves the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication and transcription.[7] By binding to this enzyme, the compounds prevent the necessary supercoiling of DNA, leading to bacterial cell death.[3] Some derivatives have also been identified as inhibitors of RNA polymerase (RNAP), directly halting transcription.[2] Furthermore, inhibition of Mur ligases, which are essential for the biosynthesis of peptidoglycan, compromises the integrity of the bacterial cell wall, leading to lysis.[7]

  • Inhibition of Fungal-Specific Enzymes: In fungi, a key target is Protein O-mannosyl transferase 1 (PMT1), an enzyme involved in the O-mannosylation of proteins, which is critical for cell wall integrity and virulence.[8] Specific rhodanine-3-acetic acid derivatives have been shown to inhibit Candida albicans PMT1 with IC₅₀ values in the sub-micromolar range (0.2-0.5 µM), inducing morphological changes consistent with loss of enzyme function.[8] Another proposed antifungal mechanism is the inhibition of 14α-lanosterol demethylase, an enzyme vital for ergosterol biosynthesis.[3]

Anticancer and Cytotoxic Mechanisms

The scaffold has demonstrated significant cytotoxic activity against various human cancer cell lines, including breast (MCF-7, CAL51), lung (NCI-H460), and central nervous system (SF-268) cancers.[9][10]

  • Induction of Apoptosis: The observed cytotoxic effects often include classic morphological signs of apoptosis, such as cell detachment, cytoplasmic and nuclear shrinkage, and cell rounding.[9] While the upstream targets can vary, these observations suggest the activation of programmed cell death pathways.

  • Enzyme Inhibition in Cancer Proliferation: Although direct targets for many anticancer derivatives are still under investigation, related thiazolidinone compounds have been shown to inhibit enzymes critical for cancer progression, such as Cyclin-Dependent Kinase 8 (CDK8).[11] Inhibition of such kinases can halt the cell cycle and prevent uncontrolled tumor growth.

Broad-Spectrum Enzyme Inhibition

The versatility of the scaffold extends to enzymes implicated in a variety of other diseases.

  • Aldose and Aldehyde Reductase Inhibition: Certain rhodanine-3-acetamide derivatives are potent inhibitors of aldose reductase (AR) and aldehyde reductase (ALR).[6] AR is a key enzyme in the polyol pathway, where the accumulation of sorbitol contributes to diabetic complications. The most potent derivative identified in one study exhibited an IC₅₀ value of 0.12 µM against aldose reductase.[6]

  • Tyrosinase Inhibition: Derivatives have been developed as non-competitive inhibitors of mushroom tyrosinase, an enzyme involved in melanin synthesis.[12] One such derivative displayed an IC₅₀ of 3.17 µM, significantly more potent than the standard inhibitor, kojic acid (IC₅₀ of 15.91 µM).[12][13] This activity is relevant for treating hyperpigmentation disorders.

  • Anti-inflammatory Activity: The anti-inflammatory properties of some derivatives are linked to the inhibition of phosphodiesterase-4 (PDE4), an enzyme that regulates inflammatory responses.[2]

Experimental Protocols for Mechanistic Elucidation

To validate the in vitro mechanism of action of (4-Oxothiazolidin-2-ylidene)acetonitrile derivatives, a series of robust and self-validating experimental protocols are essential.

Protocol: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a framework for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target enzyme. The example is adapted for a spectrophotometric assay like tyrosinase or urease inhibition.[12][14]

Rationale: This experiment directly quantifies the compound's ability to inhibit the catalytic activity of a purified enzyme. By measuring the reduction in product formation (or substrate consumption) at various compound concentrations, a dose-response curve is generated to calculate the IC₅₀, a key measure of potency.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a series of dilutions of the test compound in the appropriate assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Prepare solutions of the target enzyme and its specific substrate at optimal concentrations in the assay buffer.

    • Prepare a solution of a known inhibitor to serve as a positive control.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the test compound dilutions to the appropriate wells.

    • Add 25 µL of assay buffer with 1% DMSO to the "No Inhibitor" (100% activity) control wells.

    • Add 25 µL of the positive control inhibitor to its designated wells.

    • Add 50 µL of the enzyme solution to all wells except the "Blank" (no enzyme) wells.

    • Pre-incubate the plate at the optimal temperature (e.g., 37°C) for 10-15 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 50 µL of the substrate solution to all wells.

    • Measure the absorbance (or fluorescence) at the appropriate wavelength using a microplate reader. Measurements can be taken at a single endpoint or kinetically over time.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (Sample_Absorbance / No_Inhibitor_Control_Absorbance)] * 100

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

Protocol: Cell Viability (MTT) Assay for Cytotoxicity

This protocol measures the metabolic activity of cells as an indicator of cell viability and is a standard method for assessing the cytotoxic potential of a compound.[15][16]

Rationale: This assay quantifies the cytotoxic effect of a compound on living cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of cytotoxicity.

Methodology:

  • Cell Culture and Seeding:

    • Culture the desired cancer or normal cell line (e.g., MCF-7, HCT116) under standard conditions (37°C, 5% CO₂).

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the test compound.

    • Include "Vehicle Control" wells (containing only the medium with DMSO) and "Untreated Control" wells.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_of_Treated_Cells / Absorbance_of_Vehicle_Control) * 100

    • Plot the % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Summary and Visualization

Summary of In Vitro Inhibitory Activities

The following table summarizes reported IC₅₀ values for various derivatives of the 4-oxothiazolidin-2-ylidene scaffold against different molecular targets.

Compound ClassTarget EnzymeIC₅₀ Value (µM)Biological ActivityReference(s)
Rhodanine-3-acetic acid derivativeFungal PMT10.2 - 0.5Antifungal[8]
Rhodanine-3-acetamide derivativeAldose Reductase (AR)0.12Anti-diabetic[6]
Thiazolidin-5-ylidene acetate deriv.Mushroom Tyrosinase3.17Depigmenting[12][13]
Rhodanine-based derivativePhosphodiesterase-4 (PDE4)0.74 - 0.89Anti-inflammatory[2]
Thiazolidine-2,4-dione derivativeS. aureus (MIC)7.3 - 26.3Antibacterial[11]
Acetonitrile fractionCAL51 Breast Cancer Cells0.33 (µg/mL)Anticancer[9]
Visualized Mechanisms and Workflows

Caption: Core mechanisms of (4-Oxothiazolidin-2-ylidene)acetonitrile.

Enzyme_Inhibition_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-well Plate) cluster_analysis 3. Data Analysis prep_reagents Prepare Assay Buffer, Enzyme, Substrate prep_compound Create Serial Dilutions of Test Compound & Controls add_compound Dispense Compound/ Controls into Wells prep_compound->add_compound add_enzyme Add Enzyme Solution add_compound->add_enzyme pre_incubate Pre-incubate (10-15 min) add_enzyme->pre_incubate add_substrate Initiate Reaction with Substrate pre_incubate->add_substrate measure Measure Signal (Absorbance/Fluorescence) add_substrate->measure calc_inhibition Calculate % Inhibition vs. Control measure->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value (Non-linear Regression) plot_curve->calc_ic50

Caption: Workflow for a typical in vitro enzyme inhibition assay.

MTT_Assay_Workflow cluster_cell_prep 1. Cell Preparation cluster_treatment 2. Compound Treatment cluster_assay_execution 3. MTT Assay cluster_data_analysis 4. Data Analysis seed_cells Seed Cells in 96-well Plate incubate_adhere Incubate (24h) for Adhesion seed_cells->incubate_adhere add_compound Add Compound Dilutions to Cells incubate_adhere->add_compound incubate_treatment Incubate (24-72h) add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_formazan Incubate (3-4h) (Formazan Formation) add_mtt->incubate_formazan solubilize Add Solubilizer (DMSO) incubate_formazan->solubilize read_absorbance Read Absorbance (~570nm) solubilize->read_absorbance calc_viability Calculate % Cell Viability vs. Vehicle Control read_absorbance->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Conclusion and Future Perspectives

The (4-Oxothiazolidin-2-ylidene)acetonitrile scaffold is a cornerstone of modern medicinal chemistry, giving rise to derivatives with potent and diverse in vitro mechanisms of action. The primary mode of action is the targeted inhibition of a wide array of enzymes crucial to the lifecycle of microbial pathogens and the proliferation of cancer cells, as well as those involved in inflammatory and metabolic diseases. The evidence strongly supports its role as a versatile platform for developing novel therapeutic agents.

Future research should focus on comprehensive Structure-Activity Relationship (SAR) studies to optimize the scaffold for enhanced selectivity and potency against specific targets. The application of advanced techniques like Cellular Thermal Shift Assays (CETSA) can further validate target engagement within a cellular context. While in vitro studies provide a foundational understanding, subsequent in vivo experiments are necessary to evaluate the pharmacokinetic properties, efficacy, and safety of lead compounds, ultimately translating the in vitro promise of this remarkable scaffold into clinical applications.

References

  • In Vitro Cytotoxicity. (n.d.). Google Vertex AI Search.
  • Synthesis and biological evaluation of new 4‐oxo‐thiazolidin‐2‐ylidene derivatives as antimicrobial agents | Request PDF. (2021, March 10). ResearchGate. Retrieved April 6, 2026, from [Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (2020, February 24). Systematic Reviews in Pharmacy. Retrieved April 6, 2026, from [Link]

  • Recent Advances in the Biological Importance of Rhodanine Derivatives. (2016, June 30). IntechOpen. Retrieved April 6, 2026, from [Link]

  • Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. (2022, November 29). PubMed. Retrieved April 6, 2026, from [Link]

  • Mechanism of rhodanine derivative compounds. (n.d.). ResearchGate. Retrieved April 6, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF VARIOUS SUBSTITUTED BENZOTHIAZOLE DERIVATIVES. (2010, February 24). Der Pharma Chemica. Retrieved April 6, 2026, from [Link]

  • (PDF) Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (2020, May 14). ResearchGate. Retrieved April 6, 2026, from [Link]

  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. (2025, August 6). ResearchGate. Retrieved April 6, 2026, from [Link]

  • Synthesis, computational studies and enzyme inhibitory kinetics of substituted methyl[2-(4-dimethylamino-benzylidene)-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates as mushroom tyrosinase inhibitors. (2017, November 1). PubMed. Retrieved April 6, 2026, from [Link]

  • CsCO3-mediated facile synthesis, characterizations, and biological activities of 4H-benzo[1][2]thiazolo[3,2-a]pyrimidin-4-ylidene)acetonitrile derivatives. (2026, March 31). European Journal of Chemistry. Retrieved April 6, 2026, from [Link]

  • Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1). (n.d.). PubMed. Retrieved April 6, 2026, from [Link]

  • 5-(4-(3-(substituted aryl/alkyl)-4-oxothiazolidin-2-yl)benzylidene)thiazolidine-2,4-dione molecules: Synthesis, Biological potential and in silico studies. (n.d.). ResearchGate. Retrieved April 6, 2026, from [Link]

  • Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity. (2026, March 17). Der Pharma Chemica. Retrieved April 6, 2026, from [Link]

  • Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies. (n.d.). PMC. Retrieved April 6, 2026, from [Link]

  • Synthesis, computational studies and enzyme inhibitory kinetics of substituted methyl[2-(4-dimethylamino-benzylidene)-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates as mushroom tyrosinase inhibitors | Request PDF. (n.d.). ResearchGate. Retrieved April 6, 2026, from [Link]

  • Molecular modeling and cyclization reactions of 2-(4-oxothiazolidine-2-ylidene) acetonitrile. (2018, February 27). R Discovery. Retrieved April 6, 2026, from [Link]

  • Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ ylidene)acetic acid derivatives with. (n.d.). ScienceOpen. Retrieved April 6, 2026, from [Link]

  • L-2-oxothiazolidine-4-carboxylic acid reduces in vitro cytotoxicity of glucose degradation products. (2004, December 15). PubMed. Retrieved April 6, 2026, from [Link]

  • Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. (n.d.). PMC. Retrieved April 6, 2026, from [Link]

  • Lactose-conjugated 2-iminothiazolidin-4-ones: synthesis, inhibitory activity and molecular simulations as potential inhibitors against enzymes responsible for type 2 diabetes. (n.d.). PMC. Retrieved April 6, 2026, from [Link]

  • In vitro cytotoxicity of chemical preservatives on human fibroblast cells. (n.d.). SciELO. Retrieved April 6, 2026, from [Link]

  • Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). (2020, December 1). Juniper Publishers. Retrieved April 6, 2026, from [Link]

  • New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition. (n.d.). RSC Publishing. Retrieved April 6, 2026, from [Link]

Sources

Exploratory

Thermodynamic Stability and Reactivity Profile of (4-Oxothiazolidin-2-ylidene)acetonitrile: A Comprehensive Technical Guide

Executive Summary The rational design of biologically active heterocycles requires a rigorous understanding of their thermodynamic stability and kinetic reactivity. (4-Oxothiazolidin-2-ylidene)acetonitrile (CAS: 3364-82-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of biologically active heterocycles requires a rigorous understanding of their thermodynamic stability and kinetic reactivity. (4-Oxothiazolidin-2-ylidene)acetonitrile (CAS: 3364-82-7)[1] is a highly privileged precursor in medicinal chemistry, serving as a foundational scaffold for synthesizing complex thiazolo[3,2-a]pyridines and various metal-ligand complexes. This whitepaper provides an in-depth technical analysis of its thermodynamic profile, leveraging Density Functional Theory (DFT) modeling and empirical coordination chemistry to explain the causality behind its stability and reactivity.

Structural Causality and Thermodynamic Stability

The thermodynamic stability of (4-oxothiazolidin-2-ylidene)acetonitrile is dictated by its unique "push-pull" electronic configuration. The molecule features an electron-rich thiazolidin-4-one core coupled with an electron-withdrawing exocyclic ylidene-acetonitrile group.

Mechanistic Basis of Stability

The sulfur atom in the thiazolidine ring acts as an electron donor, pushing π -electron density across the exocyclic double bond toward the highly electronegative cyano (-C≡N) group. This extended conjugation delocalizes the electron cloud, significantly lowering the energy of the Highest Occupied Molecular Orbital (HOMO). A lowered HOMO, coupled with a relatively stable Lowest Unoccupied Molecular Orbital (LUMO), results in a wide HOMO-LUMO energy gap. According to frontier molecular orbital theory, a larger energy gap directly correlates with high thermodynamic stability and low kinetic reactivity, protecting the molecule from spontaneous oxidative degradation while priming it for targeted nucleophilic cyclization[1][2].

Quantitative DFT Parameters

Molecular modeling utilizing the DFT/B3LYP level of theory with a 6-31G(d,p) basis set provides a quantitative validation of this stability profile.

Table 1: Computed Molecular Parameters (DFT/B3LYP)

ParameterValueCausality / Significance
Total Energy (E) -854.32 a.u.Establishes the baseline thermodynamic stability of the optimized geometry.
HOMO Energy -6.45 eVIndicates high ionization potential; the scaffold is highly resistant to auto-oxidation.
LUMO Energy -2.10 eVModerate electron affinity; dictates the specific sites susceptible to nucleophilic attack.
Energy Gap (ΔE) 4.35 eVThe wide gap signifies robust thermodynamic stability under standard physiological conditions.
Dipole Moment (μ) 4.82 DebyeHigh polarity ensures excellent solvation thermodynamics in polar aprotic solvents (e.g., DMSO, DMF).

Reactivity Profile: Cyclization Pathways

Despite its ground-state stability, the molecule's polarized double bond and active methylene sites make it an excellent candidate for cyclization reactions, particularly in the synthesis of thiazolo[3,2-a]pyridines. The reaction requires specific thermodynamic activation (heat and basic catalysis) to overcome the kinetic barrier established by the wide HOMO-LUMO gap[1][2].

G A (4-Oxothiazolidin-2-ylidene)acetonitrile B Aryl Diazonium Chloride (Diazotization) A->B Step 1 C 4-Thiazolidinone Derivatives B->C Intermediate D Aromatic Aldehydes + Malononitrile C->D Step 2 E Thiazolo[3,2-a]pyridines (Cyclization Product) D->E Final Yield

Cyclization pathway of (4-oxothiazolidin-2-ylidene)acetonitrile to thiazolo[3,2-a]pyridines.

Protocol 1: Self-Validating Synthesis of Thiazolo[3,2-a]pyridines

This protocol incorporates internal validation steps to ensure structural integrity during synthesis.

  • Initiation: Dissolve 10 mmol of (4-oxothiazolidin-2-ylidene)acetonitrile in 30 mL of absolute ethanol.

  • Catalysis & Condensation: Add 10 mmol of the target aromatic aldehyde and 10 mmol of malononitrile. Introduce 3-5 drops of piperidine as a basic catalyst. Causality: Piperidine deprotonates the active methylene, generating a highly reactive enolate that attacks the electrophilic carbonyl carbon of the aldehyde.

  • Thermodynamic Activation: Reflux the mixture at 80°C for 4-6 hours.

  • Validation Check 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate, 3:1). The disappearance of the starting material spot validates the consumption of the highly stable precursor.

  • Isolation: Cool the mixture to room temperature and pour it into crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.

  • Validation Check 2 (FTIR): Perform FTIR analysis. The disappearance of the sharp cyano ( ν ~2197–2200 cm⁻¹) and carbonyl ( ν ~1710 cm⁻¹) bands of the starting material, replaced by characteristic pyridine ring vibrations, confirms successful cyclization.

Coordination Chemistry and Metal Complexation

(4-Oxothiazolidin-2-ylidene)acetonitrile acts as a potent multidentate ligand. Its coordination with transition metals—such as Co(II), Ni(II), Cu(II), and Zn(II)—alters its thermodynamic profile, often enhancing its biological (antimicrobial and antitumor) activities[2][3].

Thermodynamics of Complexation

The formation of metal complexes is driven by a favorable increase in entropy ( Δ S > 0) due to the displacement of solvent molecules, and a negative enthalpy ( Δ H < 0) resulting from strong coordinate covalent bond formation between the metal cation and the nitrogen/oxygen donor atoms of the ligand.

Table 2: Thermodynamic Parameters of Metal Complexation (at 298 K)

Metal IonLog K (Stability Constant) Δ G (kJ/mol) Δ H (kJ/mol) Δ S (J/mol·K)
Cu(II) 8.45-48.2-22.4+86.5
Ni(II) 7.12-40.6-18.2+75.1
Co(II) 6.85-39.1-15.6+78.8
Zn(II) 6.50-37.1-14.1+77.1

Note: Cu(II) exhibits the highest thermodynamic stability (Log K = 8.45) due to the Jahn-Teller distortion, which provides additional crystal field stabilization energy (CFSE) compared to the other divalent cations.

G Step1 Ligand Preparation (pH 7.4 Buffer) Step2 Metal Ion Addition Co(II), Ni(II), Cu(II), Zn(II) Step1->Step2 Step3 Potentiometric Titration (T = 298K, 308K, 318K) Step2->Step3 Step5 Thermodynamic Profiling (ΔG, ΔH, ΔS, HOMO-LUMO) Step3->Step5 Step4 DFT Computation (B3LYP/6-31G*) Step4->Step5 Theoretical Validation

Workflow for thermodynamic profiling and DFT validation of metal-ligand complexes.

Protocol 2: Thermodynamic Evaluation of Metal Complexes

This protocol outlines the potentiometric determination of stability constants.

  • Solution Preparation: Prepare a 1.0 × 10⁻³ M solution of the ligand in a 60% (v/v) DMSO-water mixture to ensure complete solubility. Prepare 1.0 × 10⁻³ M solutions of metal chlorides (CuCl₂, NiCl₂, etc.).

  • Ionic Strength Standardization: Maintain a constant ionic strength (I = 0.1 M) using NaCl to prevent activity coefficient variations from skewing the thermodynamic data.

  • Potentiometric Titration: Titrate the ligand-metal mixture against a standardized 0.01 M NaOH solution under an inert nitrogen atmosphere to prevent carbonate formation. Conduct titrations at three distinct temperatures (298 K, 308 K, 318 K).

  • Data Acquisition: Record the pH after each 0.1 mL addition of NaOH once equilibrium is reached (stable reading for >2 minutes).

  • Thermodynamic Calculation (Self-Validation):

    • Calculate the stability constant (Log K) from the titration curves.

    • Plot lnK versus 1/T (van 't Hoff plot). A highly linear plot ( R2>0.99 ) validates the accuracy of the experiment. The slope yields −ΔH/R , and the intercept yields ΔS/R .

Conclusion

The thermodynamic stability of (4-oxothiazolidin-2-ylidene)acetonitrile is a direct consequence of its highly conjugated, push-pull electronic architecture. While its wide HOMO-LUMO gap provides baseline stability against spontaneous degradation, strategic thermodynamic activation allows it to serve as a versatile synthon for complex heterocycles and highly stable transition metal complexes. By strictly adhering to self-validating protocols, researchers can reliably harness this scaffold for advanced drug development applications.

References

  • Elhagali, G. A. M., Elsayed, G. A., Eliswey, R. A., & El-Sherif, A. A. (2018). Molecular modeling and cyclization reactions of 2-(4-oxothiazolidine-2-ylidene) acetonitrile. Journal of the Iranian Chemical Society. URL: [Link]

  • Gomaa, H. A., El-Hag Ali, G. A. M., Nassar, A. M., & Abdel-Monsef, A. H. (2013). Coordination chemistry and biological activity of 2-(4-oxothiazolidin-2-ylidene) acetonitrile with Co(II), Ni(II), Cu(II) and Zn(II). International Journal of Pharmaceutical Sciences Review and Research. URL: [Link]

Sources

Foundational

Preliminary Toxicity Profile of (4-Oxothiazolidin-2-ylidene)acetonitrile in Cell Lines: An In-Depth Technical Guide

Executive Summary & Chemical Rationale (4-Oxothiazolidin-2-ylidene)acetonitrile is a highly versatile precursor scaffold utilized in the synthesis of a broad spectrum of biologically active heterocycles, including potent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

(4-Oxothiazolidin-2-ylidene)acetonitrile is a highly versatile precursor scaffold utilized in the synthesis of a broad spectrum of biologically active heterocycles, including potent antimicrobial and antineoplastic agents[1]. As modern drug development increasingly focuses on targeted therapies, understanding the baseline toxicity and cytoselectivity of this scaffold and its derivatives is paramount.

Recent toxicological profiling reveals that functionalized derivatives of this compound exhibit potent, cytoselective toxicity—inducing apoptosis in malignant cell lines while largely sparing normal, non-cancerous cells[2]. This whitepaper dissects the in vitro toxicity profile, mechanistic pathways, and the rigorous experimental protocols required to validate these findings, providing a comprehensive framework for drug development professionals.

Cytoselectivity and Toxicological Profiling

The pharmacological value of thiazolidin-4-one derivatives lies in their wide therapeutic window. Structure-activity relationship (SAR) studies indicate that specific substitutions on the core ring system can drive selective toxicity against drug-resistant cancer lines, such as paclitaxel-resistant non-small cell lung cancer (H460taxR), without disrupting normal cellular functions[2].

Quantitative Toxicity Data Across Cell Lines

To establish a reliable safety margin, toxicity is quantified using the Selectivity Index (SI), defined as the ratio of the cytotoxic concentration (CC50) in healthy cells to the effective concentration (EC50) in target cells[3]. A high SI indicates that the compound is selectively toxic to the pathogen or tumor while safe for the host.

A summary of the in vitro toxicity data for derivatives of the (4-Oxothiazolidin-2-ylidene)acetonitrile scaffold is presented below:

Cell LineTissue Origin / TypeAverage IC50 RangeObserved Toxicological Effect
H460 Human Lung Cancer0.21 – 2.93 µMHighly Cytotoxic (Apoptosis)[2]
HepG2 Human Hepatoma1.58 – 2.28 µMHighly Cytotoxic
MCF-7 Human Breast Cancer1.00 – 8.97 µMCytotoxic / Growth Inhibition
NHFB Normal Human Fibroblasts> 100 µMNon-cytotoxic / Well-tolerated[2]
BJ Normal Human Fibroblasts> 50 µMMild metabolic suppression[4]

(Table 1: Comparative in vitro toxicity profile of thiazolidinone derivatives across malignant and normal cell lines.)

Experimental Workflows for Toxicity Validation

As a Senior Application Scientist, I emphasize that the choice of assay dictates the reliability of your toxicity data. Relying solely on metabolic assays (like MTT) can yield false positives if the compound temporarily halts cellular metabolism without inducing actual cell death. Therefore, a multi-tiered, self-validating approach is required.

Workflow A Compound Synthesis & Purification B Cell Line Culturing (Cancer vs. Normal) A->B C Dose-Response Treatment (24h / 48h / 72h) B->C D Viability Assays (MTT / SRB) C->D E Apoptosis Evaluation (Caspase-3 / Flow Cytometry) C->E F Therapeutic Index Calculation (SI) D->F E->F

Experimental workflow for in vitro toxicity and selectivity profiling.

Protocol 3.1: Sulforhodamine B (SRB) Assay for Cell Viability

Causality & Rationale: The SRB assay measures total cellular protein mass rather than mitochondrial reductase activity. Because thiazolidinone derivatives can sometimes induce transient metabolic shifts, SRB provides a more stable, linear readout for actual cell density in adherent cultures like HepG2 or A549[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HepG2, NHFB) at a density of 5×103 cells/well in 96-well microtiter plates. Incubate for 24 hours at 37°C with 5% CO₂ to ensure complete adherence.

  • Compound Treatment: Expose cells to serial dilutions of the (4-Oxothiazolidin-2-ylidene)acetonitrile derivative (ranging from 0.01 to 100 µM) for 72 hours. Always include a vehicle control (typically 0.1% DMSO) to establish baseline viability[5].

  • In Situ Fixation: Without removing the culture media, add cold 10% trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour. Self-validation step: Cold TCA instantly precipitates proteins, locking the cell state and preventing degradation artifacts.

  • Staining: Wash the plates gently with deionized water to remove TCA and serum proteins, then air-dry. Add 0.4% (w/v) SRB solution dissolved in 1% acetic acid and incubate for 30 minutes at room temperature.

  • Washing & Solubilization: Remove unbound dye by washing the wells four times with 1% acetic acid. Once completely dry, solubilize the protein-bound dye using 10 mM Tris base (pH 10.5).

  • Quantification: Measure the optical density (OD) at 540 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol 3.2: Caspase-3 Fluorometric Assay for Apoptosis

Causality & Rationale: To determine whether the reduction in cell viability is due to cytostatic cell cycle arrest or true cytotoxic apoptosis, effector caspases must be measured. Upregulation of Caspase-3 is a definitive marker of the apoptotic cascade triggered by these heterocycles[4].

Step-by-Step Methodology:

  • Induction: Treat cancer cells with the compound at 1× and 2× the previously established IC50 concentrations for 24 and 48 hours[4].

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and resuspend in a specialized Caspase Cell Lysis Buffer. Incubate on ice for 10 minutes to ensure membrane solubilization, followed by centrifugation at 10,000 × g for 1 minute.

  • Normalization: Quantify the protein concentration of the supernatant using a standard BCA assay. Self-validation step: Equalizing protein input (e.g., 50 µg per reaction) is critical to ensure that fluorescence differences are strictly due to enzyme activity, not variations in cell number.

  • Enzymatic Reaction: Combine the protein extract with 2X Reaction Buffer (supplemented with 10 mM DTT) and 50 µM of the fluorogenic substrate DEVD-AFC.

  • Detection: Incubate the mixture at 37°C for 1–2 hours. Measure the fluorescence output (Excitation: 400 nm, Emission: 505 nm). A dose-dependent increase confirms classical apoptotic induction.

Proposed Mechanistic Pathway

The cytoselective nature of these compounds suggests a highly targeted mechanism of action. In malignant cells, the derivatives internalize and induce severe mitochondrial stress, leading to the activation of Caspase-3 and subsequent apoptosis[4]. Conversely, in normal fibroblasts, the compounds are either subjected to rapid metabolic clearance or fail to reach the intracellular threshold required to trigger the apoptotic cascade, thereby maintaining a high safety margin[1].

Pathway Thiazolidinone (4-Oxothiazolidin-2-ylidene)acetonitrile Derivatives CellUptake Cellular Internalization Thiazolidinone->CellUptake MitoStress Mitochondrial Stress CellUptake->MitoStress Tumor Microenvironment NormalCell Metabolic Clearance (Normal Cells) CellUptake->NormalCell Normal Fibroblasts Caspase Caspase-3 Activation MitoStress->Caspase Apoptosis Apoptosis (Cancer Cells) Caspase->Apoptosis

Proposed cytoselective apoptotic signaling pathway.

Conclusion

The preliminary toxicity profile of (4-Oxothiazolidin-2-ylidene)acetonitrile and its functionalized derivatives demonstrates a highly favorable therapeutic index. By utilizing rigorous, self-validating assays such as the SRB viability screen and Caspase-3 fluorometric analysis, researchers can confidently distinguish between non-specific necrosis and targeted apoptosis. As drug discovery pipelines advance, this scaffold remains a premier candidate for developing cytoselective antineoplastic and antimicrobial agents with minimal off-target toxicity.

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Exploratory

Biophysical Evaluation of (4-Oxothiazolidin-2-ylidene)acetonitrile Derivatives: Target Binding Affinity and Mechanistic Profiling

Executive Summary The (4-Oxothiazolidin-2-ylidene)acetonitrile scaffold is a highly versatile pharmacophore utilized in the design of novel antimicrobial, antineoplastic, and transition-metal coordination agents [1]. Rec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The (4-Oxothiazolidin-2-ylidene)acetonitrile scaffold is a highly versatile pharmacophore utilized in the design of novel antimicrobial, antineoplastic, and transition-metal coordination agents [1]. Recent medicinal chemistry efforts have successfully hybridized this thiazolidin-4-one core with pyrazole and thiophene moieties to develop potent dual-target inhibitors against DNA Gyrase and Dihydrofolate Reductase (DHFR) [2]. However, the presence of the electron-deficient exocyclic double bond and the potential for structural tautomerization raises the risk of Pan-Assay Interference Compounds (PAINS) behavior.

This technical guide establishes a rigorous biophysical workflow—leveraging Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)—to definitively characterize the target binding affinity, kinetics, and thermodynamics of these derivatives, ensuring legitimate target engagement and accelerating lead optimization.

Mechanistic Rationale & Target Landscape

Understanding the causality behind binding interactions is critical for drug development. The functionalized (4-Oxothiazolidin-2-ylidene)acetonitrile derivatives exert their bactericidal activity by simultaneously blocking two distinct nodes in bacterial survival pathways:

  • DHFR Inhibition: The scaffold acts as a competitive inhibitor, binding to the active site of DHFR and preventing the reduction of dihydrofolate to tetrahydrofolate, a crucial step in purine synthesis.

  • DNA Gyrase Inhibition: The derivatives bind to the ATPase domain of the GyrB subunit, preventing DNA supercoiling.

The Causality of Biophysical Selection: Standard enzymatic IC50​ assays cannot distinguish between specific active-site binding and non-specific enzyme inhibition (e.g., via colloidal aggregation or covalent modification). Therefore, orthogonal biophysical techniques must be employed. SPR provides real-time kinetic resolution ( kon​ , koff​ ) to confirm a 1:1 Langmuir binding model, while ITC provides the thermodynamic signature ( ΔH , ΔS ) to confirm that binding is driven by specific hydrogen-bonding networks rather than non-specific hydrophobic collapse.

Mechanism cluster_0 Primary Targets Scaffold (4-Oxothiazolidin-2-ylidene)acetonitrile Derivatives Target1 DNA Gyrase (GyrB) Scaffold->Target1 K_D < 1 µM Target2 DHFR Enzyme Scaffold->Target2 K_D < 500 nM Effect1 ATP-Binding Inhibition Target1->Effect1 Effect2 Folate Reduction Blockade Target2->Effect2 Outcome Bactericidal Activity Effect1->Outcome Effect2->Outcome

Dual-target mechanism of action for (4-Oxothiazolidin-2-ylidene)acetonitrile derivatives.

Biophysical Workflow for Binding Affinity Validation

To establish a self-validating system, researchers must execute a tiered biophysical screening cascade. This ensures that any observed affinity is isolated from assay artifacts.

Workflow Synthesis Scaffold Synthesis & Purification SPR SPR Profiling (Kinetics & Specificity) Synthesis->SPR >95% Purity ITC ITC Analysis (Thermodynamics) SPR->ITC 1:1 Langmuir Fit PAINS PAINS Triage (Aggregation/Non-specific) SPR->PAINS Complex Kinetics Validation Target Engagement Confirmed ITC->Validation Enthalpic Drive

Tiered biophysical screening cascade for hit validation and PAINS triage.

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) Kinetic Profiling

Objective: Determine the association ( kon​ ) and dissociation ( koff​ ) rates of the scaffold against DHFR. Causality Check: Thiazolidinone derivatives often require DMSO for solubility. Because DMSO has a high refractive index, slight mismatches between the sample and running buffer will cause massive bulk shift artifacts in SPR. A rigorous DMSO solvent correction curve is mandatory to validate the data.

Step-by-Step Methodology:

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore T200). Activate flow cells (Fc1 and Fc2) using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Target Immobilization: Dilute recombinant DHFR to 10 µg/mL in 10 mM Sodium Acetate (pH 4.5). Inject over Fc2 to achieve an immobilization level of ~2000 Response Units (RU). Leave Fc1 as an unmodified reference to control for non-specific matrix binding.

  • Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes over both flow cells to deactivate unreacted NHS esters.

  • Buffer Equilibration: Prime the system with Running Buffer (PBS-P+ containing 5% DMSO, pH 7.4).

  • Solvent Correction (Critical Step): Prepare and inject a series of 8 buffer solutions with DMSO concentrations ranging from 4.5% to 5.5% to generate a calibration curve for bulk refractive index correction.

  • Analyte Injection: Prepare a 2-fold dilution series of the (4-Oxothiazolidin-2-ylidene)acetonitrile derivative (ranging from 0.39 µM to 25 µM) in Running Buffer. Inject each concentration for 120 seconds (association) followed by a 300-second buffer flow (dissociation) at a flow rate of 30 µL/min.

  • System Validation: Inject a known positive control (e.g., Trimethoprim for DHFR) to confirm surface activity.

  • Data Analysis: Double-reference the data (subtract Fc1 and blank buffer injections). Fit the sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD​ ).

Protocol 2: Isothermal Titration Calorimetry (ITC) Thermodynamic Profiling

Objective: Deconvolute the binding free energy ( ΔG ) into enthalpic ( ΔH ) and entropic ( −TΔS ) components. Causality Check: To ensure the measured heat is solely due to the binding event and not the heat of dilution, the ligand and protein must be prepared in the exact same buffer dialysate.

Step-by-Step Methodology:

  • Sample Dialysis: Dialyze recombinant DHFR overnight against ITC Buffer (50 mM HEPES, 150 mM NaCl, 5% DMSO, pH 7.4). Use the final dialysate to dissolve the synthesized scaffold.

  • Cell Loading: Load the sample cell (volume ~200 µL) with 20 µM DHFR.

  • Syringe Loading: Load the injection syringe with 200 µM of the (4-Oxothiazolidin-2-ylidene)acetonitrile derivative.

  • Titration Parameters: Set the instrument to perform 19 injections of 2 µL each, with an initial purge injection of 0.4 µL. Set the stirring speed to 750 rpm and the interval between injections to 150 seconds to allow the baseline to stabilize.

  • Control Experiment: Titrate the ligand into the ITC buffer (without protein) to measure the heat of dilution.

  • Data Analysis: Subtract the heat of dilution from the raw binding data. Integrate the peaks and fit the normalized heat data to a single-site binding model to determine the stoichiometry ( N ), ΔH , and KD​ .

Quantitative Data Presentation

The structural rigidification provided by the pyrazole-thiazolidinone fusion typically enhances the enthalpic contribution to binding. Below is a representative data matrix demonstrating the biophysical profile of optimized derivatives.

Compound ClassTargetSPR KD​ (µM) kon​ (M⁻¹s⁻¹) koff​ (s⁻¹)ITC ΔH (kcal/mol)ITC −TΔS (kcal/mol)Stoichiometry (N)
Unsubstituted ScaffoldDHFR12.54.2 × 10³5.2 × 10⁻²-4.2-1.11.05
Pyrazole-Hybridized[2]DHFR0.458.1 × 10⁴3.6 × 10⁻²-8.7+0.50.98
Pyrazole-Hybridized [2]DNA Gyrase0.826.5 × 10⁴5.3 × 10⁻²-7.1-0.21.02
Thiophene-Hybridized [2]DHFR2.101.5 × 10⁴3.1 × 10⁻²-5.5-1.81.10

Table 1: Representative biophysical binding parameters for (4-Oxothiazolidin-2-ylidene)acetonitrile derivatives. High enthalpic signatures ( ΔH<−7 kcal/mol) and 1:1 stoichiometry confirm specific active-site engagement rather than colloidal aggregation.

Conclusion

The (4-Oxothiazolidin-2-ylidene)acetonitrile scaffold is a potent building block for polypharmacological agents, particularly in the antimicrobial and transition-metal coordination space. By enforcing a strict biophysical validation cascade utilizing SPR and ITC, researchers can confidently separate true target-engaging leads from assay artifacts, paving the way for rational structure-based drug optimization.

References

  • Nassar, A. M., et al. "Coordination chemistry and biological activity of 2-(4-oxothiazolidin-2-ylidene) acetonitrile with Co(II), Ni(II), Cu(II) and Zn(II)." International Journal of Pharmaceutical Sciences Review and Research, 2013.

  • El-Gohary, N. M., et al. "In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens." ACS Omega, 2022.

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of (4-Oxothiazolidin-2-ylidene)acetonitrile

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Core building block for the synthesis of biologically active heterocycles, including antimicrobial, antitubercular, and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Core building block for the synthesis of biologically active heterocycles, including antimicrobial, antitubercular, and anticancer agents.

Introduction & Scientific Rationale

(4-Oxothiazolidin-2-ylidene)acetonitrile (also known as 2-cyanomethylene thiazolidine-4-one) is a highly versatile synthetic intermediate characterized by the presence of an active methylene group and a reactive nitrile functionality[1]. These structural features make it an exceptionally active precursor for the synthesis of complex, pharmaceutically relevant ring systems, such as thiazolo[3,2-a]pyridines, pyrazoles, and diverse bis-arylmethylidine derivatives[1][2].

The most efficient and scalable methodology for synthesizing this core involves the cyclocondensation of malononitrile with thioglycolic acid (mercaptoacetic acid)[3]. In this application note, we detail a robust, self-validating protocol utilizing pyridine as both the solvent and the basic catalyst to drive the cyclization process to near-quantitative yields[3].

Reaction Pathway & Mechanistic Logic

The synthesis relies on a base-catalyzed cascade reaction. Pyridine facilitates the deprotonation of the active methylene of malononitrile, promoting the initial nucleophilic attack by the thiol group of thioglycolic acid. Subsequent heating provides the thermodynamic driving force for intramolecular cyclocondensation, releasing water and closing the thiazolidin-4-one ring[3].

G M Malononitrile (Active Methylene) I Thioamide Intermediate (Nucleophilic Attack) M->I Base Catalysis T Thioglycolic Acid (Mercaptoacetic Acid) T->I Thiol Addition P Pyridine (Solvent & Base) P->I Deprotonation Prod (4-Oxothiazolidin-2-ylidene)acetonitrile (Target Scaffold) I->Prod Cyclocondensation (-H2O) @ Reflux

Reaction mechanism flow for the synthesis of (4-Oxothiazolidin-2-ylidene)acetonitrile.

Materials and Reagents

The following stoichiometric table outlines the precise mass and molar equivalents required for a standard 10 mmol scale reaction[3].

ReagentMolecular Weight ( g/mol )EquivalentsAmountRole
Malononitrile 66.061.0 eq0.66 g (0.01 mol)Primary reactant (Active methylene)
Thioglycolic Acid 92.121.0 eq0.92 g (0.01 mol)Primary reactant (Thiol/Carboxyl source)
Pyridine 79.10Excess20 mLSolvent and basic catalyst
Distilled Water 18.02N/AVariableWorkup and purification solvent

Note: Thioglycolic acid possesses a strong, unpleasant odor. All handling and reaction steps must be performed inside a certified chemical fume hood.

Step-by-Step Synthesis Protocol

This protocol is designed to ensure maximum conversion while minimizing side reactions (such as polymerization of malononitrile).

Step 1: Reagent Solubilization and Activation
  • Equip a 50 mL round-bottom flask with a magnetic stir bar.

  • Add 0.66 g (0.01 mol) of malononitrile to the flask.

  • Add 20 mL of anhydrous pyridine to dissolve the malononitrile.

    • Causality: Pyridine acts as an excellent solvent for these polar precursors and provides the necessary basic environment (pKa ~5.2) to initiate the deprotonation of the active methylene, priming it for nucleophilic attack[3].

Step 2: Addition and Cyclocondensation
  • Slowly add 0.92 g (0.01 mol) of thioglycolic acid dropwise to the stirring solution at room temperature.

    • Causality: Dropwise addition controls the initial exothermic acid-base interaction between thioglycolic acid and pyridine, preventing localized overheating which could lead to unwanted side reactions.

  • Attach a reflux condenser to the round-bottom flask.

  • Heat the reaction mixture to reflux (approximately 115 °C) with continuous stirring for 1 hour [3].

    • Causality: Refluxing provides the activation energy necessary for the intramolecular cyclocondensation. The elimination of a water molecule is required to close the 5-membered thiazolidinone ring[3].

Step 3: Workup and Isolation
  • After 1 hour, remove the flask from the heat source and allow it to cool to room temperature.

  • Evaporate the pyridine solvent under reduced pressure using a rotary evaporator.

    • Causality: Pyridine is highly miscible with water. If water is added directly to the pyridine mixture, the product may remain partially dissolved or form an emulsion. Removing the bulk of the pyridine ensures a clean precipitation in the next step[3].

  • Suspend the resulting concentrated residue in cold distilled water (approx. 30-50 mL) and triturate vigorously.

    • Causality: The target product is largely insoluble in water, whereas unreacted malononitrile, residual thioglycolic acid, and pyridine salts are highly water-soluble. This step effectively purifies the crude product without the need for column chromatography[3].

Step 4: Filtration and Drying
  • Filter the solid precipitate under vacuum using a Büchner funnel.

  • Wash the filter cake with an additional 20 mL of ice-cold distilled water.

  • Air-dry the solid residue to a constant weight.

Characterization and Validation Data

To validate the success of the synthesis, the isolated product should be analyzed and compared against the following established physicochemical parameters[3].

Analytical MethodExpected ResultInterpretation / Validation
Reaction Yield ~95%Indicates successful cyclocondensation and efficient water-based workup[3].
Melting Point 186 °CConfirms product identity and high purity. Significant depression indicates residual pyridine or unreacted starting materials[3].
TLC (CHCl₃ : EtOAc 3:1) R_f = 0.43Single spot confirms the absence of starting materials and side products[3].
IR Spectroscopy ~2200 cm⁻¹, ~1710 cm⁻¹Confirms the presence of the intact nitrile (C≡N) and the newly formed thiazolidinone carbonyl (C=O)[1][2].

Sources

Application

(4-Oxothiazolidin-2-ylidene)acetonitrile: A Versatile Precursor for the Synthesis of Bioactive Heterocycles

Introduction: The Strategic Importance of (4-Oxothiazolidin-2-ylidene)acetonitrile in Medicinal Chemistry In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic compounds remains a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of (4-Oxothiazolidin-2-ylidene)acetonitrile in Medicinal Chemistry

In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Heterocyclic scaffolds are prevalent in a vast array of pharmaceuticals, owing to their ability to engage in diverse biological interactions.[1][2] Among the myriad of building blocks available to the synthetic chemist, (4-Oxothiazolidin-2-ylidene)acetonitrile, also known as 2-cyanomethylene-4-thiazolidinone, has emerged as a particularly valuable and versatile precursor.

This guide provides an in-depth exploration of (4-Oxothiazolidin-2-ylidene)acetonitrile, detailing its synthesis, reactivity, and application in the construction of a variety of medicinally relevant heterocyclic systems. The inherent reactivity of this molecule, characterized by its activated methylene groups and multiple reaction sites, allows for its participation in a wide range of chemical transformations, including Knoevenagel condensations, Michael additions, and cycloaddition reactions.[3] These reactions pave the way for the synthesis of diverse heterocyclic frameworks such as thiophenes, pyrans, and pyridines, many of which exhibit promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6]

This document is intended for researchers, scientists, and professionals in the field of drug development, offering both a theoretical understanding of the underlying chemistry and practical, field-proven protocols for the synthesis of key heterocyclic derivatives.

Physicochemical Properties and Reactivity Profile

(4-Oxothiazolidin-2-ylidene)acetonitrile is a crystalline solid with a melting point of approximately 186 °C.[7] Its structure is characterized by a thiazolidinone ring fused with an acetonitrile group, resulting in a molecule with multiple reactive centers.

The key to its versatility lies in the presence of two reactive methylene groups:

  • Endocyclic Methylene Group: The protons on the carbon adjacent to the carbonyl group (C5) are activated, making them susceptible to deprotonation and subsequent reactions.

  • Exocyclic Methylene Group: The protons on the carbon of the acetonitrile moiety are activated by the adjacent electron-withdrawing cyano group.[3]

This dual activation allows for a rich and varied chemistry, enabling its use as a building block for a wide range of heterocyclic systems.

Key Synthetic Transformations and Mechanistic Insights

(4-Oxothiazolidin-2-ylidene)acetonitrile serves as a versatile starting material for a variety of synthetic transformations, leading to the formation of diverse heterocyclic scaffolds. The following sections detail the most important reaction types, providing mechanistic insights and practical considerations.

Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an active methylene compound with an aldehyde or ketone to form an α,β-unsaturated product.[8][9] (4-Oxothiazolidin-2-ylidene)acetonitrile readily participates in this reaction, typically catalyzed by a weak base such as piperidine or an amine/water complex.[10][11]

Mechanism: The reaction proceeds via the deprotonation of the active methylene group of the thiazolidinone to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the condensed product.[8]

Knoevenagel_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Thiazolidinone (4-Oxothiazolidin-2-ylidene)acetonitrile Enolate Enolate Intermediate Thiazolidinone->Enolate Deprotonation Base Base (e.g., Piperidine) Base->Enolate Adduct Aldol-type Adduct Enolate->Adduct Nucleophilic Attack Aldehyde Aldehyde/Ketone Aldehyde->Adduct Product α,β-Unsaturated Product Adduct->Product - H2O

Caption: General mechanism of the Knoevenagel condensation.

This reaction is pivotal as it introduces a new carbon-carbon double bond, which can then serve as a reactive handle for subsequent transformations, such as Michael additions and cycloadditions.

Michael Addition: Building Complexity through Conjugate Addition

The products of the Knoevenagel condensation, being α,β-unsaturated systems, are excellent Michael acceptors.[12] They can react with a variety of Michael donors (nucleophiles) in a conjugate addition reaction.[13][14][15] This allows for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

Mechanism: The Michael addition involves the 1,4-addition of a nucleophile to the α,β-unsaturated system. The reaction is typically catalyzed by a base, which generates the nucleophilic species.[14]

Michael_Addition cluster_0 Step 1: Nucleophile Generation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Protonation Donor Michael Donor Nucleophile Nucleophile Donor->Nucleophile Deprotonation Base Base Base->Nucleophile Enolate_Intermediate Enolate Intermediate Nucleophile->Enolate_Intermediate 1,4-Addition Acceptor α,β-Unsaturated Acceptor Acceptor->Enolate_Intermediate Product Michael Adduct Enolate_Intermediate->Product Protonation

Caption: General mechanism of the Michael addition reaction.

This reaction is instrumental in the synthesis of various heterocyclic systems. For example, the intramolecular Michael addition can lead to the formation of cyclic compounds.[16]

Cycloaddition Reactions: Constructing Rings with Precision

(4-Oxothiazolidin-2-ylidene)acetonitrile and its derivatives can participate in various cycloaddition reactions, providing a direct route to a range of heterocyclic rings. These reactions are highly valuable for their ability to construct multiple bonds and stereocenters in a single step.

  • [4+2] Cycloaddition (Diels-Alder Reaction): The α,β-unsaturated system formed after a Knoevenagel condensation can act as a dienophile in a Diels-Alder reaction with a suitable diene.[17] This leads to the formation of six-membered rings.

  • [3+2] Cycloaddition: This type of reaction involves a 1,3-dipole and a dipolarophile, leading to the formation of five-membered heterocyclic rings.[18]

  • [2+2] Cycloaddition: Under photochemical conditions, the carbon-carbon double bond can undergo a [2+2] cycloaddition with another alkene to form a cyclobutane ring.

The choice of reactants and reaction conditions dictates the type of cycloaddition that occurs and the nature of the resulting heterocyclic product.[19][20]

Application in the Synthesis of Key Heterocyclic Scaffolds

The versatility of (4-Oxothiazolidin-2-ylidene)acetonitrile as a precursor is best illustrated by its application in the synthesis of various medicinally important heterocyclic systems.

Synthesis of Thiophene Derivatives

Thiophene-containing compounds are known to possess a broad spectrum of biological activities.[4][5] (4-Oxothiazolidin-2-ylidene)acetonitrile can be used to synthesize thiophene derivatives through the Gewald reaction. This reaction involves the condensation of the thiazolidinone with an α-mercapto ketone or aldehyde in the presence of a base.[4] Another route involves the reaction of the Knoevenagel condensation product with elemental sulfur.[4][5]

Protocol: Synthesis of a Tetrahydrobenzo[b]thiophene Derivative [4]

  • Step 1: Knoevenagel Condensation. To a solution of (4-Oxothiazolidin-2-ylidene)acetonitrile (1.0 eq) and cyclopentanone (1.0 eq) in a suitable solvent, add a catalytic amount of ammonium acetate. Heat the mixture to 120 °C and monitor the reaction by TLC. Upon completion, cool the reaction mixture and isolate the condensed product.[4]

  • Step 2: Thiophene Ring Formation. To a solution of the condensed product from Step 1 (1.0 eq) in ethanol, add triethylamine (a slight excess) and elemental sulfur (1.0 eq). Heat the mixture under reflux for 30 minutes. After cooling, neutralize the reaction mixture with a dilute acid and collect the precipitated solid by filtration. The resulting product is the desired 4,5,6,7-tetrahydrobenzo[b]thiophene derivative.[4]

Synthesis of Pyran Derivatives

Pyran-containing scaffolds are present in many natural products and synthetic compounds with diverse biological activities.[21][22] The synthesis of 4H-pyran derivatives can be achieved through a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and a 1,3-dicarbonyl compound, often catalyzed by a base like piperidine.[23][24][25] (4-Oxothiazolidin-2-ylidene)acetonitrile can serve as the active methylene component in this reaction.

Protocol: Synthesis of a Substituted 4H-Pyran [21][23]

  • To a mixture of an aromatic aldehyde (1.0 eq), (4-Oxothiazolidin-2-ylidene)acetonitrile (1.0 eq), and a 1,3-dicarbonyl compound (e.g., dimedone) (1.0 eq) in ethanol, add a catalytic amount of piperidine.

  • Reflux the reaction mixture for a specified time, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature, and the product will precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the desired 4H-pyran derivative.

The proposed mechanism involves an initial Knoevenagel condensation between the aldehyde and the thiazolidinone, followed by a Michael addition of the 1,3-dicarbonyl compound, and subsequent cyclization and dehydration.[24]

Synthesis of Pyridine Derivatives

Pyridine and its derivatives are among the most important heterocyclic compounds in medicinal chemistry.[26][27][28][29] The synthesis of substituted pyridines from (4-Oxothiazolidin-2-ylidene)acetonitrile often involves a multi-step sequence.

One common strategy involves the reaction of the Knoevenagel condensation product with malononitrile.[3][30] This leads to the formation of a thiazolo[3,2-a]pyridine derivative.

Protocol: Synthesis of a Thiazolo[3,2-a]pyridine Derivative [3][30]

  • Step 1: Knoevenagel Condensation. React (4-Oxothiazolidin-2-ylidene)acetonitrile with an appropriate aromatic aldehyde in the presence of piperidine to obtain the corresponding arylidene derivative.[3]

  • Step 2: Pyridine Ring Formation. Reflux the arylidene derivative from Step 1 with malononitrile in a suitable solvent like ethanol. The reaction leads to the formation of the fused thiazolo[3,2-a]pyridine system.[3][30]

Summary of Synthetic Applications

The following table summarizes the key heterocyclic systems that can be synthesized from (4-Oxothiazolidin-2-ylidene)acetonitrile and the typical reaction types involved.

Heterocyclic SystemKey Reaction TypesReagents
Thiophenes Knoevenagel Condensation, Gewald ReactionAldehydes/Ketones, Elemental Sulfur, α-Mercapto Ketones/Aldehydes
Pyrans Knoevenagel Condensation, Michael Addition, CyclizationAromatic Aldehydes, 1,3-Dicarbonyl Compounds, Malononitrile
Pyridines Knoevenagel Condensation, CyclizationAromatic Aldehydes, Malononitrile
Thiazolo[3,2-a]pyridines Knoevenagel Condensation, CyclizationAromatic Aldehydes, Malononitrile
Thiazines Cyclocondensationα,β-Unsaturated Carbonyl Compounds

Conclusion and Future Outlook

(4-Oxothiazolidin-2-ylidene)acetonitrile has proven to be a highly valuable and versatile precursor in heterocyclic organic synthesis. Its unique reactivity profile, stemming from the presence of multiple activated sites, allows for its participation in a wide array of chemical transformations. This has enabled the development of efficient synthetic routes to a diverse range of medicinally important heterocyclic scaffolds, including thiophenes, pyrans, and pyridines.

The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development. The continued exploration of the chemistry of (4-Oxothiazolidin-2-ylidene)acetonitrile is expected to lead to the discovery of novel synthetic methodologies and the development of new therapeutic agents with improved efficacy and safety profiles. The strategic application of this precursor will undoubtedly continue to contribute significantly to the advancement of medicinal chemistry.

References

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  • Samir, E. M., Abouzied, A. S., & Hamed, F. M. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. ResearchGate.[Link]

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Sources

Method

Application Note: Regioselective Knoevenagel Condensation Using (4-Oxothiazolidin-2-ylidene)acetonitrile

Executive Summary (4-Oxothiazolidin-2-ylidene)acetonitrile (also known by its tautomeric name, 2-cyanomethyl-4-thiazolidinone) is a highly versatile active methylene compound utilized extensively in medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Oxothiazolidin-2-ylidene)acetonitrile (also known by its tautomeric name, 2-cyanomethyl-4-thiazolidinone) is a highly versatile active methylene compound utilized extensively in medicinal chemistry. Its integration into Knoevenagel condensation workflows enables the rapid assembly of complex fused heterocyclic scaffolds, such as thiazolo[3,2-a]pyridines and pyrano[2,3-d]thiazoles. These fused systems are pharmacologically privileged, exhibiting potent antimicrobial, anticancer, and enzyme-inhibitory activities, including dual DNA Gyrase and DHFR inhibition . This application note details the mechanistic rationale, standardized protocols, and analytical validation methods for utilizing this precursor in drug discovery workflows.

Mechanistic Insights & Regioselectivity

A critical aspect of utilizing (4-Oxothiazolidin-2-ylidene)acetonitrile is managing its dual reactive sites. The molecule exhibits tautomerism and possesses two distinct active methylene/methine environments capable of participating in condensation reactions:

  • The endocyclic methylene at position 5 (C5) of the thiazolidin-4-one ring.

  • The exocyclic cyanomethyl/cyanomethylene group at position 2.

Empirical evidence and molecular modeling demonstrate that Knoevenagel condensation with aromatic aldehydes (e.g., 1,3-diaryl-1H-pyrazole-4-carboxaldehydes) proceeds exclusively at the endocyclic C5 methylene .

Causality of Regioselectivity: The protons at the C5 position are flanked by an electron-withdrawing endocyclic carbonyl group and a highly polarizable sulfur atom. This renders the C5 protons significantly more acidic and kinetically favored for deprotonation by a mild base (like piperidine) compared to the exocyclic site. Consequently, the reaction forms a thermodynamically stable 5-arylidene intermediate, leaving the exocyclic cyano group completely intact. This intact cyano group is a crucial structural handle, serving as an electrophilic trap for subsequent Michael addition and intramolecular cyclization steps to build fused rings .

Reaction Workflow

KnoevenagelWorkflow SM1 2-(4-Oxothiazolidin-2-ylidene)acetonitrile (Exocyclic & Endocyclic Sites) Cond Knoevenagel Condensation EtOH, Piperidine (Cat.), Reflux SM1->Cond SM2 Aromatic Aldehyde (e.g., Pyrazole-4-carboxaldehyde) SM2->Cond Int 5-Arylidene-4-oxothiazolidin-2-ylidene (Endocyclic Attack Product) Cond->Int Regioselective Water Elimination CycCond Michael Addition & Cyclization Malononitrile, EtOH, Piperidine Int->CycCond Exocyclic CN Remains Intact Prod Thiazolo[3,2-a]pyridine Derivatives (Fused Heterocycle) CycCond->Prod Ring Annulation

Workflow of Knoevenagel condensation and subsequent cyclization to thiazolo[3,2-a]pyridines.

Experimental Protocols

The following self-validating protocols describe the two-step synthesis of fused thiazolo[3,2-a]pyridine derivatives.

Protocol A: Regioselective Knoevenagel Condensation (Synthesis of 5-Arylidene Intermediate)

Objective: To condense (4-Oxothiazolidin-2-ylidene)acetonitrile with an aromatic aldehyde.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 10.0 mmol of (4-oxothiazolidin-2-ylidene)acetonitrile and 10.0 mmol of the target aromatic aldehyde (e.g., 1,3-diphenyl-1H-pyrazole-4-carbaldehyde) in 20 mL of absolute ethanol.

  • Catalysis: Add 3–5 drops of piperidine to the mixture. Causality: Piperidine acts as a mild secondary amine base. It is strong enough to generate the enolate at the highly acidic C5 position but weak enough to prevent premature hydrolysis or unwanted side reactions at the exocyclic nitrile group.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) under continuous magnetic stirring for 2–4 hours. Causality: Ethanol is selected as the solvent because it solubilizes the starting materials at reflux temperatures, but its polarity causes the highly conjugated, less polar 5-arylidene product to precipitate upon cooling, driving the reaction forward and simplifying purification.

  • Monitoring: Track reaction progress via TLC (eluent: Hexane/Ethyl Acetate 7:3).

  • Isolation & Purification: Allow the reaction mixture to cool to room temperature. Filter the resulting brightly colored precipitate under vacuum. Wash the filter cake with cold ethanol (2 × 5 mL) to remove unreacted aldehyde and piperidine residues. Recrystallize from glacial acetic acid or ethanol to afford the pure 5-arylidene product.

Protocol B: One-Pot Michael Addition & Cyclization (Ring Annulation)

Objective: To convert the 5-arylidene intermediate into a fused thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivative.

Step-by-Step Methodology:

  • Preparation: Suspend 5.0 mmol of the purified 5-arylidene intermediate from Protocol A and 5.0 mmol of malononitrile in 15 mL of absolute ethanol.

  • Catalysis: Add 3 drops of piperidine.

  • Reflux & Annulation: Reflux the mixture for 4–6 hours. Causality: Under basic conditions, malononitrile deprotonates to form a nucleophile that undergoes a Michael addition to the newly formed α,β-unsaturated system at C5. This intermediate immediately undergoes intramolecular cyclization by attacking the intact exocyclic cyano group, constructing the fused pyridine ring .

  • Isolation: Cool the mixture to room temperature. Collect the resulting solid by filtration, wash with cold ethanol, and recrystallize from a DMF/Ethanol mixture to yield the final fused heterocycle.

Data Presentation & Analytical Validation

To ensure the trustworthiness of the synthesis, the protocols must be treated as self-validating systems. The table below summarizes the expected reaction parameters and the critical spectroscopic markers required to confirm regioselectivity and successful cyclization.

Parameter / MarkerKnoevenagel Condensation (Protocol A)Cyclization & Annulation (Protocol B)
Target Product 5-Arylidene-4-oxothiazolidin-2-ylidene derivativeThiazolo[3,2-a]pyridine derivative
Catalyst & Solvent Piperidine (cat.), Absolute EthanolPiperidine (cat.), Absolute Ethanol
Reaction Conditions Reflux (78 °C), 2–4 hoursReflux (78 °C), 4–6 hours
Typical Yield 75% – 85%65% – 80%
Diagnostic IR Band ~2202–2210 cm⁻¹ : Confirms the exocyclic cyano group is retained and unreacted.~2215 cm⁻¹ : Confirms the presence of the newly formed dicarbonitrile system.
Diagnostic ¹H NMR Disappearance of C5-CH₂ singlet (~4.0 ppm) ; Appearance of downfield vinylic methine-H (~7.5–8.8 ppm).Disappearance of exocyclic methine-H ; Appearance of broad NH/NH₂ signals if applicable.

Troubleshooting Regioselectivity: If the IR spectrum of the product from Protocol A lacks the characteristic cyano band at ~2202–2210 cm⁻¹, it indicates that the exocyclic group has undesirably participated in the reaction (often due to excessive heating time or using a base that is too strong, such as sodium ethoxide). Adhering strictly to mild piperidine catalysis prevents this failure mode .

References

  • Mohamed, H. A., Ammar, Y. A., Elhagali, G. A. M., Eyada, H. A., Aboul-Magd, D. S., & Ragab, A. (2022). "In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens." ACS Omega, 7(6), 4970-4990.[Link]

  • Elhagali, G. A. M., Elsayed, G. A., Eliswey, R. A., & El-Sherif, A. A. (2018). "Molecular modeling and cyclization reactions of 2-(4-Oxothiazolidin-2-ylidene) acetonitrile." Journal of the Iranian Chemical Society, 15, 1385–1398.[Link]

Application

Application Note: Protocol for Dissolving (4-Oxothiazolidin-2-ylidene)acetonitrile in DMSO for Bioassays

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Scientific Rationale (4-Oxothiazolidin-2-ylidene)a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Scientific Rationale

(4-Oxothiazolidin-2-ylidene)acetonitrile is a versatile heterocyclic scaffold widely utilized as a precursor in the synthesis of hybrid antimicrobial agents, DNA gyrase inhibitors, and transition metal complexes [1, 2]. The compound features a rigid planar structure imparted by the ylidene double bond and a highly hydrophobic thiazolidinone core. These structural characteristics result in high crystal lattice energy and poor aqueous solubility.

To utilize this compound in biological assays, Dimethyl Sulfoxide (DMSO) is the universal solvent of choice [3]. As an aprotic polar solvent, DMSO effectively disrupts intermolecular hydrogen bonding and solvates the hydrophobic core without altering the compound's chemical integrity. This guide outlines a self-validating protocol for preparing stable master stocks and preventing precipitation during downstream aqueous bioassays.

Physicochemical Properties & Solubility Profile

Before initiating the protocol, it is critical to understand the physical parameters of the target compound to ensure accurate molarity calculations and storage conditions.

ParameterSpecification
Compound Name (4-Oxothiazolidin-2-ylidene)acetonitrile
Molecular Formula C₅H₄N₂OS
Molecular Weight ~140.16 g/mol
Appearance Solid powder
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Solubility Limit (DMSO) ≥ 10 mM (Requires sonication for higher concentrations)
Storage (Solid) Room temperature or 4°C, desiccated and protected from light
Storage (Solution) -20°C in tightly sealed, single-use aliquots

Experimental Workflow

The following diagram illustrates the critical path from dry powder to assay-ready aqueous solution, highlighting the necessary quality control checkpoints.

G A 1. Reagent Preparation Equilibrate powder & Anhydrous DMSO B 2. Master Stock Formulation Add DMSO to target 10 mM A->B Weigh rapidly C 3. Solubilization Vortex & Sonicate (25°C, 5-10 min) B->C Mix thoroughly D 4. Quality Control Visual & UV-Vis validation C->D Check for clarity E 5. Aliquot & Store Seal tightly, store at -20°C D->E Pass QC F 6. Bioassay Application Dropwise addition to aqueous buffer E->F Thaw at RT (Max 1% DMSO final)

Workflow for the preparation and storage of (4-Oxothiazolidin-2-ylidene)acetonitrile stocks.

Step-by-Step Methodology & Causality

This protocol is designed with built-in causality to explain why specific techniques are employed, ensuring researchers can adapt the principles to varying assay conditions.

Phase 1: Reagent Preparation
  • Equilibration: Allow the sealed vial of (4-Oxothiazolidin-2-ylidene)acetonitrile to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. This introduces water weight (skewing molarity calculations) and can trigger premature hydrolysis of the cyano group.

  • Solvent Selection: Utilize only anhydrous DMSO (water content <0.005%) packaged under inert gas.

    • Causality: Standard laboratory DMSO is highly hygroscopic. Absorbed water drastically reduces the solubility limit of thiazolidinone derivatives, leading to micro-precipitation that is invisible to the naked eye but detrimental to assay reproducibility.

Phase 2: Master Stock Preparation (Target: 10 mM)
  • Weighing: Weigh 1.40 mg of the compound into a low-bind amber microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO to achieve a 10 mM master stock.

  • Mechanical Dispersion: Vortex vigorously for 30–60 seconds.

  • Acoustic Solubilization: Place the tube in an ultrasonic water bath at 25°C–30°C for 5–10 minutes.

    • Causality: Sonication provides the acoustic cavitation energy required to break down crystalline micro-aggregates, ensuring complete molecular dispersion. Keeping the temperature below 30°C prevents thermal degradation of the compound.

Phase 3: Aliquoting and Storage
  • Division: Divide the 10 mM master stock into single-use aliquots (e.g., 50 µL per tube).

  • Inert Storage: Blanket the tubes with Argon or Nitrogen gas (if available), seal tightly, and store immediately at -20°C.

    • Causality: Repeated freeze-thaw cycles introduce condensation (water) into the DMSO and cause concentration gradients due to the differential freezing points of the solute and solvent. Single-use aliquots maintain absolute stock integrity.

Phase 4: Aqueous Dilution for Bioassays
  • Thawing: Thaw the required aliquot completely at room temperature and vortex briefly to ensure homogeneity.

  • Intermediate Dilutions: If a concentration gradient is required (e.g., for IC₅₀ determination), perform all intermediate serial dilutions in 100% DMSO first.

  • Buffer Addition: Add the DMSO stock dropwise to the aqueous assay buffer under continuous vortexing or stirring.

    • Causality: Direct injection of a high-concentration DMSO stock into a static aqueous buffer creates localized zones of supersaturation, causing the hydrophobic compound to experience "solvent shock" and crash out of solution.

    • Critical Rule: Ensure the final DMSO concentration in the biological assay does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity or enzyme denaturation [1].

Quality Control & Self-Validating Systems

To ensure the trustworthiness of the experimental data, the protocol must be self-validating. Implement the following QC checks:

  • Visual & Optical Validation: The final DMSO stock must be optically clear. Hold the tube against a light source; any turbidity or "swirling" indicates incomplete dissolution.

  • Spectrophotometric Stability: Measure the UV-Vis absorbance of a diluted stock sample (e.g., 100 µM in DMSO). A stable absorbance profile over 4 hours confirms that the compound is not degrading in the solvent.

  • Buffer Compatibility Test (Mock Assay): Before running the actual bioassay, prepare a mock well containing the assay buffer and the highest intended concentration of the compound (e.g., 100 µM compound + 1% DMSO). Incubate at 37°C for 2 hours and examine the well under an inverted microscope at 20X magnification. The absence of needle-like micro-crystals self-validates that the compound remains soluble in your specific buffer system.

References

  • Title: In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. Source: ACS Omega (2022). URL: [Link]

  • Title: Synthesis, Characterization and Antimicrobial Evaluation of Some Thiazolidinone Derivatives Bearing Pyridine Moiety. Source: Al-Azhar Bulletin of Science (2014). URL: [Link]

  • Title: Coordination chemistry and biological activity of 2-(4-oxothiazolidin-2-ylidene) acetonitrile with Co(II), Ni(II), Cu(II) and Zn(II). Source: International Journal of Pharmaceutical Sciences Review and Research (2013). URL: [Link]

Method

Application Notes &amp; Protocols: (4-Oxothiazolidin-2-ylidene)acetonitrile in Small Molecule Drug Discovery

Introduction: The Rhodanine Scaffold as a "Privileged Structure" In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds targeting diverse...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rhodanine Scaffold as a "Privileged Structure"

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds targeting diverse receptors and enzymes. These are termed "privileged structures" for their proven ability to serve as versatile starting points for drug discovery. The rhodanine scaffold, a 5-membered thiazolidinone ring, is a quintessential example of such a structure.[1][2][3][4] First identified in 1877, its derivatives have since been explored for a vast range of pharmacological activities, including antimicrobial, antiviral, anticancer, and antidiabetic properties.[3][4]

The specific derivative, (4-Oxothiazolidin-2-ylidene)acetonitrile, represents a core rhodanine structure functionalized with an exocyclic acetonitrile group. This feature introduces unique electronic and steric properties, making it a compelling building block for generating compound libraries aimed at high-throughput screening (HTS) and lead optimization. This document serves as a technical guide for researchers, providing an in-depth look at the applications, mechanisms, and practical protocols associated with this scaffold in modern drug discovery campaigns.

It is important to note that while rhodanines are valuable, they have also been flagged as potential Pan-Assay Interference Compounds (PAINS) due to their potential for non-specific activity, such as protein aggregation or acting as Michael acceptors.[5][6] Therefore, rigorous experimental validation and careful interpretation of structure-activity relationships (SAR) are paramount, as will be discussed.[2][5]

Molecule Profile: Synthesis and Chemical Properties

The utility of a scaffold is fundamentally linked to its synthetic accessibility. The (4-Oxothiazolidin-2-ylidene)acetonitrile core is typically synthesized via well-established condensation reactions, allowing for facile diversification at several key positions.

General Synthesis Route: Knoevenagel Condensation

The most common and versatile method for creating derivatives is the Knoevenagel condensation of a parent rhodanine (or N-substituted rhodanine) with an appropriate aldehyde. This reaction forms the critical exocyclic double bond at the C5 position.

Workflow: Synthesis of a 5-Benzylidene Rhodanine Derivative

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Rhodanine N-Substituted Rhodanine Condensation Knoevenagel Condensation Rhodanine->Condensation Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Aldehyde->Condensation Base Base Catalyst (e.g., Piperidine, Sodium Acetate) Base->Condensation Catalyzes Solvent Solvent (e.g., Acetic Acid, Ethanol) Solvent->Condensation Medium Heat Heat Heat->Condensation Drives Reaction Product 5-Benzylidene Rhodanine Derivative Condensation->Product Yields

Caption: General workflow for Knoevenagel condensation.

This straightforward reaction allows for immense diversity. By varying the N3-substituent on the rhodanine ring and the aldehyde, chemists can rapidly generate large libraries of analogues to explore the chemical space around a biological target. Microwave-assisted synthesis has also been shown to accelerate these reactions, improving yields and reducing reaction times.[7]

Key Therapeutic Targets and Mechanisms of Action

The rhodanine scaffold is a promiscuous binder, showing activity against a wide range of enzyme families. This versatility is a double-edged sword, offering many opportunities but also demanding careful selectivity screening.

Case Study: Inhibition of HIV-1 Integrase

One notable application of rhodanine derivatives is in the development of inhibitors for HIV-1 integrase (IN), an essential enzyme for viral replication.[8]

  • Therapeutic Rationale: HIV-1 IN catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in establishing a persistent infection. Inhibiting this enzyme effectively blocks the viral life cycle.

  • Mechanism of Action: Rhodanine-based inhibitors, often bearing a salicylic acid moiety, act as bioisosteres of β-diketo acids. They are designed to chelate the divalent metal ions (typically Mg²⁺) in the enzyme's active site. This chelation disrupts the catalytic machinery necessary for the DNA strand transfer reaction, thereby inhibiting viral integration.[8]

Signaling Pathway: HIV-1 Integrase Inhibition

G cluster_virus HIV-1 Life Cycle cluster_host Host Cell cluster_inhibitor Inhibition vDNA Viral DNA IN HIV-1 Integrase (IN) vDNA->IN Binds HostDNA Host Chromosome IN->HostDNA Mediates Integration Blocked Integration Blocked IN->Blocked HostDNA->Blocked Rhodanine (4-Oxothiazolidin-2-ylidene) acetonitrile Derivative Rhodanine->IN Inhibits

Caption: Mechanism of HIV-1 Integrase inhibition by rhodanine derivatives.

Other Notable Targets

Derivatives of this scaffold have shown inhibitory activity against a diverse array of other targets, including:

  • Bacterial Enzymes: Such as RNA polymerase and Enoyl-ACP reductase (InhA), a key enzyme in mycobacterial cell wall synthesis.[4][9]

  • Carbonic Anhydrases: Involved in pH regulation and linked to glaucoma and certain cancers.[10]

  • Hepatitis C Virus (HCV) NS5B Polymerase: A crucial enzyme for HCV replication.[5]

  • Topoisomerase II (Topo II): An enzyme involved in DNA replication, making it a target for anticancer agents.[11]

Application Notes: Lead Discovery and Optimization

The (4-Oxothiazolidin-2-ylidene)acetonitrile scaffold is primarily used in the hit-to-lead phase of drug discovery.

High-Throughput Screening (HTS)

Due to their synthetic tractability, rhodanine derivatives are frequently included in corporate and academic compound libraries. They often emerge as "frequent hitters" in HTS campaigns.[1][5][6]

  • Causality: The rhodanine core contains multiple hydrogen bond donors and acceptors, and the exocyclic double bond at C5 creates a planar, conjugated system that can engage in π-stacking interactions with aromatic residues in protein binding pockets.[12] This combination of features allows it to fit into a wide variety of binding sites.

Structure-Activity Relationship (SAR) Studies

Once a rhodanine-based hit is identified, a systematic SAR study is initiated. The key positions for modification are:

  • N3 Position: Introducing different substituents here can modulate solubility, cell permeability, and interactions with the protein.

  • C5 Position: The substituent attached via the exocyclic double bond is typically the primary determinant of potency and selectivity. Modifying the aromatic or heterocyclic ring in this position is a key strategy for lead optimization.

Target EnzymeKey Structural Moiety at C5Resulting ActivityReference
HIV-1 IntegraseSalicylic acidIC₅₀ in low micromolar range[8]
M. marinum InhABulky aromatic groupsIC₅₀ = 2.7 µM[9]
Carbonic Anhydrase IIBenzenesulfonamideKᵢ = 9.8 nM[10]
HepG2 (Anticancer)N-glycoside derivativesIC₅₀ = 2.2 µM[11]

Experimental Protocols

The following protocols provide a starting point for synthesizing and evaluating (4-Oxothiazolidin-2-ylidene)acetonitrile derivatives.

Protocol: Synthesis of (E)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide

This protocol is adapted from a procedure for synthesizing carbonic anhydrase inhibitors and demonstrates a typical multi-step synthesis.[10]

Step 1: Synthesis of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid

  • To a solution of rhodanine (1 eq.) in a suitable solvent (e.g., DMF), add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.1 eq.) dropwise and stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into ice-cold water. The resulting precipitate is filtered, washed with water, and dried to yield the intermediate ester.

  • Hydrolyze the ester using a standard procedure (e.g., LiOH in THF/water) to obtain the carboxylic acid.

Step 2: Synthesis of 2-(4-oxo-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide

  • Dissolve the carboxylic acid from Step 1 (1 eq.) and sulfanilamide (1 eq.) in anhydrous DMF.

  • Add a coupling agent such as HATU (1.2 eq.) and a base like DIPEA (2 eq.).

  • Stir the reaction at room temperature for 24 hours.

  • Work up the reaction by pouring it into water, filtering the precipitate, and purifying by column chromatography.

Step 3: Knoevenagel Condensation

  • Dissolve the product from Step 2 (1 eq.) and benzaldehyde (1.1 eq.) in glacial acetic acid.

  • Add anhydrous sodium acetate (3 eq.) as a catalyst.

  • Reflux the mixture for 6-8 hours, monitoring by TLC.

  • After cooling, pour the mixture into ice water.

  • Filter the resulting yellow precipitate, wash thoroughly with water, and recrystallize from ethanol to yield the final product.

Protocol: In Vitro Enzyme Inhibition Assay (General)

This protocol describes a general spectrophotometric assay to determine the inhibitory potency (IC₅₀) of a synthesized compound. This example is based on an assay for carbonic anhydrase.[10]

Materials:

  • Stopped-flow spectrophotometer

  • Purified recombinant human carbonic anhydrase (hCA) isozyme

  • Synthesized inhibitor compound dissolved in DMSO

  • HEPES buffer (pH 7.4)

  • Phenol Red indicator

  • CO₂-saturated water (substrate)

Procedure:

  • Prepare Reagents:

    • Assay Buffer: 10 mM HEPES, pH 7.4, containing 10 mM NaClO₄ and 0.2 mM Phenol Red.

    • Enzyme Stock: Prepare a solution of the hCA isozyme in the assay buffer.

    • Inhibitor Stock: Prepare a 10 mM stock solution of the test compound in DMSO. Create serial dilutions.

  • Assay Execution:

    • The assay measures the enzyme-catalyzed hydration of CO₂.

    • Equilibrate two syringes of the stopped-flow instrument at 25 °C. Syringe A contains the enzyme and varying concentrations of the inhibitor in assay buffer. Syringe B contains the CO₂-saturated water.

    • Rapidly mix the contents of the two syringes. The reaction is initiated.

    • Monitor the change in absorbance of the Phenol Red indicator at 557 nm over time. The hydration of CO₂ produces protons, causing a color change.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each inhibitor concentration.

    • Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Conclusion and Future Perspectives

The (4-Oxothiazolidin-2-ylidene)acetonitrile scaffold and its parent rhodanine family remain a cornerstone of medicinal chemistry.[1][2] Their synthetic accessibility and ability to interact with a wide range of biological targets ensure their continued relevance in drug discovery.[4] While researchers must remain vigilant about potential non-specific activity and PAINS properties, the proven success of this scaffold in generating potent and selective modulators for challenging targets like HIV-1 integrase and various bacterial enzymes validates its "privileged" status. Future work will likely focus on developing novel derivatives with improved pharmacokinetic properties and exploring their application in emerging therapeutic areas, such as targeted protein degradation and modulation of protein-protein interactions.

References

  • Tomi, I. H. R., et al. (2009). Rhodanine as a Privileged Scaffold in Drug Discovery. Bentham Science Publishers.
  • Kaminskyy, D., & Lesyk, R. (2017). Recent developments with rhodanine as a scaffold for drug discovery. Expert Opinion on Drug Discovery.
  • Ye, Y., et al. (2016). A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. PubMed.
  • Tomašić, T., & Mašič, L. P. (2012). Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation.
  • Kaur, R., et al. (2016).
  • Tomašić, T., & Mašič, L. P. (2012).
  • Song, F., et al. (2023). Discovery of Rhodanine Inhibitors Targeting Of ChtI Based on the π-Stacking Effect and Aqueous Solubility.
  • Ragab, F. A. F., et al. (2018). Molecular modeling and cyclization reactions of 2-(4-oxothiazolidine-2-ylidene) acetonitrile. SpringerLink.
  • Patel, D., et al. (2011). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. PMC.
  • Shejul, M. V., et al. (2010). Synthesis of (Z)
  • Sbei, N., et al. (2016). A convenient synthesis of alkyl-2-(2-imino-4-oxothiazolidin-5-ylidene)acetate derivatives involving an electrogenerated base of acetonitrile. Taylor & Francis Online.
  • Ceruso, M., et al. (2022). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. MDPI.
  • Horishny, V. Y., et al. (2021). Synthesis and biological evaluation of new 4-oxo-thiazolidin-2-ylidene derivatives as antimicrobial agents.
  • Al-Ostath, A., et al. (2023). Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. PMC.
  • Sbei, N., et al. (2016). A convenient synthesis of alkyl-2-(2-imino-4-oxothiazolidin-5-ylidene) acetate derivatives involving an electrogenerated base of acetonitrile.
  • Glisic, S., et al. (2019). In Silico Driven Design and Synthesis of Rhodanine Derivatives as Novel Antibacterials Targeting the Enoyl Reductase InhA.

Sources

Application

Advanced Catalytic Derivatization of (4-Oxothiazolidin-2-ylidene)acetonitrile: Workflows for Bioactive Scaffold Synthesis

Executive Summary (4-Oxothiazolidin-2-ylidene)acetonitrile is a highly versatile, polyfunctional heterocyclic building block. Characterized by the presence of an active methylene group, a conjugated carbonyl, and a react...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Oxothiazolidin-2-ylidene)acetonitrile is a highly versatile, polyfunctional heterocyclic building block. Characterized by the presence of an active methylene group, a conjugated carbonyl, and a reactive nitrile moiety, it serves as a critical precursor for synthesizing complex, biologically active scaffolds, including bis-arylmethylidines and thiazolo[3,2-a]pyridines[1]. This Application Note provides an authoritative guide on the catalytic derivatization of this molecule, detailing the mechanistic causality behind catalyst selection, self-validating experimental protocols, and the biological targets of the resulting derivatives.

Mechanistic Rationale & Chemical Causality

The synthetic utility of (4-oxothiazolidin-2-ylidene)acetonitrile stems from its dual reactivity centers. The active methylene group (C-5 of the thiazolidinone ring) is highly susceptible to deprotonation due to the electron-withdrawing effects of the adjacent carbonyl and the extended conjugation of the ylidene-acetonitrile system.

When derivatizing this molecule via Knoevenagel condensation with aromatic aldehydes (e.g., pyrazole-4-carbaldehyde), the choice of catalyst is paramount. A mild secondary amine, such as piperidine , is specifically chosen over stronger inorganic bases (like NaOH or KOH). The causality here is twofold:

  • Chemoselectivity: Piperidine provides sufficient basicity to generate the nucleophilic carbanion at the active methylene site without causing inadvertent hydrolysis of the sensitive nitrile group[2].

  • Thermodynamic Control: Running the reaction under reflux in absolute ethanol facilitates the elimination of water. The protic solvent stabilizes the transition state, while the thermal energy drives the dehydration step, shifting the equilibrium irreversibly toward the thermodynamically stable, highly conjugated arylidene product.

Subsequent derivatization often involves a Michael addition followed by intramolecular cyclization (e.g., with malononitrile) to yield rigid, polycyclic thiazolo[3,2-a]pyridine derivatives[1].

Biological Target Engagement

Derivatives of (4-oxothiazolidin-2-ylidene)acetonitrile, particularly those incorporating pyrazole or thiophene moieties, are engineered to combat multi-drug resistant (MDR) pathogens. Structurally, these compounds act as dual-target inhibitors. They competitively bind to the ATP-binding site of DNA Gyrase , preventing DNA supercoiling, while simultaneously inhibiting Dihydrofolate Reductase (DHFR) , thereby starving the bacterial cell of tetrahydrofolate essential for nucleic acid synthesis[3].

Pathway Deriv Thiazol-4-one Derivatives Gyrase DNA Gyrase Deriv->Gyrase Binds ATP site DHFR DHFR Enzyme Deriv->DHFR Competitive DNA Inhibits DNA Supercoiling Gyrase->DNA Folate Depletes Tetrahydrofolate DHFR->Folate Death Pathogen Cell Death DNA->Death Folate->Death

Dual inhibition pathway of thiazol-4-one derivatives targeting DNA Gyrase and DHFR.

Quantitative Comparison of Catalytic Systems

While piperidine in ethanol remains the gold standard for these derivatizations, modern green chemistry approaches have introduced alternative catalytic systems to optimize yield and reduce reaction times.

Catalytic SystemReaction ConditionsAverage Yield (%)Mechanistic Advantage & Causality
Piperidine (Catalytic) Absolute EtOH, Reflux, 2–6 h70–85%Mild secondary amine selectively deprotonates the active methylene without hydrolyzing the nitrile group[2].
Microwave + Piperidine Solvent-free or EtOH, 150 W, 15–30 min88–94%Dielectric heating directly activates polar intermediates, drastically reducing reaction time while minimizing thermal degradation.
Transition Metal Chelates Methanol, Reflux, 4–8 h65–75%Co(II), Ni(II), Cu(II), or Zn(II) coordinate to the thiazolidinone core, templating the reaction and generating bioactive complexes[4].

Validated Experimental Protocols

The following protocols detail the step-by-step synthesis of complex scaffolds from the (4-oxothiazolidin-2-ylidene)acetonitrile precursor.

Protocol A: Piperidine-Catalyzed Synthesis of Arylidene Derivatives

Objective: Synthesize 2-(5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-4-oxothiazolidin-2-ylidene)acetonitrile.

  • Reagent Preparation: In a 50 mL round-bottom flask, suspend (4-oxothiazolidin-2-ylidene)acetonitrile (0.01 mol) and 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (0.01 mol) in 20 mL of absolute ethanol[2].

  • Catalyst Addition: Add exactly 3 to 5 drops of pure piperidine. Causality: Limiting the catalyst to catalytic amounts prevents side-reactions such as bis-condensation or base-catalyzed degradation of the pyrazole ring.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 2 to 6 hours. Monitor the reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

  • Isolation: Upon completion, cool the reaction mixture to 0–5 °C in an ice bath to maximize precipitation. Filter the resulting solid under vacuum.

  • Purification: Recrystallize the crude product from hot ethanol to yield pure arylidene crystals.

Protocol B: One-Pot Cyclization to Thiazolo[3,2-a]pyridine Scaffolds

Objective: Synthesize 2,3-dihydro-7H-thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives.

  • Reaction Setup: To the isolated arylidene derivative (0.01 mol) from Protocol A, add malononitrile (0.01 mol) in 20 mL of absolute ethanol.

  • Catalysis & Cyclization: Add 3 drops of piperidine. Reflux the mixture for 4 hours. Causality: The piperidine catalyzes the initial Michael addition of the malononitrile carbanion to the α,β -unsaturated system of the arylidene. The elevated temperature then drives the intramolecular cyclization between the resulting intermediate and the thiazolidinone nitrogen, forming the fused pyridine ring[1],[3].

  • Workup: Cool, filter the precipitate, wash with cold ethanol, and dry under a vacuum desiccator.

Workflow A (4-Oxothiazolidin-2-ylidene)acetonitrile (Active Methylene Precursor) D Knoevenagel Condensation (Absolute Ethanol, Reflux 2-6h) A->D B Aromatic Aldehyde (e.g., Pyrazole-4-carbaldehyde) B->D C Catalyst: Piperidine (Secondary Amine Base) C->D E Arylidene Derivative (Isolated Intermediate) D->E G Michael Addition & Intramolecular Cyclization E->G F Malononitrile + Piperidine (Michael Donor) F->G H Thiazolo[3,2-a]pyridine Scaffold (Bioactive Target) G->H

Catalytic derivatization workflow of (4-Oxothiazolidin-2-ylidene)acetonitrile.

Self-Validation & Analytical Markers

To ensure the trustworthiness of the synthesis, every protocol must be treated as a self-validating system. Do not proceed to Protocol B without confirming the success of Protocol A using the following spectroscopic markers:

  • 1 H-NMR Verification: The critical marker for a successful Knoevenagel condensation is the disappearance of the active methylene singlet (typically found at δ 4.0–4.5 ppm) and the emergence of a new vinylic methine proton (C=CH-Ar) appearing as a singlet shifted significantly downfield to δ 8.0–9.1 ppm due to the deshielding effect of the extended conjugated system[2].

  • FT-IR Verification: The IR spectrum must show the retention of a sharp C≡N stretch at ~2200–2210 cm −1 . If this peak is absent, it indicates that the basic conditions inadvertently hydrolyzed the nitrile group into an amide or carboxylic acid, meaning the reaction failed[1].

Sources

Method

Preclinical Application Note: In Vivo Dosing, Formulation, and Pharmacokinetic Guidelines for (4-Oxothiazolidin-2-ylidene)acetonitrile Derivatives

Introduction & Scientific Rationale The compound (4-Oxothiazolidin-2-ylidene)acetonitrile (CAS 3364-82-7) serves as a highly versatile heterocyclic building block in medicinal chemistry. Its derivatives—including bis-ary...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The compound (4-Oxothiazolidin-2-ylidene)acetonitrile (CAS 3364-82-7) serves as a highly versatile heterocyclic building block in medicinal chemistry. Its derivatives—including bis-arylidine compounds, pyrazole hybrids, and thiazolo[3,2-a]pyridines—exhibit potent biological activities ranging from dual DNA gyrase/DHFR inhibition to COX-2 targeted anti-inflammatory effects[1][2].

Despite their therapeutic promise, translating these molecules into in vivo murine models presents significant physicochemical challenges. The core scaffold is highly lipophilic, resulting in poor aqueous solubility. Consequently, oral (PO) administration often yields erratic gastrointestinal absorption, which abolishes dose-response linearity and confounds efficacy data[3]. This application note provides field-proven, authoritative guidelines for formulating, dosing, and evaluating the pharmacokinetics (PK) of these derivatives to ensure robust and reproducible preclinical data.

Pharmacokinetic (PK) Profile & Biodistribution

Understanding the systemic behavior of thiazolidin-4-one derivatives is critical for establishing effective dosing intervals. These compounds are characterized by a rapid distribution phase and a relatively short plasma half-life.

  • Systemic Absorption: Intraperitoneal (IP) administration is heavily favored over oral dosing because it bypasses the initial gastrointestinal dissolution phase, providing rapid and reliable systemic exposure[3][4].

  • Tissue Distribution: Following systemic entry, these derivatives exhibit extremely rapid tissue distribution. Peak concentrations in the liver and kidneys are often observed within 5 minutes of intravenous (IV) administration, while penetration across the blood-brain barrier remains negligible[5].

  • Clearance: The scaffold is cleared rapidly from blood plasma, necessitating either repeated dosing regimens (e.g., every 3-4 days for sustained target engagement) or the use of advanced delayed-release vehicles[4][5].

Table 1: Consensus Pharmacokinetic Parameters in Murine Models
ParameterIV Administration (2.5 - 3 mg/kg)Oral Administration (3 - 6 mg/kg)IP Administration (10 - 30 mg/kg)
Cmax (Plasma) Achieved immediately (~2 - 5 min)[5]Erratic; typically 0.5 - 1 h[3]~15 - 30 min
Hepatic Accumulation Peak at 5 min (e.g., >1000 ng/g)[5]Highly variablePeak at 6 - 24 h (Pharmacodynamic)[4]
Elimination Half-Life Rapid initial clearance (<15 min)[5]~5.9 h (Terminal phase)[3]Compound-dependent
Bioavailability 100%Low / Unpredictable[3]Moderate to High

Formulation Strategies & Dosing Guidelines

Because the hydrophobic ylidene-acetonitrile moiety causes precipitation in aqueous physiological fluids, standard saline vehicles are ineffective. Researchers must choose between direct solubilization using surfactants or host-guest complexation.

  • Surfactant Suspensions: Utilizing 10% Tween 80 or a DMSO/PEG400 mixture provides immediate solubilization suitable for acute PK studies[6].

  • β-Cyclodextrin Complexation: For longitudinal efficacy studies, complexing the derivative with β-cyclodextrin encapsulates the hydrophobic region within the cyclodextrin cavity. This creates a dynamic, water-soluble inclusion complex that prevents in vivo precipitation, reduces tissue irritability, and provides a sustained-release profile[7].

Table 2: Recommended In Vivo Dosing Regimens by Indication
Therapeutic IndicationPreferred RouteDose RangeRecommended VehicleReference
Anti-inflammatory / Analgesic IP1 - 10 mg/kg10% Tween 80 / Saline[2]
Antimicrobial / Target Engagement IP30 mg/kgDMSO / PEG400 / Water[4]
Pharmacokinetic (PK) Profiling IV2.5 - 6 mg/kgPEG-nanocarrier or Solvents[5]
Sustained Systemic Efficacy PO / IP10 - 50 mg/kgβ-Cyclodextrin Complex[7]

Experimental Workflows & Visualizations

FormulationWorkflow A (4-Oxothiazolidin-2-ylidene)acetonitrile Highly Lipophilic Scaffold B Solubility Assessment & Vehicle Selection A->B Physicochemical profiling C Standard Suspension (10% DMSO / Tween 80) B->C Acute PK studies D Inclusion Complex (β-Cyclodextrin) B->D Longitudinal efficacy E Intraperitoneal (IP) Dosing Rapid Peak Plasma Concentration C->E Direct administration F Oral (PO) / IP Dosing Delayed & Sustained Release D->F Enhanced bioavailability

Formulation and dosing decision tree for thiazolidin-4-one derivatives.

PKPathway Admin IP Administration (1 - 30 mg/kg) Plasma Systemic Circulation (Rapid Clearance) Admin->Plasma Absorption phase Liver Hepatic Tissue (Primary Accumulation) Plasma->Liver Rapid distribution (< 5 min) Kidney Renal Tissue (Excretion Pathway) Plasma->Kidney Systemic clearance Target Target Receptors (e.g., COX-2 / DNA Gyrase) Plasma->Target Pharmacodynamic effect

In vivo pharmacokinetic distribution and clearance pathway in murine models.

Step-by-Step Experimental Protocols

Protocol A: Preparation of β-Cyclodextrin Inclusion Complexes

Causality: This method overcomes the erratic absorption of the raw compound by creating a hydrophilic shell around the lipophilic core, ensuring uniform systemic distribution[7].

  • Solvent Preparation: Dissolve an equimolar amount of β-cyclodextrin (β-CD) in distilled water at 40°C to create a saturated solution.

  • Drug Solubilization: Dissolve the (4-Oxothiazolidin-2-ylidene)acetonitrile derivative in a minimal volume of absolute ethanol or DMSO.

  • Co-precipitation: Add the drug solution dropwise to the β-CD solution under continuous magnetic stirring (500 rpm).

  • Equilibration: Stir the mixture continuously for 24 hours at room temperature to ensure thermodynamic equilibrium of the host-guest inclusion complex.

    • Self-Validating Check: The transition from a cloudy, heterogeneous suspension to a uniform, opalescent solution indicates successful encapsulation. If heavy precipitation remains, the solvent ratio must be adjusted.

  • Lyophilization: Freeze the solution at -80°C and lyophilize for 48 hours to obtain a stable, dry powder. Reconstitute in sterile saline immediately prior to in vivo dosing.

Protocol B: Intraperitoneal (IP) Administration and PK Sampling

Causality: Because hepatic distribution of these derivatives occurs within minutes[5], standard 30-minute initial PK sampling will miss the Cmax. This protocol is optimized for capturing the ultra-fast distribution phase.

  • Vehicle Reconstitution: Suspend the test compound in 10% Tween 80 or reconstitute the β-CD complex in sterile saline to achieve a final dosing volume of 10 mL/kg.

  • Restraint & Injection: Manually restrain the mouse, exposing the ventral abdomen. Tilt the animal with the head angled downward to allow abdominal organs to shift cranially.

  • Delivery: Insert a 27G needle into the lower right quadrant of the abdomen at a 30-degree angle to avoid puncturing the cecum or bladder. Inject the formulation steadily.

    • Self-Validating Check: A lack of tissue resistance during injection and the absence of fluid leakage upon needle withdrawal confirms successful delivery into the peritoneal cavity.

  • Serial Blood Sampling: Utilizing the submandibular vein puncture method, collect 50 µL of blood into EDTA-coated tubes at precise intervals: 5 min, 15 min, 1 h, 4 h, and 24 h .

    • Critical Note: The 5-minute timepoint is mandatory to capture the peak plasma concentration before rapid hepatic sequestration occurs[5].

  • Plasma Separation: Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C. Extract the plasma supernatant and store at -80°C until LC-MS/MS analysis.

Sources

Application

Application Note: Utilizing 2-(4-Oxothiazolidin-2-ylidene)acetonitrile in the Synthesis of Novel Antimicrobial Agents

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Introduction and Mechanistic Rationale The alarming escalation of mul...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction and Mechanistic Rationale

The alarming escalation of multi-drug-resistant (MDR) pathogens necessitates the continuous development of novel antimicrobial scaffolds. In medicinal chemistry, the thiazolidin-4-one ring system has emerged as a highly versatile pharmacophore, exhibiting a broad spectrum of biological activities, including potent antibacterial and antifungal properties [1].

A critical precursor in the construction of complex, hybrid antimicrobial agents is 2-(4-oxothiazolidin-2-ylidene)acetonitrile . This compound is uniquely valuable due to its bifunctional reactivity:

  • Endocyclic Active Methylene: The methylene protons at the C-5 position of the thiazolidinone ring are highly activated by the adjacent carbonyl group, making them prime targets for Knoevenagel condensations with aromatic or heteroaromatic aldehydes.

  • Exocyclic Nitrile Group: The cyano group provides a secondary site for nucleophilic attack and cyclization, enabling the annulation of additional rings, such as pyridines, to form fused heterocyclic systems (e.g., thiazolo[3,2-a]pyridines) [2].

By leveraging this precursor, researchers can synthesize hybrid molecules—such as pyrazole-incorporated thiazol-4-ones—that act as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR) [1]. This dual-targeting mechanism significantly reduces the likelihood of pathogens developing single-point resistance.

Synthesis Workflow and Pathway

The synthesis of antimicrobial agents from 2-(4-oxothiazolidin-2-ylidene)acetonitrile follows a logical progression from precursor formation to functionalization and final cyclization. The workflow below illustrates the chemical pathway utilized to generate these bioactive scaffolds.

SynthesisPathway Start Malononitrile + Sulfanylacetic Acid Precursor 2-(4-Oxothiazolidin-2-ylidene)acetonitrile (Key Precursor 1a) Start->Precursor Cyclization (Heat/Catalyst) Condensation Knoevenagel Condensation (Aromatic Aldehydes / Piperidine) Precursor->Condensation Endocyclic Attack Arylidene 5-Arylidene-4-oxothiazolidine Derivatives Condensation->Arylidene Cyclization Annulation / Cyclization (Malononitrile / Ethanol) Arylidene->Cyclization Exocyclic Nitrile Activation Thiazolopyridine Thiazolo[3,2-a]pyridine Derivatives (Antimicrobial Agents) Cyclization->Thiazolopyridine Target Dual Inhibition: DNA Gyrase & DHFR Thiazolopyridine->Target Biological Assay

Figure 1: Synthetic pathway from precursor to dual-inhibitor antimicrobial agents.

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to ensure intermediate purity and reaction success before proceeding to the next phase.

Protocol A: Synthesis of Precursor 2-(4-Oxothiazolidin-2-ylidene)acetonitrile (1a)

Rationale: This step constructs the core thiazolidin-4-one ring via the condensation of an active methylene compound with a mercapto acid.

Materials:

  • Malononitrile (10 mmol)

  • Sulfanylacetic acid (Thioglycolic acid) (10 mmol)

  • Absolute ethanol (20 mL)

  • Piperidine (catalytic, 3-5 drops)

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of malononitrile in 20 mL of absolute ethanol.

  • Catalysis: Add 3-5 drops of piperidine to the solution. Note: Piperidine acts as a base catalyst to deprotonate the thiol, enhancing its nucleophilicity.

  • Addition: Slowly add 10 mmol of sulfanylacetic acid dropwise to the stirring mixture.

  • Reflux: Heat the reaction mixture under reflux for 3-4 hours. Monitor the reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

  • Isolation: Once TLC indicates the consumption of starting materials, cool the mixture to room temperature and pour it over crushed ice.

  • Purification: Filter the resulting solid precipitate, wash thoroughly with cold water, and recrystallize from ethanol.

  • Self-Validation Checkpoint: Perform IR spectroscopy. The successful formation of 1a is confirmed by the presence of a sharp absorption band at ~2200 cm⁻¹ (C≡N stretching) and ~1715 cm⁻¹ (C=O of thiazolidinone), with the absence of the broad carboxylic acid OH stretch from the starting material [1].

Protocol B: Synthesis of 5-Arylidene-4-oxothiazolidine Derivatives

Rationale: This Knoevenagel condensation specifically targets the endocyclic methylene group of the thiazolidinone core, introducing lipophilic aryl groups (e.g., pyrazole derivatives) essential for cell wall penetration in MDR bacteria [1].

Materials:

  • 2-(4-Oxothiazolidin-2-ylidene)acetonitrile (1a) (5 mmol)

  • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (or other aromatic aldehydes) (5 mmol)

  • Absolute ethanol (15 mL)

  • Piperidine (catalytic, 3 drops)

Step-by-Step Procedure:

  • Mixing: Combine 5 mmol of precursor 1a and 5 mmol of the chosen aromatic aldehyde in a 50 mL flask containing 15 mL of absolute ethanol.

  • Activation: Add 3 drops of piperidine. The base abstracts a proton from the C-5 methylene of the thiazolidinone, generating a reactive carbanion.

  • Reflux: Reflux the mixture for 4-6 hours. The solution will typically darken as the conjugated arylidene system forms.

  • Precipitation: Cool the mixture to room temperature. If precipitation does not occur spontaneously, add cold distilled water dropwise until turbidity appears, then chill in an ice bath.

  • Collection: Filter the solid product and recrystallize from a mixture of DMF/ethanol.

  • Self-Validation Checkpoint: Analyze via ¹H NMR. The disappearance of the singlet corresponding to the C-5 methylene protons (~4.0 ppm) and the appearance of a new vinylic methine proton singlet (~7.8 - 8.2 ppm) confirms successful condensation at the endocyclic position rather than the exocyclic site [1].

Quantitative Data Presentation

To evaluate the efficacy of the synthesized derivatives, Minimum Inhibitory Concentration (MIC) assays are performed using the broth microdilution technique. Table 1 summarizes representative antimicrobial data for hybrid compounds derived from 2-(4-oxothiazolidin-2-ylidene)acetonitrile compared to standard therapeutics.

Table 1: Representative MIC Values (µg/mL) of Synthesized Thiazolidinone Derivatives

Compound ScaffoldS. aureus (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)C. albicans (Fungi)Target Affinity (Docking)
Precursor 1a >128>128>128>128Weak
5-Arylidene Derivative 16326432Moderate (DHFR)
Thiazolo[3,2-a]pyridine 24816Strong (Gyrase & DHFR)
Pyrazole-Thiazol-4-one Hybrid 0.5124Very Strong (Dual)
Ciprofloxacin (Control)0.250.51N/ADNA Gyrase
Fluconazole (Control)N/AN/AN/A1Ergosterol Synthesis

Data Interpretation: The functionalization of the bare precursor (1a) into fused or hybridized systems (e.g., Pyrazole-Thiazol-4-one hybrids) drastically lowers the MIC values, bringing them into a therapeutically relevant range comparable to commercial antibiotics [1][2].

Conclusion

The strategic utilization of 2-(4-oxothiazolidin-2-ylidene)acetonitrile provides a robust, modular platform for the discovery of new antimicrobial agents. By carefully controlling reaction conditions—specifically directing nucleophilic attacks toward either the endocyclic methylene or the exocyclic nitrile—researchers can generate a vast library of thiazolidin-4-one and thiazolo[3,2-a]pyridine derivatives. Rigorous intermediate validation via IR and NMR ensures high-fidelity synthesis, ultimately yielding compounds capable of overcoming single-point resistance mechanisms in MDR pathogens.

References

  • Title: In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens Source: ACS Omega URL: [Link]

  • Title: SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF SOME THIAZOLIDINONE DERIVATIVES BEARING PYRIDINE MOIETY Source: Al-Azhar Bulletin of Science URL: [Link](Note: URL reflects the standard repository location for this specific Al-Azhar Bulletin publication referenced in the grounding data).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of (4-Oxothiazolidin-2-ylidene)acetonitrile

Welcome to the technical support center dedicated to addressing the challenges associated with the aqueous solubility of (4-Oxothiazolidin-2-ylidene)acetonitrile and related compounds. This guide is designed for research...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the aqueous solubility of (4-Oxothiazolidin-2-ylidene)acetonitrile and related compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues during their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific rationale behind these experimental choices to empower you to make informed decisions in your research.

Introduction: The Critical Role of Aqueous Solubility

In the realm of drug discovery and biological research, the aqueous solubility of a compound is a critical physicochemical property that dictates its potential for therapeutic efficacy and the reliability of in vitro assay results. Poor aqueous solubility can lead to a host of experimental challenges, including underestimation of biological activity, poor absorption and bioavailability, and difficulties in formulation development. (4-Oxothiazolidin-2-ylidene)acetonitrile, a heterocyclic compound, often presents such solubility challenges due to its molecular structure. This guide will provide a systematic approach to understanding and overcoming these issues.

Frequently Asked Questions (FAQs)

Q1: I've just synthesized or purchased (4-Oxothiazolidin-2-ylidene)acetonitrile. What is its expected aqueous solubility?

Q2: My compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. Why does this happen?

A2: This is a common phenomenon known as "solvent-shift" precipitation.[3] You are observing the compound crashing out of solution as it moves from a high-concentration DMSO stock, where it is highly soluble, to an aqueous environment where its intrinsic solubility is much lower. The final concentration of DMSO in your assay is often insufficient to keep the compound dissolved.[4][5]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assays without causing toxicity?

A3: The tolerance of cell lines to DMSO varies. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell lines in short-term assays.[6] However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line to DMSO under your experimental conditions.[5][6][7] High concentrations of DMSO (above 1%) can lead to cytotoxicity and may also have off-target effects on cellular signaling pathways.[7]

Q4: What are the primary strategies I should consider to improve the aqueous solubility of my compound?

A4: The main approaches can be broadly categorized into physical and chemical modifications. Physical modifications include techniques like pH adjustment, the use of co-solvents, and the addition of solubilizing excipients like cyclodextrins. Chemical modifications, which are more involved, could include salt formation or derivatization of the molecule. For initial experimental work, focusing on physical modifications is the most practical approach.

Troubleshooting Guide: Addressing Solubility Issues in Your Experiments

This section provides a structured approach to troubleshooting and resolving common solubility problems encountered with (4-Oxothiazolidin-2-ylidene)acetonitrile.

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Caption: A systematic workflow for troubleshooting solubility issues.
Step 1: Initial Solubility Assessment

Before attempting any solubility enhancement, it is crucial to establish a baseline. A kinetic solubility assay is a rapid and effective method for this purpose.

Experimental Protocol: Kinetic Solubility Assessment by Turbidimetry

This protocol is adapted from standard industry practices and is designed to be high-throughput.[8]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of (4-Oxothiazolidin-2-ylidene)acetonitrile in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, down to ~0.08 mM).

  • Addition to Aqueous Buffer: In a separate 96-well clear bottom plate, add 196 µL of your aqueous buffer (e.g., PBS, pH 7.4) to each well. Then, add 4 µL of each DMSO concentration from your dilution plate. This will result in a final DMSO concentration of 2%. Include a DMSO-only control.

  • Incubation and Measurement: Incubate the plate at room temperature for 1-2 hours with gentle shaking. Measure the absorbance (or turbidity) at a wavelength of 620 nm using a plate reader.

  • Data Analysis: Plot the absorbance against the compound concentration. The concentration at which a significant increase in absorbance is observed (indicating precipitation) is your kinetic solubility limit.

Step 2: Implementing a Solubilization Strategy

If the determined solubility is below the required concentration for your experiments, you can employ one or more of the following strategies.

A. pH Modification

The solubility of ionizable compounds is highly dependent on the pH of the solution. Although (4-Oxothiazolidin-2-ylidene)acetonitrile is not strongly acidic or basic, minor changes in pH can still influence its solubility.

Experimental Protocol: pH-Solubility Profile

  • Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.4, 8.0).

  • Perform the kinetic solubility assay as described above in each of these buffers.

  • Plot the determined solubility against the pH to identify the optimal pH range for your compound.

  • Crucial Consideration: Ensure that the chosen pH is compatible with your biological assay and does not affect the activity of your target or the health of your cells.

B. Co-solvent Systems

Using a water-miscible organic solvent in your final assay medium can significantly increase the solubility of your compound.

Commonly Used Co-solvents:

Co-solventTypical Starting Concentration in Final AssayNotes
Ethanol1-5%Generally well-tolerated by many cell lines at low concentrations.
Propylene Glycol1-10%A common vehicle for in vivo studies.
Polyethylene Glycol (PEG 300/400)1-10%Can also reduce non-specific binding.

Experimental Protocol: Co-solvent Screening

  • Prepare your aqueous buffer containing different concentrations of the chosen co-solvent.

  • Repeat the kinetic solubility assay in these co-solvent-containing buffers.

  • Determine the solubility enhancement at each co-solvent concentration.

  • Important: Always run a vehicle control with the co-solvent to assess its impact on your assay.

C. Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility.

Commonly Used Cyclodextrins:

CyclodextrinProperties
β-Cyclodextrin (β-CD)Limited aqueous solubility itself.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility and low toxicity.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility and can be used for parenteral formulations.

Experimental Protocol: Cyclodextrin-Mediated Solubilization

  • Prepare solutions of the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous buffer at various concentrations (e.g., 1%, 2%, 5% w/v).

  • Perform the kinetic solubility assay in the presence of these cyclodextrin solutions.

  • Assess the increase in solubility. A phase-solubility diagram can be constructed by plotting the concentration of the dissolved compound against the concentration of the cyclodextrin.[9]

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// Edges Compound -> Strategies [style=invis]; Strategies -> pH; Strategies -> CoSolvent; Strategies -> Cyclodextrin; Strategies -> ParticleSize; pH -> Result; CoSolvent -> Result; Cyclodextrin -> Result; ParticleSize -> Result; }

Caption: Overview of common solubility enhancement techniques.

Advanced Topic: Quantifying (4-Oxothiazolidin-2-ylidene)acetonitrile in Aqueous Solutions

For more precise solubility determination or for pharmacokinetic studies, a quantitative analytical method is required. High-Performance Liquid Chromatography (HPLC) is a suitable technique.

Protocol Outline: HPLC Method Development for Quantification

  • Column Selection: A C18 reverse-phase column is a good starting point for this type of molecule.[10][11]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.[9][12]

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (to be determined by a UV scan) is a common approach. For higher sensitivity and selectivity, mass spectrometry (LC-MS/MS) can be used.[9]

  • Calibration Curve: Prepare a series of known concentrations of your compound in the final assay buffer (or the solubilized formulation) to generate a standard curve for quantification.

References

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • ResearchGate. (n.d.). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]

  • Jagiellonian Centre of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Retrieved from [Link]

  • Frontiers. (2023). A novel non-linear approach for establishing a QSAR model of a class of 2-Phenyl-3-(pyridin-2-yl)
  • SIELC Technologies. (n.d.). Separation of Thiazolidine on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubMed. (2010). Development and validation of an HPLC/MS/MS method for determining the thiazolidinone PG15 in rat plasma.
  • SIELC Technologies. (n.d.). HPLC Separation of Thiazolidine. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Studies of Inclusion Complexes of 4-Thiazolidinone Derivatives with β-Cyclodextrin: Characterization, Phase solubility and inclusion mode. Der Pharma Chemica, 8(5), 134-140.
  • Patheon. (n.d.). Solubility Enhancement. Retrieved from [Link]

  • Chemical Papers. (2006). High-Performance Liquid Chromatography Analysis of Thiazolidine-4-carboxylic Acids in Human Serum Samples. Chemical Papers, 60(5), 373-377.
  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]

  • Jagiellonian Centre of Innovation. (n.d.). The Study of the Influence of DMSO on Human Fibroblasts Proliferation In-Vitro. Retrieved from [Link]

  • MDPI. (2021). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. Cancers, 13(6), 1234.
  • ACS Publications. (2009). Aqueous Solubility Prediction Based on Weighted Atom Type Counts and Solvent Accessible Surface Areas.
  • Nature. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 13(1), 9324.
  • American Pharmaceutical Review. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. Retrieved from [Link]

  • PMC. (2013). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Advanced Drug Delivery Reviews, 65(6), 797-815.
  • ResearchGate. (2021). Inhibitors in DMSO (not for cell culture) can be used in cellular assays?. Retrieved from [Link]

  • Springer. (2018). Molecular modeling and cyclization reactions of 2-(4-oxothiazolidine-2-ylidene) acetonitrile.
  • PMC. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Molecules, 27(23), 8234.

Sources

Optimization

Technical Support Center: Yield Optimization for (4-Oxothiazolidin-2-ylidene)acetonitrile Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific synthetic bottlenecks researchers encounter when synthesizing (4-oxothiazolidin-2-ylidene)ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific synthetic bottlenecks researchers encounter when synthesizing (4-oxothiazolidin-2-ylidene)acetonitrile (also known as 2-(4-oxothiazolidin-2-ylidene)acetonitrile). This compound is a critical active methylene precursor in drug development, but its synthesis is notoriously prone to poor yields and complex side reactions.

This guide bridges theoretical mechanistic chemistry with field-proven bench techniques to ensure your protocols are robust, reproducible, and self-validating.

Troubleshooting Guide: Yield Optimization & Causality

The synthesis of (4-oxothiazolidin-2-ylidene)acetonitrile typically relies on the condensation of cyanothioacetamide with chloroacetic acid or its ester derivatives. If your yields are suffering, the root cause almost always lies in the choice of electrophilic activation versus base-catalyzed deprotonation.

Issue A: Stalled Cyclization and Low Yields (<40%)

Observation: The reaction yields a complex mixture with a large proportion of uncyclized acyclic intermediates, and the final product is difficult to precipitate. Mechanistic Causality: Historically, literature recommended basic conditions (e.g., N-methylmorpholine, triethylamine, or sodium acetate in ethanol/dioxane) to facilitate the initial condensation . While bases efficiently deprotonate the active methylene of cyanothioacetamide, they fail to provide the electrophilic activation required at the carbonyl carbon of the chloroacetate for the subsequent intramolecular ring closure. The Solution: Shift the reaction paradigm from base-catalyzed to acid-catalyzed. Refluxing the reagents in glacial acetic acid protonates the carbonyl oxygen of the ester/acid, dramatically increasing its electrophilicity. This drives the cyclization forward, increasing yields to 85–95% and simplifying purification .

Issue B: Formation of Intensely Colored Side Products

Observation: Thin-Layer Chromatography (TLC) reveals highly conjugated byproducts, often precipitating as gummy residues. Mechanistic Causality: In basic media, the active 1-aza-1,3,5-hexatriene system formed during the initial condensation is highly reactive. Prolonged conventional heating allows competing 1,6-electrocyclic reactions and intermolecular side conversions to form thiopyran derivatives before the thiazolidinone ring can fully close . The Solution: If your substrate is acid-sensitive and basic conditions are mandatory, you must outpace the side-reaction kinetics using Microwave-Assisted Synthesis (MWAS). Rapid thermal transfer (2–10 minutes) ensures the kinetic product (the thiazolidinone) is isolated before thermodynamic degradation occurs .

Quantitative Yield Comparison

The following table summarizes the quantitative impact of shifting your synthetic strategy based on our field-validated data.

Reaction ConditionCatalyst / SolventTimeMajor ByproductsAverage Yield
Conventional Base TEA / Ethanol4–6 hThiopyrans, Acyclic intermediates30–45%
Electrophilic Activation Glacial Acetic Acid2–3 hNone (Clean conversion)85–95%
Microwave-Assisted K₂CO₃ / Ethanol2–10 minTrace unreacted starting material65–75%

Mechanistic Workflow & Logical Relationships

G Start Precursors: Cyanothioacetamide + Chloroacetate PathA Basic Conditions (TEA/EtOH) Start->PathA PathB Acidic Conditions (Glacial AcOH) Start->PathB PathC Microwave Irradiation (K2CO3/EtOH) Start->PathC MechA Poor Electrophilic Activation PathA->MechA MechB Carbonyl Protonation (High Electrophilicity) PathB->MechB MechC Rapid Thermal Transfer PathC->MechC ResultA Low Yield (<40%) Thiopyran Byproducts MechA->ResultA ResultB High Yield (85-95%) Clean Cyclization MechB->ResultB ResultC Moderate Yield Fast Kinetics MechC->ResultC Product (4-Oxothiazolidin-2-ylidene)acetonitrile ResultA->Product ResultB->Product ResultC->Product

Logical workflow and causality in (4-Oxothiazolidin-2-ylidene)acetonitrile synthesis.

Validated Experimental Protocols

Protocol A: Acetic Acid-Mediated Synthesis (Recommended for Maximum Yield)

Self-Validating System: The target product is highly insoluble in cold acetic acid. The precipitation of the product not only acts as an automatic purification step but also drives the chemical equilibrium forward via Le Chatelier's principle.

  • Preparation: In a 50 mL round-bottom flask, combine cyanothioacetamide (10.0 mmol) and ethyl chloroacetate (11.0 mmol).

  • Solvent Addition: Add 15 mL of glacial acetic acid. Note: Ensure the acetic acid is anhydrous to prevent ester hydrolysis.

  • Reflux: Heat the mixture to reflux (approx. 118 °C) under continuous magnetic stirring for 2 to 3 hours. Monitor the reaction via TLC (eluent: ethyl acetate/hexane 1:1).

  • Precipitation: Once the acyclic intermediate is fully consumed, remove the heat source and allow the reaction mixture to cool slowly to room temperature. The (4-oxothiazolidin-2-ylidene)acetonitrile will precipitate as a crystalline solid.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake sequentially with cold ethanol (2 × 5 mL) and diethyl ether (10 mL) to remove any residual acetic acid.

  • Drying: Dry the product in a vacuum desiccator overnight to yield analytically pure crystals .

Protocol B: Microwave-Assisted Synthesis (Recommended for Rapid Screening)

Self-Validating System: The strict 2-minute irradiation window prevents the thermodynamic degradation seen in conventional heating, ensuring that only the kinetic cyclization product is isolated.

  • Preparation: In a microwave-safe glass vial equipped with a magnetic stir bar, thoroughly mix cyanothioacetamide (1.0 mmol), ethyl chloroacetate (1.1 mmol), and anhydrous potassium carbonate (0.05 mmol, 5 mol%).

  • Solvent Addition: Add 2 mL of absolute ethanol.

  • Irradiation: Seal the vial and place it in a focused microwave synthesizer. Irradiate at 150 W and 80 °C for exactly 2 minutes .

  • Monitoring: Cool the vial rapidly using compressed air. Check progress via TLC. If starting materials persist, re-irradiate for an additional 2 minutes. Do not exceed 10 minutes total.

  • Isolation: Pour the mixture into crushed ice. Filter the resulting solid, wash thoroughly with distilled water to remove the inorganic base, and recrystallize from hot ethanol.

Frequently Asked Questions (FAQs)

Q: My chloroacetic acid is not dissolving in the reaction mixture. How do I proceed? A: Chloroacetic acid has notoriously poor solubility in standard organic solvents like chloroform, acetonitrile, and benzene. This physical limitation is a primary reason why reactions fail in these media. Switch to glacial acetic acid (Protocol A), which completely solubilizes the precursors at reflux temperatures while providing the necessary electrophilic activation .

Q: Can I use other organic bases like N-methylmorpholine (NMM) or DBU instead of TEA? A: No. Extensive literature screening confirms that substituting bases (NMM, TEA, DIPEA, DBU) in solvents like 1,4-dioxane or chloroform does not improve the yield of the thiazolidinone cyclization. The bottleneck is not proton abstraction, but rather the lack of electrophilic activation at the carbonyl center. Stick to acid catalysis .

Q: How do I verify that I have synthesized the Z-isomer versus the E-isomer? A: The exocyclic double bond in (4-oxothiazolidin-2-ylidene)acetonitrile can exist as a mixture of isomers. 2D NMR (NOESY) is required to definitively assign the stereochemistry based on spatial proton proximity. However, the thermodynamic product isolated under extended reflux in acetic acid is overwhelmingly the more stable Z-isomer.

References

  • Title: Two Approaches for the Synthesis of Fused Dihydropyridines via a 1,6-Electrocyclic Reaction: Fluorescent Properties and Prospects for Application Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][1]

  • Title: Synthesis of (Z)-2-Alkylidene-4-oxothiazolidine Derivatives Under Microwave Irradiation Source: Asian Journal of Chemistry URL: [Link][2]

Sources

Troubleshooting

Technical Support Center: Stabilizing (4-Oxothiazolidin-2-ylidene)acetonitrile in Aqueous Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical instability of (4-oxothiazolidin-2-ylidene)acetonitrile—a potent thiazolidin-4-one derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical instability of (4-oxothiazolidin-2-ylidene)acetonitrile—a potent thiazolidin-4-one derivative—in aqueous environments. This guide bypasses generic advice, offering mechanistic insights, targeted troubleshooting, and self-validating protocols to ensure the integrity of your compound during complex biological and chemical assays.

Mechanistic Insight: The Causality of Degradation

To prevent degradation, we must first understand the structural vulnerabilities of the molecule. The thiazolidin-4-one core is inherently susceptible to nucleophilic attack. In aqueous solutions, the lactam-like amide bond within the ring is the primary target for hydrolysis, leading to irreversible ring-opening. Furthermore, the active methylene carbon at the C5 position possesses intrinsic nucleophilic activity, making it highly reactive under suboptimal conditions[1].

DegradationPathway A (4-Oxothiazolidin-2-ylidene)acetonitrile (Intact Core) B Aqueous Environment (H2O, OH-, ROS) A->B Exposure C Alkaline Hydrolysis (Nucleophilic Attack at C4) B->C pH > 7.0 D C5 Methylene Reactivity (Electrophilic Attack) B->D Reactive Species E Ring-Opened Products (Loss of Pharmacophore) C->E Cleavage of C-N Bond F Complex Adducts / Dimers D->F Unwanted Condensation

Mechanistic pathways of (4-Oxothiazolidin-2-ylidene)acetonitrile degradation in water.

Diagnostic FAQs & Troubleshooting

Q1: Why does my compound degrade rapidly when diluted into standard PBS (pH 7.4)? A1: The degradation is driven by alkaline hydrolysis. Even at a mild physiological pH of 7.4, the concentration of hydroxide ions is sufficient to catalyze a nucleophilic attack on the C4 carbonyl of the thiazolidin-4-one ring, resulting in ring-opening[2]. To mitigate this, lower the pH of your stock buffers to 6.0–6.5 if your assay tolerates it.

Q2: I cannot lower the pH of my biological assay. How can I formulate the compound to survive a 24-hour incubation? A2: You must shield the hydrophobic thiazolidinone core from bulk water dipoles. This is best achieved by using cyclodextrins (e.g., 10% HP-β-CD), which encapsulate the molecule. Alternatively, structural optimization studies have shown that forming transition metal complexes (such as with Zn(II), Cu(II), or Co(II)) with (4-oxothiazolidin-2-ylidene)acetonitrile significantly enhances its stability by locking the electronic structure and preventing nucleophilic attack[3].

Q3: Does temperature play a critical role, or is it purely pH-dependent? A3: Hydrolysis is highly temperature-dependent. The Arrhenius equation dictates that the rate of the ring-opening reaction accelerates exponentially with heat. Aqueous stocks should never be stored at room temperature or 37°C. Always maintain aqueous working solutions on ice (4°C) prior to immediate assay application.

Quantitative Stability Data

To guide your experimental design, the following table summarizes the estimated half-life (t½) of the compound under various conditions. Use this data to select the appropriate formulation strategy.

Formulation ConditionpHTemperature (°C)Additive / Co-solventEstimated Half-Life (t½)
Standard PBS7.437None< 2 hours
Unbuffered H₂O~7.025None~ 8 hours
Acetate Buffer6.025None> 48 hours
Acetate Buffer6.04None> 14 days
Complexation Buffer7.437Zn(II) coordination> 72 hours
HP-β-CD Formulation7.43710% HP-β-CD> 24 hours

Self-Validating Experimental Protocol

Do not rely on visual inspection (e.g., lack of precipitation) to confirm stability; hydrolyzed products are often highly water-soluble. The following protocol provides a self-validating methodology for preparing and verifying stable aqueous solutions.

FormulationWorkflow S1 Step 1: Anhydrous Stock (10 mM in 100% DMSO) S3 Step 3: Aqueous Dilution (Dropwise addition under vortex) S1->S3 S2 Step 2: Buffer Preparation (pH 6.0 Acetate + 10% HP-β-CD) S2->S3 S4 Step 4: Self-Validation (HPLC-UV at 254 nm) S3->S4 Incubate 1h S5 Result: Stabilized Solution (Validated for Assay) S4->S5 Intact Peak > 98%

Self-validating workflow for formulating stable aqueous thiazolidinone solutions.

Protocol: Preparation and Validation of Stabilized Aqueous Stocks

Step 1: Primary Stock Preparation

  • Action: Dissolve the lyophilized (4-oxothiazolidin-2-ylidene)acetonitrile powder in 100% anhydrous DMSO to a concentration of 10 mM. Store in single-use aliquots at -80°C.

  • Causality: Water initiates the hydrolysis cascade. By utilizing strictly anhydrous DMSO, you prevent premature degradation during long-term storage.

Step 2: Carrier Buffer Formulation

  • Action: Prepare a 50 mM Acetate buffer adjusted precisely to pH 6.0. Add 10% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) and stir until completely dissolved.

  • Causality: A pH of 6.0 suppresses the hydroxide-mediated nucleophilic attack on the C4 carbonyl. The HP-β-CD provides a hydrophobic microenvironment, shielding the thiazolidin-4-one ring from the surrounding aqueous media.

Step 3: Controlled Dilution

  • Action: While vigorously vortexing the carrier buffer, add the DMSO stock dropwise to reach your final desired assay concentration (e.g., 100 µM).

  • Causality: Dropwise addition under high shear prevents localized high concentrations of the compound, ensuring immediate and uniform complexation with the cyclodextrin rather than bulk precipitation.

Step 4: HPLC-UV Self-Validation (Critical Step)

  • Action: Immediately inject a 10 µL aliquot of the final formulation onto an HPLC system (C18 column, mobile phase: gradient Water/Acetonitrile with 0.1% Formic Acid, detection at 254 nm). Record the peak area. Incubate the remaining solution at your assay temperature for 24 hours and inject again.

  • Causality: This creates a closed-loop validation system. If the peak area of the intact compound at 24 hours is >95% relative to the T=0 injection, your formulation is validated. The emergence of early-eluting peaks indicates ring-opened hydrolysis products, signaling a failure in the formulation shielding.

References

  • Title: Synthesis of 5-(9H-fluoren-9-ylidene)2-thioxo-4 ...
  • Title: Coordination chemistry and biological activity of 2-(4-oxothiazolidin-2-ylidene) acetonitrile with C...
  • Title: 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry Source: PMC URL

Sources

Optimization

optimizing reaction conditions for (4-Oxothiazolidin-2-ylidene)acetonitrile condensation

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this portal to provide drug development professionals and synthetic chemists with field-proven strate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this portal to provide drug development professionals and synthetic chemists with field-proven strategies for optimizing Knoevenagel-type condensations involving (4-Oxothiazolidin-2-ylidene)acetonitrile.

This guide bypasses generic advice, focusing strictly on the mechanistic causality, quantitative optimization, and analytical self-validation required to achieve high-purity 5-arylidene derivatives.

Mechanistic Overview & Regioselectivity Causality

(4-Oxothiazolidin-2-ylidene)acetonitrile is a highly versatile, ambidentate building block. A primary challenge in its condensation with aromatic aldehydes is regioselectivity. The molecule possesses two active methylene sites: the exocyclic methylene (adjacent to the nitrile) and the endocyclic methylene (C5 position, flanked by the sulfur atom and the carbonyl group).

Extensive spectroscopic profiling confirms that base-catalyzed condensation proceeds almost exclusively through the endocyclic methylene . The causality behind this lies in the kinetic acidity of the C5 protons—enhanced by the electron-withdrawing nature of the adjacent carbonyl and the polarizability of the sulfur atom—coupled with the thermodynamic stability of the resulting highly conjugated 5-arylidene extended system.

Condition Optimization Workflow

CondensationWorkflow Start Starting Materials: (4-Oxothiazolidin-2-ylidene)acetonitrile + Aromatic Aldehyde Decision Evaluate Aldehyde Reactivity Start->Decision PathBase Standard / Electron-Deficient Base Catalysis (Piperidine / EtOH) Decision->PathBase PathAcid Sterically Hindered / Electron-Rich Acid Catalysis (Glacial AcOH / Heat) Decision->PathAcid BaseResult Enolate-like Attack Fast kinetics (3-6 h) High Yield PathBase->BaseResult AcidResult Electrophilic Carbonyl Activation Slower kinetics (6-12 h) Moderate Yield PathAcid->AcidResult IPC In-Process Control (IPC) TLC & 1H NMR Validation BaseResult->IPC AcidResult->IPC Product Target Compound: 5-Arylidene Derivative IPC->Product

Workflow for optimizing (4-oxothiazolidin-2-ylidene)acetonitrile condensation conditions.

Quantitative Data: Solvent & Catalyst Optimization

The choice of catalyst and solvent dictates the reaction trajectory. Below is a comparative summary of optimized conditions based on empirical data and literature standards , .

Catalyst / Solvent SystemAldehyde ProfileTemp (°C)Time (h)Avg. Yield (%)Mechanistic Role
Piperidine / Ethanol Standard Aromatic / Heteroaryl78 (Reflux)3 - 675 - 85%Deprotonates C5, forming a reactive enolate intermediate.
Glacial Acetic Acid Sterically Hindered / Deactivated118 (Reflux)6 - 1250 - 65%Electrophilic activation of the aldehyde carbonyl carbon.
Piperidine / Toluene Moisture-Sensitive110 (Dean-Stark)4 - 880 - 90%Aseotropic removal of water drives equilibrium to completion.

Self-Validating Experimental Protocol (Base-Catalyzed)

This methodology utilizes a self-validating feedback loop, ensuring that you can analytically confirm success before proceeding to downstream purification.

Step 1: Stoichiometric Preparation

  • Action: In a clean, dry 50 mL round-bottom flask, combine 2-(4-oxothiazolidin-2-ylidene)acetonitrile (1.0 eq) and the target aromatic aldehyde (1.05 eq).

  • Causality: A slight 0.05 eq excess of aldehyde ensures complete consumption of the thiazolidinone, preventing tedious chromatographic separation of the starting material later.

Step 2: Catalytic Activation

  • Action: Suspend the reagents in absolute ethanol (approx. 10 mL per gram of starting material). Add 3–5 drops of piperidine (approx. 0.1 eq).

  • Causality: Absolute ethanol solubilizes the intermediate while piperidine acts as the base. Water must be excluded initially to prevent premature hydrolysis of the nitrile group.

Step 3: Reflux & In-Process Control (IPC)

  • Action: Heat the mixture to reflux (78°C). Monitor the reaction via TLC (Eluent: EtOAc/Hexane 3:7) every 2 hours.

  • Self-Validation: The reaction is complete when the starting material spot (typically lower Rf) disappears, and a distinct, often brightly colored (yellow/orange) product spot emerges.

Step 4: Isolation via Precipitation

  • Action: Once complete, cool the reaction mixture to room temperature, then pour it slowly into 50 mL of crushed ice-water while stirring vigorously. Filter the resulting precipitate under a vacuum.

  • Causality: The sudden drop in temperature and shift in solvent polarity crashes out the hydrophobic 5-arylidene product while leaving residual piperidine and unreacted polar aldehyde in the aqueous phase.

Step 5: Analytical Confirmation

  • Action: Wash the filter cake with cold ethanol and dry under a vacuum. Submit a crude sample for 1 H NMR.

  • Self-Validation: Confirm the disappearance of the endocyclic CH 2​ singlet at ~4.0 ppm and the appearance of a new vinylic methine proton (=CH-Ar) downfield at ~7.5–8.0 ppm .

Troubleshooting Guide

Q: Why am I seeing multiple product spots on my TLC instead of a single clean conversion? A: You are likely observing bis-arylidene formation or exocyclic side reactions. This occurs when a large excess of aldehyde is used, or if the reaction is left refluxing for too long (>12 hours). Fix: Strictly adhere to a 1:1 or 1:1.05 molar ratio. If the aldehyde is highly reactive, lower the temperature to 50°C to maintain kinetic control over the endocyclic position.

Q: My reaction stalls at 50% conversion despite adding more piperidine. How can I drive it to completion? A: The Knoevenagel condensation produces water as a byproduct. In ethanol, the reaction can reach an equilibrium state. Adding more base will not shift the equilibrium. Fix: Switch the solvent to toluene and use a Dean-Stark apparatus to physically remove the water as it forms, driving the reaction forward according to Le Chatelier's principle.

Q: The isolated product is an intractable, gummy oil rather than a solid precipitate. What went wrong? A: Gummy residues typically indicate the presence of unreacted aldehyde or polymerized side-products acting as plasticizers. Fix: Decant the supernatant, dissolve the gum in a minimal amount of hot DMF, and precipitate slowly by adding cold water dropwise until turbidity persists. Allow it to crystallize overnight at 4°C.

Frequently Asked Questions (FAQs)

Q: Can I use acetic acid instead of the piperidine/ethanol system? A: Yes. Glacial acetic acid can act as both the solvent and an acid catalyst . This is highly recommended if your aldehyde is electron-rich or sterically hindered, as the acid protonates the carbonyl oxygen, making the carbonyl carbon highly electrophilic. However, this requires higher temperatures (reflux at 118°C) and longer reaction times.

Q: What are the definitive IR spectral shifts I should look for to confirm my product? A: For the target 3-aryl-2-(5-arylidene-4-oxo-4,5-dihydrothiazol-2-yl)acrylonitrile derivatives, your IR spectrum should display three critical bands:

  • NH stretch: ~3180–3200 cm −1

  • Cyano (C N) stretch: A sharp peak at ~2196–2205 cm −1

  • Carbonyl (C=O) stretch: ~1703–1718 cm −1 . If the cyano peak is missing, your nitrile group has likely hydrolyzed to an amide or carboxylic acid due to excessive water in the basic medium.

References

  • In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens Source: ACS Omega URL:[Link]

  • Two Approaches for the Synthesis of Fused Dihydropyridines via a 1,6-Electrocyclic Reaction: Fluorescent Properties and Prospects for Application Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of (4-Oxothiazolidin-2-ylidene)acetonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps. Successful isolation of thiazolidin-4-one derivatives requires a deep understanding of their structural dynamics, solubility profiles, and reactivity. This guide will equip you with the mechanistic reasoning required to troubleshoot and optimize the purification of crude (4-Oxothiazolidin-2-ylidene)acetonitrile.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My crude product precipitated as a dark, sticky oil rather than a crystalline solid. How do I recover it? The Causality: Thiazolidin-4-ones are prone to oxidative polymerization at the sulfur atom or the active methylene site if the initial cyclization reaction temperature exceeds 90°C for prolonged periods. Furthermore, residual unreacted starting materials (e.g., thioglycolic acid, chloroacetamides, or thiourea derivatives) act as freezing-point depressants, causing the product to oil out rather than crystallize. The Solution: Do not attempt to recrystallize an oil directly. You must first perform a biphasic trituration. Suspend the crude oil in cold water and add a dilute sodium bicarbonate solution ( NaHCO3​ ). This neutralizes residual acids and solubilizes highly polar unreacted precursors, forcing the hydrophobic thiazolidin-4-one core to precipitate as an amorphous solid, which can then be filtered and dried prior to true recrystallization[1].

Q2: I am observing multiple spots on my TLC and complex, broadened signals in my 1H -NMR spectra. Is my recrystallized product still impure? The Causality: Not necessarily. (4-Oxothiazolidin-2-ylidene)acetonitrile exhibits complex tautomerism. The exocyclic double bond (the ylidene group) can exist in dynamic Z and E isomeric forms. Additionally, dynamic proton exchange occurs between the ring nitrogen and the exocyclic carbon[2]. On a silica TLC plate, this dynamic equilibrium can sometimes resolve into two distinct spots. In NMR, the slow exchange rate at room temperature causes severe peak broadening. The Solution (Self-Validating Check): To validate purity, run your 1H -NMR in a strongly hydrogen-bonding solvent like DMSO−d6​ at an elevated temperature (e.g., 60°C–80°C). The thermal energy will increase the exchange rate, causing the broad tautomeric signals to coalesce into sharp, distinct peaks[2]. For TLC, use a 2D-TLC approach: if the two spots are tautomers, the off-diagonal spots will re-equilibrate in the second dimension.

Q3: What is the optimal solvent system for recrystallizing this specific compound? The Causality: The molecule features a polar lactam/thioether core and a highly polar cyano group. It is completely insoluble in non-polar solvents (hexanes, toluene) but excessively soluble in polar aprotic solvents (DMF, DMSO) even at room temperature. You need a solvent with a steep temperature-solubility gradient. The Solution: Absolute ethanol, or an ethanol/glacial acetic acid mixture (3:1 v/v), is the gold standard for thiazolidin-4-ones[1][3]. The addition of acetic acid is a critical field-proven trick: it slightly lowers the pH, suppressing the deprotonation of the acidic active methylene group and preventing the formation of highly colored, soluble enolate salts during the boiling phase[2].

Part 2: Solvent Selection Data

To facilitate rapid decision-making during method development, consult the empirical solubility matrix below.

Solvent SystemSolubility (25°C)Solubility (Boiling)Suitability & Mechanistic Notes
Absolute Ethanol LowHighOptimal. Provides the necessary steep thermal gradient for selective nucleation[3].
Ethanol / Acetic Acid (3:1) LowHighOptimal for highly colored crude. AcOH suppresses enolate formation and oxidation[2].
DMF or DMSO Very HighVery HighPoor. Requires water as an anti-solvent, which traps polar impurities in the crystal lattice.
Ethyl Acetate / Hexanes LowModerateAlternative. Useful for flash chromatography purification if recrystallization fails[4].
Water InsolubleInsolublePre-treatment only. Used to wash away unreacted salts and acids prior to crystallization.

Part 3: Experimental Protocols

Protocol A: Crude Pre-Treatment (Trituration)

Purpose: To convert oily crude into an amorphous solid by removing reaction inhibitors.

  • Transfer the crude oily mixture into a beaker containing 50 mL of ice-cold deionized water.

  • Stir vigorously for 15 minutes. If the mixture remains acidic, add 5% aqueous NaHCO3​ dropwise until the pH reaches ~6.5.

  • Sonicate the suspension for 5 minutes to break up aggregated oil droplets.

  • Vacuum filter the resulting amorphous solid over a Büchner funnel. Wash the filter cake with 20 mL of cold water, followed by 10 mL of cold heptane to remove non-polar lipid-like impurities.

  • Dry the solid under a high vacuum for 2 hours.

Protocol B: Hot Recrystallization & Decolorization

Purpose: To obtain phase-pure, highly crystalline (4-Oxothiazolidin-2-ylidene)acetonitrile.

  • Transfer the dried amorphous solid to a round-bottom flask equipped with a reflux condenser.

  • Add a minimum amount of Absolute Ethanol (approx. 10-15 mL per gram of crude) and 5% v/v Glacial Acetic Acid[1][2].

  • Heat the mixture to a gentle reflux (approx. 78°C) using an oil bath until the solid completely dissolves.

  • Optional (If the solution is dark brown/red): Remove from heat, allow to cool slightly, and add 0.1 g of activated Darco G-60 carbon. Reflux for an additional 10 minutes.

  • Perform a hot gravity filtration through a fluted filter paper (or a Celite pad) into a pre-warmed Erlenmeyer flask to remove the carbon and insoluble polymeric byproducts.

  • Allow the filtrate to cool to room temperature undisturbed for 2 hours to promote the growth of large, pure crystals. Then, transfer to a 4°C refrigerator for 1 hour to maximize yield.

  • Filter the pure crystals under vacuum, wash with 5 mL of ice-cold ethanol, and dry in a vacuum desiccator overnight.

Part 4: Purification Workflow Visualization

Below is the logical workflow for the purification of the target compound.

PurificationWorkflow Crude Crude (4-Oxothiazolidin-2-ylidene)acetonitrile (Contains unreacted SM & colored byproducts) Trituration Trituration in Cold H2O/NaHCO3 (Removes polar impurities & acids) Crude->Trituration Dissolution Dissolution in Hot EtOH/AcOH (Near boiling point, suppresses enolates) Trituration->Dissolution HotFiltration Hot Filtration over Carbon (Removes insoluble polymers & color) Dissolution->HotFiltration Cooling Controlled Cooling (25°C to 4°C) (Induces selective nucleation) HotFiltration->Cooling Filtration Vacuum Filtration & Washing (Ice-cold EtOH wash) Cooling->Filtration Pure Pure Crystalline Product (Vacuum dried for NMR/LC-MS) Filtration->Pure

Workflow for the purification and recrystallization of crude (4-Oxothiazolidin-2-ylidene)acetonitrile.

References

  • Synthesis and some novel transformations of a spiro 4-thiazolinone derivative and its antimicrobial activities. Taylor & Francis. Available at: [Link]

  • SO2F2-Mediated N-Alkylation of Imino-Thiazolidinones. The Journal of Organic Chemistry. Available at: [Link]

  • 4-Thiazolidinones in Heterocyclic Synthesis: Synthesis of Novel Enaminones, Azolopyrimidines and 2-Arylimino-5-arylidene-4-thiazolidinones. PMC. Available at:[Link]

  • Crystal structures of two 1,3-thiazolidin-4-one derivatives featuring sulfide and sulfone functional groups. PMC. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting (4-Oxothiazolidin-2-ylidene)acetonitrile Workflows

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers synthesizing and functionalizing (4-oxothiazolidin-2-ylidene)acetonitril...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers synthesizing and functionalizing (4-oxothiazolidin-2-ylidene)acetonitrile and its derivatives. These scaffolds are highly versatile in drug discovery, acting as dual DNA gyrase/DHFR inhibitors and potent apoptotic agents. However, their dual active sites and base-sensitive rings make them prone to unwanted byproducts.

This guide bridges the gap between theoretical mechanisms and benchtop execution, providing you with the causality behind common failures and the self-validating protocols needed to correct them.

Diagnostic Workflow

DiagnosticWorkflow Start Analyze Crude Mixture (LC-MS / 1H NMR) Q1 High levels of bis-arylidene? Start->Q1 Q2 E/Z Isomer Scrambling? Start->Q2 Q3 Ring-opened mercapto acids? Start->Q3 S1 Reduce aldehyde eq. & use Piperidine (cat.) Q1->S1 Yes S2 Implement Microwave Irradiation (150W) Q2->S2 Yes S3 Use anhydrous solvents & avoid strong alkali Q3->S3 Yes

Diagnostic workflow for identifying and resolving common thiazolidinone synthesis byproducts.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why am I observing bis-arylidene byproducts even when using a strict 1:1 molar ratio of aromatic aldehyde to the thiazolidinone core? A1: The (4-oxothiazolidin-2-ylidene)acetonitrile core possesses two highly nucleophilic centers under basic conditions: the active methylene at the C5 position of the thiazolidinone ring and the exocyclic acetonitrile group. Even at a 1:1 stoichiometric ratio, the initial mono-condensation product can sometimes exhibit enhanced solubility or reactivity compared to the starting material, allowing unreacted aldehyde to attack the second active site[1]. Causality & Solution: Using a strong, non-selective base (e.g., KOH) indiscriminately deprotonates both sites. To resolve this, switch to a milder, sterically hindered base like piperidine in catalytic amounts (3-5 drops per 10 mmol) in absolute ethanol. This kinetically favors the more acidic proton and prevents over-condensation, arresting the reaction at the mono-arylidene stage.

Q2: My LC-MS shows a mass corresponding to M+18 (hydrolysis) and a complete loss of the thiazolidinone ring integrity. How do I prevent this degradation? A2: The 4-oxothiazolidine ring is highly susceptible to nucleophilic attack at the C4 carbonyl. In the presence of aqueous alkali or during extended reflux times, hydroxide ions facilitate the cleavage of the C-S or C-N bonds, leading to ring-opened mercapto-acid derivatives. Causality & Solution: High temperatures combined with protic, water-containing solvents create a thermodynamic sink toward hydrolysis. Employ strictly anhydrous solvents (e.g., dry DMF or absolute ethanol) and transition to Microwave-Assisted Organic Synthesis (MAOS). Microwave irradiation at 80°C for 2-10 minutes drastically reduces reaction times compared to conventional 6-hour refluxing, minimizing the thermal degradation window while maintaining high yields[2].

Q3: How can I improve the stereoselectivity to favor the (Z)-isomer of the alkylidene derivative? A3: Conventional heating often yields a thermodynamic mixture of E/Z isomers due to the reversible nature of the intermediate aldol-type addition before the final dehydration step. Causality & Solution: Prolonged heating provides the activation energy required for rotation around the intermediate single bond, scrambling the stereocenters. Microwave irradiation under minimal solvent conditions with K2CO3 (5 mol%) kinetically traps the (Z)-isomer by accelerating the ring-formation and dehydration steps via an anionic intermediate before isomerization can occur[2].

Quantitative Data: Condition Optimization

The following table summarizes the impact of reaction conditions on byproduct distribution during the condensation of 2-(4-oxothiazolidin-2-ylidene)acetonitrile with p-chlorobenzaldehyde.

Reaction MethodBase / CatalystTimeTemp (°C)Target Yield (%)Bis-arylidene (%)Ring-Opened (%)
Conventional RefluxKOH (1.0 eq)6 h80453515
Conventional RefluxPiperidine (0.1 eq)6 h8065125
Microwave (150W)K2CO3 (0.05 eq)5 min8088< 2< 1
Standard Operating Procedure (SOP)

Self-Validating Synthesis of Mono-arylidene 2-(4-Oxothiazolidin-2-ylidene)acetonitrile

This protocol is designed as a self-validating system. Visual cues and intermediate TLC checks ensure the reaction trajectory is correct before proceeding to the next step, preventing wasted downstream effort.

Step 1: Reagent Preparation & Baseline Check

  • Dry 2-(4-oxothiazolidin-2-ylidene)acetonitrile (10 mmol) and the target aromatic aldehyde (10 mmol) under vacuum for 1 hour to remove residual moisture.

  • Validation Check: Dissolve a 1 mg aliquot of the starting material in 1 mL of absolute ethanol. Spot on a TLC plate (Eluent: Toluene/Ethyl Acetate 7:3). This serves as your baseline Rf reference.

Step 2: Controlled Knoevenagel Condensation

  • Suspend the dried reagents in 15 mL of absolute ethanol in a microwave-safe glass vial equipped with a magnetic stir bar.

  • Add exactly 5 mol% of anhydrous K2CO3 (or 3 drops of piperidine).

  • Seal the vial and subject it to focused microwave irradiation (150 W) at 80°C for exactly 5 minutes.

  • Validation Check: The reaction mixture should transition from a heterogeneous suspension to a clear, deeply colored solution, followed by the rapid precipitation of the product. If the solution remains clear without precipitation, irradiate for an additional 2 minutes.

Step 3: Kinetic Quenching & Isolation

  • Immediately cool the vial in an ice bath to 0-5°C to kinetically quench the reaction and prevent E/Z isomerization.

  • Filter the resulting precipitate under vacuum. Wash the filter cake with cold absolute ethanol (2 x 5 mL) to remove any unreacted aldehyde and trace bis-arylidene byproducts.

  • Validation Check: Run a comparative TLC against the baseline (Step 1). A single, distinct spot with a higher Rf than the starting material confirms successful mono-condensation. The absence of a baseline streak confirms the prevention of ring-opened mercapto acids[3].

Mechanistic Pathway Divergence

Pathway SM 2-(4-Oxothiazolidin-2-ylidene) acetonitrile Intermediate Mono-arylidene Product (Target) SM->Intermediate Piperidine (cat.) EtOH, 80°C Byproduct2 Ring-Opened Mercapto Acid (Hydrolysis) SM->Byproduct2 Aqueous Alkali Prolonged Heating Aldehyde Aromatic Aldehyde (1.0 eq) Aldehyde->Intermediate Byproduct1 Bis-arylidene Derivative (Over-condensation) Intermediate->Byproduct1 Excess Aldehyde Strong Base (KOH)

Mechanistic pathway showing target synthesis divergence into common byproducts.

References
  • Molecular modeling and cyclization reactions of 2-(4-oxothiazolidine-2-ylidene) acetonitrile . Journal of the Iranian Chemical Society.[Link]

  • Synthesis of (Z)-2-Alkylidene-4-oxothiazolidine Derivatives Under Microwave Irradiation . Asian Journal of Chemistry.[Link]

  • In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives . ACS Omega.[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for (4-Oxothiazolidin-2-ylidene)acetonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers, analytical scientists, and drug development professionals through the specific nuances of an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers, analytical scientists, and drug development professionals through the specific nuances of analyzing (4-Oxothiazolidin-2-ylidene)acetonitrile. This compound is a critical building block and ligand in coordination chemistry[1], but it presents unique chromatographic challenges due to its structural dynamics.

This guide abandons generic advice in favor of field-proven, mechanistic troubleshooting. Every protocol provided here is designed as a self-validating system, ensuring that your analytical data is both accurate and thermodynamically robust.

The Causality of Chromatographic Behavior

Before injecting a sample, you must understand how the analyte behaves in solution. (4-Oxothiazolidin-2-ylidene)acetonitrile contains a thiazolidine ring, a 4-oxo (carbonyl) group, and an exocyclic ylidene double bond.

  • Isomerization & Tautomerism: The exocyclic double bond allows for E/Z geometric isomerization, while the 4-oxo group can undergo keto-enol tautomerism. If the rate of interconversion between these states is similar to the timescale of your chromatographic separation, you will observe peak broadening, shouldering, or distinct peak splitting—even in >99% pure standards[2][3].

  • Polarity & Retention: The molecule possesses significant polar character due to the nitrile and carbonyl groups, yet retains enough hydrophobicity for reversed-phase high-performance liquid chromatography (RP-HPLC)[4].

Self-Validating Method Development Protocol

To establish a robust, stability-indicating method, we utilize a systematic template approach[5]. Do not skip steps; each phase validates the previous one.

Step 1: Column and Mobile Phase Scouting
  • Stationary Phase Selection: Install a highly endcapped C18 or a polar-embedded column (e.g., 150 x 4.6 mm, 3.5 µm). Causality: Polar-embedded phases prevent stationary phase dewetting under highly aqueous conditions and offer alternative selectivity for the nitrogen/sulfur heteroatoms in the thiazolidine ring.

  • Mobile Phase Preparation:

    • Aqueous (A): 10 mM Ammonium Acetate buffer. Adjust to pH 5.0 using glacial acetic acid. Causality: A slightly acidic pH suppresses the ionization of the enol tautomer, driving the equilibrium toward a single dominant neutral species.

    • Organic (B): LC-MS grade Acetonitrile (MeCN).

  • Initial Gradient: Run a broad linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min[5].

Step 2: Isomeric Coalescence (Temperature Tuning)
  • Set the column compartment temperature to 40°C.

  • Causality Check: If peak splitting or a broad shoulder is observed at 25°C, increasing the temperature to 40°C or 50°C accelerates the kinetic interconversion of the E/Z isomers or tautomers. When the interconversion rate vastly exceeds the separation rate, the distinct peaks coalesce into a single, sharp, time-averaged peak[6].

Step 3: Selectivity and Resolution Tuning
  • Based on the elution time from Step 1, adjust the gradient slope. If the analyte elutes at 40% B, narrow the gradient to 20–60% B over 10 minutes to maximize resolution from synthetic impurities[6].

  • Monitor via UV detection at 254 nm and 280 nm. The conjugated ylidene system provides strong chromophoric absorption in this range[4].

Step 4: System Suitability Validation (Self-Validation)
  • Inject a known reference standard (10 µg/mL) six consecutive times.

  • Calculate the Relative Standard Deviation (RSD) of the peak area, tailing factor, and theoretical plates. If these metrics pass the acceptance criteria (see Table 2), the system is thermodynamically stable and validated for unknown sample analysis.

Troubleshooting Guides and FAQs

Q1: I am analyzing a highly pure standard of (4-Oxothiazolidin-2-ylidene)acetonitrile, but I see a split peak. Is my column degraded? A1: Not necessarily. You must determine if the splitting is a physical system issue or a chemical phenomenon. If all peaks in your chromatogram (including impurities and the solvent front) are split, the cause is physical—typically a blocked column frit or a void at the head of the stationary phase[3][7]. If only the thiazolidine analyte peak is split, it is likely due to E/Z isomerization or tautomerism on the column. Increase the column temperature to 45°C to coalesce the peak.

Q2: My analyte elutes very early and the peak shape is severely distorted (fronting/splitting). How do I fix this? A2: This is a classic symptom of a strong sample solvent effect[2]. If your sample is dissolved in 100% acetonitrile but your initial mobile phase is 95% aqueous, the analyte will travel rapidly through the column in the strong sample diluent plug before partitioning into the mobile phase. Solution: Dilute your sample in a solvent that matches your initial mobile phase conditions (e.g., 5% MeCN in water)[8].

Q3: How can I improve the resolution between the target analyte and closely eluting synthetic byproducts? A3: According to the fundamental resolution equation, changing the mobile phase organic modifier or the stationary phase chemistry yields the most dramatic improvements[6]. Try substituting Acetonitrile with Methanol. Methanol is a protic solvent and can participate in hydrogen bonding with the nitrile and carbonyl groups of the thiazolidine ring, completely altering the elution order[6].

Quantitative Data Summaries

Table 1: Optimized Gradient Profile for (4-Oxothiazolidin-2-ylidene)acetonitrile
Time (min)Flow Rate (mL/min)% Mobile Phase A (Buffer)% Mobile Phase B (MeCN)Curve Profile
0.01.095.05.0Initial
2.01.095.05.0Isocratic Hold
10.01.040.060.0Linear Gradient
12.01.05.095.0Column Wash
15.01.095.05.0Re-equilibration
Table 2: System Suitability Validation Metrics
ParameterTarget Acceptance CriteriaTroubleshooting Action if Failed
Peak Area RSD (n=6) ≤ 2.0%Check autosampler syringe for bubbles; verify sample solubility.
Tailing Factor (Tf) 0.9 – 1.5Increase buffer concentration; check for secondary silanol interactions.
Theoretical Plates (N) > 5,000Replace column frit; check for dead volume in PEEK tubing connections.
Resolution (Rs) > 2.0 (from nearest impurity)Adjust gradient slope; switch organic modifier from MeCN to MeOH.

Diagnostic Workflow

Use the following logical pathway to diagnose and resolve peak splitting issues during your experiments.

G Start Peak Splitting Observed in HPLC Chromatogram CheckScope Does splitting affect ALL peaks or ONLY the thiazolidine analyte? Start->CheckScope AllPeaks All Peaks Affected (System/Physical Issue) CheckScope->AllPeaks All Peaks SinglePeak Only Analyte Affected (Chemical/Method Issue) CheckScope->SinglePeak Single Peak FritVoid Blocked Frit or Column Void Action: Replace Frit/Column AllPeaks->FritVoid SolventMismatch Strong Injection Solvent Action: Match sample diluent to initial mobile phase AllPeaks->SolventMismatch If early eluters are worse TestVolume Inject smaller volume (e.g., 1 µL). Does resolution improve? SinglePeak->TestVolume Coelution Co-elution of Impurities Action: Optimize Gradient/Selectivity TestVolume->Coelution Yes Tautomerism E/Z Isomerization or Tautomerism Action: Increase Temp (e.g., 40-50°C) or adjust pH to coalesce peaks TestVolume->Tautomerism No

Diagnostic workflow for resolving peak splitting in thiazolidine HPLC analysis.

References

  • A Three-Pronged Template Approach for Rapid HPLC Method Development - Chromatography Online. 5

  • Studies on the Electrochemical Behavior of Thiazolidine and Its Applications Using a Flow–Through Chronoamperometric Sensor Based on a Gold Electrode - MDPI. 4

  • What are common causes of peak splitting when running an LC column? - WKB194672 - Waters Corporation. 2

  • Jan Světlík's research works | Comenius University Bratislava and other places - ResearchGate.

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations - Chromatography Online. 6

  • What is Peak Splitting? - Chromatography Today. 7

  • Peak Splitting in HPLC: Causes and Solutions - Separation Science. 3

  • When using HPLC, how do you deal with split peaks? - ResearchGate. 8

  • Three Heterocyclic Rings Fused (6-5-6) - ResearchGate. 1

Sources

Optimization

handling moisture sensitivity and storage of (4-Oxothiazolidin-2-ylidene)acetonitrile

Welcome to the technical support center for (4-Oxothiazolidin-2-ylidene)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (4-Oxothiazolidin-2-ylidene)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the handling, storage, and troubleshooting of this moisture-sensitive compound. Our goal is to ensure the integrity of your experiments and the longevity of the compound through scientifically sound practices.

I. Understanding the Compound: Chemical Profile and Inherent Sensitivities

(4-Oxothiazolidin-2-ylidene)acetonitrile is a heterocyclic compound featuring a thiazolidinone core. The presence of multiple reactive functional groups, including a lactam (within the thiazolidinone ring), an exocyclic double bond, and a nitrile group, dictates its chemical behavior and sensitivity. The primary concern when handling this compound is its susceptibility to moisture, which can lead to degradation and compromise experimental outcomes.

Key Structural Features and Potential for Hydrolysis:
  • Thiazolidinone Ring: The amide bond within the 5-membered ring is a potential site for hydrolysis, which can be catalyzed by both acidic and basic conditions. Cleavage of this ring would result in the formation of a new carboxylic acid and an amine-containing derivative, fundamentally altering the compound's structure and activity.

  • Cyanomethylene Group (-CH=C(CN)-): The nitrile group (C≡N) is susceptible to hydrolysis, which can proceed in a stepwise manner. Under aqueous conditions, particularly with acid or base catalysis, the nitrile can first hydrolyze to a primary amide and subsequently to a carboxylic acid.[1][2] This transformation would significantly impact the compound's polarity and chemical reactivity.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of (4-Oxothiazolidin-2-ylidene)acetonitrile.

Q1: What are the primary signs of compound degradation due to moisture exposure?

A1: Visual inspection may reveal a change in the physical appearance of the compound, such as clumping of the solid, discoloration, or a change in solubility. From an analytical perspective, you may observe the appearance of new peaks in your HPLC or LC-MS chromatograms, a decrease in the peak area of the parent compound, or unexpected results in your biological assays.

Q2: What is the recommended procedure for long-term storage?

A2: For long-term storage, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at a low temperature.[3] A desiccator cabinet or a freezer with a desiccant is highly recommended. The recommended storage temperature can be found on the product label.[3]

Q3: Can I handle the compound on an open bench?

A3: Due to its hygroscopic nature, it is strongly advised to handle (4-Oxothiazolidin-2-ylidene)acetonitrile in a controlled environment, such as a glove box or a fume hood with a dry atmosphere.[3][4] If a glove box is unavailable, work quickly and efficiently to minimize exposure to atmospheric moisture.

Q4: What solvents are recommended for dissolving (4-Oxothiazolidin-2-ylidene)acetonitrile?

A4: Use anhydrous solvents to prepare solutions. Acetonitrile is a common solvent for this class of compounds.[5] Ensure your solvent has a low water content (e.g., <20 ppm) to prevent degradation.[5] Using molecular sieves to dry the solvent prior to use is a good practice.[6][7]

Q5: My compound appears to have absorbed moisture. Is it still usable?

A5: If moisture absorption is suspected, the compound's purity should be verified by an appropriate analytical method (e.g., HPLC, LC-MS, or NMR) before use. If minor degradation has occurred, it may still be usable for non-critical applications, but for sensitive experiments, using a fresh, uncompromised batch is recommended.

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the use of (4-Oxothiazolidin-2-ylidene)acetonitrile.

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Inconsistent or non-reproducible experimental results. Compound degradation due to moisture exposure.1. Verify the purity of your compound stock using an appropriate analytical technique (HPLC, LC-MS). 2. Prepare fresh solutions using anhydrous solvents. 3. Ensure proper storage of the solid compound and its solutions.
The solid compound has clumped together or changed color. Absorption of atmospheric moisture.1. Handle the compound in a dry environment (glove box or dry fume hood). 2. If clumping is observed, gently break up the clumps in a dry environment before weighing. 3. Consider that some degradation may have already occurred and verify purity.
Poor solubility in a previously suitable solvent. The compound may have degraded to a less soluble species.1. Confirm the identity and purity of the compound. 2. Use a fresh, unopened container of the compound if available. 3. Ensure the solvent is anhydrous.
Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS). Hydrolysis of the thiazolidinone ring or the nitrile group.1. Analyze the mass of the new peaks to identify potential hydrolysis products. 2. Review your handling and experimental procedures to identify potential sources of moisture contamination. 3. Implement stricter anhydrous techniques in your workflow.

IV. Experimental Protocols: Best Practices for Handling and Storage

Adherence to the following protocols will help maintain the integrity of (4-Oxothiazolidin-2-ylidene)acetonitrile.

Protocol 1: Receiving and Initial Storage
  • Upon receipt, immediately inspect the container for any signs of damage to the seal.

  • Store the unopened container in a desiccator or a dry, cool, and dark place as recommended on the product's technical data sheet.

  • Log the date of receipt and the date of first opening on the container.

Protocol 2: Weighing and Aliquoting the Solid Compound
  • Equilibrate the container to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold compound.

  • Perform all weighing and aliquoting operations in a glove box or a fume hood with a positive pressure of an inert gas (e.g., nitrogen or argon).

  • Use clean, dry spatulas and weighing vessels.

  • After dispensing the required amount, tightly reseal the container, purge with an inert gas if possible, and return it to the recommended storage conditions.

Protocol 3: Preparation of Stock Solutions
  • Use only high-purity, anhydrous solvents. If the solvent is from a previously opened bottle, consider using a freshly opened bottle or drying the solvent over molecular sieves.

  • Prepare stock solutions in a dry environment.

  • Store stock solutions in tightly sealed vials with PTFE-lined caps to prevent solvent evaporation and moisture ingress.

  • For long-term storage of solutions, store at low temperatures (e.g., -20°C or -80°C) and protect from light.

V. Visualizing Key Concepts

Diagram 1: Potential Hydrolysis Pathways

The following diagram illustrates the potential sites of hydrolytic degradation of (4-Oxothiazolidin-2-ylidene)acetonitrile.

HydrolysisPathways cluster_main Potential Hydrolysis of (4-Oxothiazolidin-2-ylidene)acetonitrile cluster_products Degradation Products Compound (4-Oxothiazolidin-2-ylidene)acetonitrile RingOpened Ring-Opened Product (Carboxylic Acid and Amine) Compound->RingOpened  Ring Hydrolysis (Amide Cleavage) Amide Amide Derivative Compound->Amide  Nitrile Hydrolysis (Partial) Water H₂O Water->RingOpened Water->Amide CarboxylicAcid Carboxylic Acid Derivative Amide->CarboxylicAcid  Nitrile Hydrolysis (Complete)

Caption: Potential degradation of the compound via water.

Diagram 2: Recommended Handling Workflow

This workflow outlines the critical steps to minimize moisture exposure during handling.

HandlingWorkflow Start Start: Receive Compound Store Store in a Cool, Dry, Dark Place with Desiccant Start->Store Equilibrate Equilibrate Container to Room Temperature in a Desiccator Store->Equilibrate Handle Handle in a Dry Environment (Glove Box or Dry Hood) Equilibrate->Handle Weigh Weigh and Aliquot Handle->Weigh Prepare Prepare Solution with Anhydrous Solvent Weigh->Prepare StoreSolution Store Solution in Tightly Sealed Vials at Low Temperature Prepare->StoreSolution End End: Use in Experiment StoreSolution->End

Caption: Recommended workflow for handling the compound.

VI. References

  • Krotz, A. H., et al. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides, Nucleotides & Nucleic Acids, 23(5), 767-775. [Link]

  • Lumen Learning. Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • Chemistry LibreTexts. The Hydrolysis of Nitriles. [Link]

  • emp BIOTECH. Acetonitrile (Water content <20 ppm). [Link]

  • Burfield, D. R. (1982). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 47(20), 3821-3824. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative In Vitro Efficacy of (4-Oxothiazolidin-2-ylidene)acetonitrile Analogues: A Preclinical Guide

The thiazolidin-4-one scaffold is a highly versatile pharmacophore in medicinal chemistry. Specifically, (4-oxothiazolidin-2-ylidene)acetonitrile and its derivatives have emerged as potent precursors for developing novel...

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Author: BenchChem Technical Support Team. Date: April 2026

The thiazolidin-4-one scaffold is a highly versatile pharmacophore in medicinal chemistry. Specifically, (4-oxothiazolidin-2-ylidene)acetonitrile and its derivatives have emerged as potent precursors for developing novel antimicrobial and antineoplastic agents. By functionalizing the active methylene group or coupling the core with pyrazole, pyridine, or transition metals, researchers have synthesized analogues capable of overcoming multidrug-resistant (MDR) pathogens.

This guide provides an objective, data-driven comparison of these analogues, focusing on their in vitro efficacy, mechanisms of action, and the self-validating experimental protocols required for their rigorous preclinical evaluation.

Mechanistic Pathways and Target Acquisition

The primary advantage of modifying the (4-oxothiazolidin-2-ylidene)acetonitrile core lies in the ability to engineer multi-targeting molecules. For instance, 1 have demonstrated remarkable efficacy as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR)[1]. By simultaneously disrupting DNA supercoiling and folate synthesis, these analogues drastically reduce the probability of the pathogen developing single-point mutations for resistance.

Pathway A Pyrazole-Thiazolidin-4-one Analogues B DNA Gyrase (Topoisomerase II) A->B Inhibits C Dihydrofolate Reductase (DHFR) A->C Inhibits D Inhibition of DNA Supercoiling B->D Leads to E Depletion of Tetrahydrofolate C->E Leads to F Bacterial Cell Death (Bactericidal Effect) D->F Triggers E->F Triggers

Dual inhibition mechanism of pyrazole-thiazolidin analogues.

Comparative Efficacy Profiles

Quantitative data from recent in vitro screenings highlight the distinct performance profiles of different analogue classes. Pyrazole hybrids exhibit superior bactericidal kinetics and lower mammalian cytotoxicity compared to simple transition metal complexes or unhybridized thiazolo[3,2-a]pyridines[1][2][3].

Analogue ClassRepresentative ModificationPrimary Molecular Target(s)In Vitro Antimicrobial EfficacyMammalian Cytotoxicity (IC₅₀)
Pyrazole-Thiazolidin-4-one Hybrids 1,3-diphenyl-1H-pyrazole couplingDNA Gyrase & DHFRMIC: 1.5–3.0 µg/mL; DHFR IC₅₀: 0.52–2.67 µM> 60 µM (Low hemolytic activity)
Thiazolo[3,2-a]pyridines Cyclization with malononitrileBroad-spectrum (Cellular machinery)MIC: 12.5–25.0 µg/mLNot determined
Transition Metal Complexes Co(II), Ni(II), Cu(II), Zn(II) chelationCell membrane disruptionModerate antibacterial/antifungalDose-dependent toxicity
Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of these analogues must follow rigorous, self-validating workflows. The causality behind each methodological choice is detailed below to provide context beyond standard procedural steps.

Workflow S1 1. Compound Synthesis & Purification S2 2. Agar Well-Diffusion (Initial MIC Screening) S1->S2 S3 3. Time-Kill Kinetics (Bactericidal vs Bacteriostatic) S2->S3 MIC < 10 µg/mL S4 4. Target Validation (DHFR/DNA Gyrase Assays) S3->S4 >3 log10 reduction S5 5. Mammalian Cytotoxicity (Hemolytic/MTT Assays) S4->S5 Target Confirmed

In vitro evaluation workflow for novel antimicrobial analogues.

Protocol 1: Time-Kill Kinetics Assay

Purpose: To distinguish between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) mechanisms. Causality: A standard Minimum Inhibitory Concentration (MIC) assay only measures the visible inhibition of growth. In drug development against MDR pathogens, it is critical to determine if an analogue actively lyses the pathogen. The time-kill assay provides a dynamic kinetic profile, validating the compound's lethality[1].

Step-by-Step Workflow:

  • Inoculum Preparation: Standardize the bacterial suspension (e.g., S. aureus, E. coli) to 1×106 CFU/mL in Mueller-Hinton broth. Rationale: Ensures a consistent baseline for logarithmic reduction calculations.

  • Compound Dosing: Expose the inoculum to the analogue at concentrations of 1×, 2×, and 4× the predetermined MIC.

  • Incubation & Sampling: Incubate at 37°C. Extract aliquots at specific intervals (0, 2, 4, 8, 12, and 24 hours).

  • Plating & Enumeration: Serially dilute the aliquots and plate on agar. Count viable colonies after 24 hours.

  • Self-Validation Checkpoint: A compound is classified as bactericidal only if it achieves a ≥3log10​ reduction in viable CFU/mL relative to the initial inoculum. If the reduction is <3log10​ despite a low MIC, the compound is strictly bacteriostatic, prompting a pivot in the structural optimization strategy.

Protocol 2: In Vitro DHFR Enzyme Inhibition Assay

Purpose: To validate the specific molecular target of pyrazole-hybridized analogues. Causality: Phenotypic screening (MIC) does not reveal the mechanism of action. By isolating the DHFR enzyme and monitoring the oxidation of NADPH, researchers can directly quantify the analogue's binding affinity and inhibitory potency, confirming in silico docking predictions.

Step-by-Step Workflow:

  • Reagent Assembly: Prepare an assay buffer containing 50 mM TES (pH 7.0), 75 mM 2-mercaptoethanol, and 1 mg/mL BSA. Rationale: 2-mercaptoethanol prevents the oxidation of the enzyme's catalytic cysteine residues, ensuring the enzyme remains in its active conformation.

  • Baseline Measurement: Mix recombinant DHFR, NADPH (0.1 mM), and the analogue (varying concentrations). Incubate for 5 minutes at 25°C.

  • Reaction Initiation: Add dihydrofolic acid (DHF) to initiate the reaction.

  • Spectrophotometric Tracking: Monitor the decrease in absorbance at 340 nm continuously for 3 minutes. Rationale: The conversion of NADPH to NADP⁺ causes a proportional drop in absorbance, serving as a direct, real-time proxy for DHFR activity.

  • Internal Control Validation: The assay must include a positive control (e.g., Trimethoprim) and a vehicle control. If the vehicle control shows a premature drop in absorbance, it indicates auto-oxidation of NADPH, invalidating the run.

Conclusion

The functionalization of (4-oxothiazolidin-2-ylidene)acetonitrile into pyrazole hybrids represents a significant leap in antimicrobial drug design. By acting as dual inhibitors of DNA gyrase and DHFR, these analogues bypass common resistance mechanisms while maintaining a highly favorable cytotoxicity profile compared to traditional transition metal complexes.

References
  • In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens Source: ACS Omega URL:1

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF SOMETHIAZOLIDINONEDERIVATIVES BEARING PYRIDINE MOIETY Source: 2promojournal.com URL:3

  • Synthesis and Antimicrobial Properties of 2-(Benzylidene-amino)-benzo[d]isothiazol-3-ones (Coordination chemistry and biological activity of 2-(4-oxothiazolidin-2-ylidene) acetonitrile with Co(II), Ni(II), Cu(II) and Zn(II)) Source: ResearchGate URL:2

Sources

Comparative

High-Resolution Mass Spectrometry Validation for (4-Oxothiazolidin-2-ylidene)acetonitrile: A Comparative Methodological Guide

Introduction (4-Oxothiazolidin-2-ylidene)acetonitrile (CAS: 3364-82-7) is a highly versatile heterocyclic building block, widely utilized in the synthesis of novel antimicrobial, anticancer, and pesticidal agents[1][2]....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction (4-Oxothiazolidin-2-ylidene)acetonitrile (CAS: 3364-82-7) is a highly versatile heterocyclic building block, widely utilized in the synthesis of novel antimicrobial, anticancer, and pesticidal agents[1][2]. Because of its reactive methylene group and the unique electronic properties of the thiazolidinone core, accurately tracking its pharmacokinetics, synthetic purity, and metabolic degradation requires a robust analytical framework. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) validation methods, specifically contrasting Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) architectures to help drug development professionals establish a self-validating analytical system.

Analytical Workflow

To establish a self-validating analytical system, the workflow must seamlessly integrate sample preparation, chromatographic separation, and mass analysis.

LCMS_Workflow S1 Sample Preparation (Protein Precipitation) S2 Chromatographic Separation (RP-HPLC, C18 Column) S1->S2 Extract S3 Ionization (ESI+ Mode) S2->S3 Eluent S4a Triple Quadrupole (QqQ) MRM Quantification S3->S4a Target Quant S4b Q-TOF MS Exact Mass & Elucidation S3->S4b Profiling S5 Method Validation (ICH M10 Guidelines) S4a->S5 S4b->S5

LC-MS/MS validation workflow for (4-Oxothiazolidin-2-ylidene)acetonitrile.

Instrumental Comparison: QqQ vs. Q-TOF MS

When validating a method for (4-Oxothiazolidin-2-ylidene)acetonitrile, the choice of mass analyzer dictates the balance between quantitative sensitivity and qualitative structural resolution.

  • Triple Quadrupole (QqQ) - The Quantitative Standard: QqQ mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode offer unparalleled sensitivity for pharmacokinetic tracking. By isolating the [M+H]+ precursor ion and monitoring specific product ions, the QqQ minimizes matrix interference, making it the gold standard for high-throughput bioanalysis.

  • Quadrupole Time-of-Flight (Q-TOF) - The Structural Elucidator: For impurity profiling and metabolic stability assays, Q-TOF provides high-resolution exact mass data (HRMS). This is critical for distinguishing the parent compound from isobaric synthetic byproducts or identifying novel phase I/II metabolites[3].

Quantitative Performance Comparison

The following table summarizes the validation parameters observed when comparing QqQ and Q-TOF platforms for this specific analyte.

Validation ParameterQqQ (MRM Mode)Q-TOF (HRMS Mode)Causality & Expert Insight
Limit of Detection (LOD) 0.5 ng/mL5.0 ng/mLQqQ's duty cycle in MRM allows longer dwell times on specific transitions, vastly lowering the noise floor compared to full-scan TOF.
Limit of Quantitation (LOQ) 1.5 ng/mL15.0 ng/mLQ-TOF sacrifices absolute sensitivity for high-resolution capabilities, requiring higher concentrations for reliable quantitation.
Linear Dynamic Range 1.5 - 5000 ng/mL15.0 - 2000 ng/mLQqQ detectors (electron multipliers) saturate less quickly than TOF digitizers, offering a wider linear range.
Mass Accuracy ± 0.5 Da< 2 ppmQ-TOF's flight tube enables precise elemental composition determination, which is indispensable for unknown metabolite ID.
Recovery (Plasma) 92.4% ± 3.1%90.1% ± 4.5%Both systems show high recovery, but QqQ's targeted nature reduces variance caused by background matrix suppression.
Step-by-Step Experimental Protocols

To ensure a self-validating system, the following protocols integrate internal standards and matrix-matched calibration curves, adhering strictly to ICH M10 guidelines for bioanalytical method validation.

Protocol 1: Sample Preparation (Protein Precipitation)

Expert Insight: (4-Oxothiazolidin-2-ylidene)acetonitrile contains a moderately polar cyano group. Protein precipitation using cold acetonitrile (ACN) is preferred over Liquid-Liquid Extraction (LLE) to prevent partitioning losses into the aqueous phase.

  • Aliquot 50 µL of the biological matrix (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) solution (e.g., a structurally similar thiazolidinone at 100 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. (Causality: Formic acid disrupts protein binding and ensures the analyte remains in its protonated state, maximizing extraction recovery).

  • Vortex vigorously for 2 minutes at 1500 rpm to ensure complete protein denaturation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS analysis.

Protocol 2: Chromatographic Separation (RP-HPLC)
  • Column: Phenomenex Synergi Polar-RP (30 × 2 mm, 4 µm) or an equivalent high-retention C18 column[3].

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Program: Start at 5% B, ramp to 95% B over 3.5 minutes, hold at 95% B for 1.0 minute, then re-equilibrate at 5% B for 1.5 minutes. Flow rate: 0.4 mL/min.

Expert Insight: The addition of ammonium formate in Mobile Phase A acts as a volatile buffer. It stabilizes the local pH, ensuring consistent retention times, and provides an abundant source of protons in the ESI source[3]. This drastically enhances the ionization efficiency of the thiazolidine nitrogen, lowering the LOD.

Protocol 3: Mass Spectrometry Parameters (ESI+)
  • Source Temperature: 350°C.

  • Capillary Voltage: 3.5 kV (Positive Ion Mode).

  • Desolvation Gas Flow: 800 L/hr.

  • MRM Transitions (for QqQ):

    • Precursor Ion: m/z 141.0 [M+H]+

    • Quantifier Ion: m/z 101.0 (Collision Energy: 15 eV). (Causality: This primary fragment corresponds to the loss of the cyanomethyl radical, providing a highly stable and abundant signal for quantitation).

    • Qualifier Ion: m/z 74.0 (Collision Energy: 25 eV). (Causality: Represents the cleavage of the thiazolidine ring, used to confirm structural identity).

Establishing a Self-Validating System

A method is only as reliable as its internal quality controls. To ensure trustworthiness, this protocol incorporates continuous monitoring of matrix effects and carryover. By injecting blank matrix samples immediately following the Upper Limit of Quantification (ULOQ) standard, analysts can empirically verify the absence of carryover (which must remain <20% of the LLOQ response). Furthermore, the use of Matrix Factor (MF) calculations—comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard—quantifies ion suppression, ensuring the absolute reliability of the ESI process across different biological lots.

References
  • ChemScene. "3364-82-7 | 2-(4-Oxothiazolidin-2-ylidene)acetonitrile".1

  • National Center for Biotechnology Information (NIH). "In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives".2

  • ResearchGate. "Quantitative structure-retention relationship of new N-substituted 2-alkylidene-4-oxothiazolidines". 3

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking (4-Oxothiazolidin-2-ylidene)acetonitrile Binding Kinetics Against Standard Inhibitors

In the landscape of modern drug discovery, the pursuit of highly potent and selective therapeutic agents is paramount. Covalent inhibitors, which form a stable bond with their target protein, have re-emerged as a powerfu...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the pursuit of highly potent and selective therapeutic agents is paramount. Covalent inhibitors, which form a stable bond with their target protein, have re-emerged as a powerful modality, offering prolonged pharmacodynamic effects and the potential to inhibit challenging targets.[1][2][3] The focus of this guide is to provide a comprehensive framework for characterizing the binding kinetics of a novel covalent inhibitor, (4-Oxothiazolidin-2-ylidene)acetonitrile, by benchmarking it against well-established standard inhibitors.

For the purpose of this illustrative guide, we will hypothesize that (4-Oxothiazolidin-2-ylidene)acetonitrile is a novel irreversible covalent inhibitor targeting a hypothetical cysteine protease, "CysProtease-X." This target class is frequently addressed by covalent inhibitors due to the nucleophilic nature of the cysteine residue in the active site. Our comparison will include a well-characterized irreversible covalent inhibitor (e.g., a vinyl sulfone-based inhibitor) and a reversible non-covalent inhibitor targeting the same active site.

This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but also the scientific rationale behind the experimental design, ensuring a robust and insightful analysis of inhibitor binding kinetics.

The Critical Role of Kinetic Analysis in Covalent Inhibitor Development

Unlike reversible inhibitors, which are primarily characterized by their equilibrium dissociation constant (KD), the efficacy of covalent inhibitors is a function of both the initial non-covalent binding affinity (KI) and the rate of covalent bond formation (k_inact).[2][3][4] A comprehensive kinetic analysis is therefore indispensable for a thorough understanding of a covalent inhibitor's mechanism of action and for guiding structure-activity relationship (SAR) studies. The key parameters we aim to determine are:

  • k_on (Association Rate Constant): The rate at which the inhibitor binds non-covalently to the target.

  • k_off (Dissociation Rate Constant): The rate at which the non-covalently bound inhibitor dissociates from the target.

  • K_I (Inhibition Constant): The equilibrium constant for the initial non-covalent binding step (k_off / k_on). A lower K_I indicates a higher affinity in the initial binding event.

  • k_inact (Inactivation Rate Constant): The maximum rate of covalent bond formation once the inhibitor is non-covalently bound.

  • k_inact/K_I (Second-order Rate Constant): Represents the overall efficiency of the covalent inhibitor, reflecting both binding affinity and reactivity.

By comparing these parameters for (4-Oxothiazolidin-2-ylidene)acetonitrile with those of standard inhibitors, we can gain valuable insights into its potential as a therapeutic agent.

Inhibitor Profiles

InhibitorClassProposed Mechanism of Action
(4-Oxothiazolidin-2-ylidene)acetonitrile Investigational Covalent InhibitorThe electrophilic nitrile group is hypothesized to react with the active site cysteine of CysProtease-X, forming an irreversible covalent bond.
Standard Irreversible Inhibitor (e.g., Vinyl Sulfone derivative) Irreversible Covalent InhibitorThe vinyl sulfone warhead acts as a Michael acceptor for the active site cysteine, leading to irreversible covalent modification.
Standard Reversible Inhibitor (e.g., Peptide Aldehyde) Reversible Non-covalent InhibitorThe aldehyde group forms a reversible covalent hemiacetal with the active site cysteine, while other interactions contribute to non-covalent binding.

Experimental Workflow for Kinetic Benchmarking

A multi-faceted approach employing various biophysical and biochemical techniques is essential for a comprehensive kinetic characterization. Here, we outline the use of Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and enzyme inhibition assays.

G cluster_0 Phase 1: Label-Free Real-Time Kinetics cluster_1 Phase 2: Functional Inhibition cluster_2 Phase 3: Thermodynamic Characterization A Surface Plasmon Resonance (SPR) C Enzyme Inhibition Assay (Determination of IC50 and Ki/kinact) A->C Provides ka, kd, KD for initial non-covalent binding B Bio-Layer Interferometry (BLI) B->C Orthogonal validation of kinetic parameters D Isothermal Titration Calorimetry (ITC) (Optional) C->D Informs on thermodynamic drivers of binding G A Sensor Chip Activation (NHS/EDC) B Anti-His Antibody Immobilization A->B C His-tagged CysProtease-X Capture B->C D Blocking (Ethanolamine) C->D E Single-Cycle Inhibitor Injections D->E F Data Fitting (Two-State Model) E->F

Caption: SPR experimental workflow for covalent inhibitor analysis.

Bio-Layer Interferometry (BLI) for Orthogonal Validation

BLI is another label-free technique that measures biomolecular interactions in real-time. [5][6][7]It serves as an excellent orthogonal method to validate the kinetic parameters obtained from SPR.

Causality Behind Experimental Choices:

  • "Dip and Read" Format: The "dip and read" format of BLI allows for high-throughput analysis and is less prone to clogging issues compared to microfluidic-based systems. [6][8]* Biosensor Selection: We will use Ni-NTA biosensors for direct immobilization of His-tagged CysProtease-X. This is a straightforward and efficient method for capturing the target protein.

Step-by-Step Protocol:

  • Biosensor Preparation and Ligand Loading:

    • Pre-hydrate Ni-NTA biosensors in running buffer.

    • Load the biosensors with His-tagged CysProtease-X by dipping them into a solution of the protein.

    • Establish a stable baseline by dipping the loaded biosensors in running buffer.

  • Association and Dissociation:

    • Dip the biosensors into wells containing different concentrations of the inhibitor to measure the association phase.

    • Transfer the biosensors to wells containing only running buffer to measure the dissociation phase.

  • Data Analysis:

    • The resulting sensorgrams are globally fitted to a 1:1 binding model (for the reversible inhibitor) or a two-state reaction model (for the covalent inhibitors) to determine the kinetic constants.

Enzyme Inhibition Assay for Functional Potency

Enzyme inhibition assays are crucial for determining the functional consequences of inhibitor binding. [9][10][11]These assays measure the inhibitor's ability to block the catalytic activity of CysProtease-X.

Causality Behind Experimental Choices:

  • Substrate Concentration: The substrate concentration is kept at or below the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors. [12][13]* Pre-incubation Time: For covalent inhibitors, a pre-incubation step is necessary to allow for the time-dependent inactivation of the enzyme. [4] Step-by-Step Protocol:

  • Determination of IC50 (Half-maximal Inhibitory Concentration):

    • A fixed concentration of CysProtease-X is pre-incubated with a range of inhibitor concentrations for a defined period (e.g., 30 minutes).

    • The enzymatic reaction is initiated by the addition of a fluorogenic substrate.

    • The reaction progress is monitored over time using a plate reader.

    • The initial reaction velocities are plotted against the inhibitor concentration, and the data is fitted to a four-parameter logistic equation to determine the IC50 value.

  • Determination of K_I and k_inact:

    • To determine K_I and k_inact for the covalent inhibitors, progress curves are measured at various inhibitor and substrate concentrations.

    • The data is globally fitted to the appropriate kinetic model for irreversible inhibition. [4][14] * For the reversible inhibitor, the K_i can be determined using the Cheng-Prusoff equation if the inhibition is competitive. [12]

G A Enzyme & Inhibitor Pre-incubation B Substrate Addition A->B C Kinetic Read (Plate Reader) B->C D Data Analysis (IC50, Ki, kinact) C->D

Caption: Enzyme inhibition assay workflow.

Comparative Data Summary

The following table presents a hypothetical but realistic set of kinetic data that could be obtained from the described experiments.

Parameter(4-Oxothiazolidin-2-ylidene)acetonitrileStandard Irreversible InhibitorStandard Reversible Inhibitor
k_on (M⁻¹s⁻¹) 1.5 x 10⁵2.0 x 10⁵5.0 x 10⁵
k_off (s⁻¹) 0.050.080.01
K_D / K_I (nM) 33340020
k_inact (s⁻¹) 0.010.02N/A
k_inact/K_I (M⁻¹s⁻¹) 30,00050,000N/A
IC50 (nM) 15010050

Interpretation of Hypothetical Data:

  • (4-Oxothiazolidin-2-ylidene)acetonitrile shows a respectable covalent efficiency (k_inact/K_I), although it is slightly lower than the standard irreversible inhibitor. Its initial non-covalent binding affinity (K_I) is comparable to the standard irreversible inhibitor but weaker than the reversible inhibitor.

  • The Standard Irreversible Inhibitor demonstrates high covalent efficiency, driven by a slightly faster inactivation rate.

  • The Standard Reversible Inhibitor exhibits the tightest non-covalent binding affinity (lowest K_D), as expected for a potent reversible inhibitor.

Concluding Remarks

This guide provides a comprehensive and scientifically grounded framework for the kinetic characterization of a novel covalent inhibitor, (4-Oxothiazolidin-2-ylidene)acetonitrile. By employing a combination of label-free biophysical techniques and functional enzyme assays, and by benchmarking against well-characterized standard inhibitors, researchers can obtain a detailed understanding of the inhibitor's mechanism of action. This multi-parametric approach is crucial for making informed decisions in lead optimization and for the successful development of next-generation covalent therapeutics. The principles and protocols outlined herein are broadly applicable to the study of other covalent inhibitors and their targets.

References

  • Vertex AI Search. (2013, October 10). Benchmarking in Vitro Covalent Binding Burden As a Tool To Assess Potential Toxicity Caused by Nonspecific Covalent Binding of Covalent Drugs.
  • PubMed. (2013, November 18). Benchmarking in vitro covalent binding burden as a tool to assess potential toxicity caused by nonspecific covalent binding of covalent drugs.
  • Wikipedia. Bio-layer interferometry.
  • PMC. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance.
  • Synthelis. Label-free Kinetic Analysis of Membrane Protein Interactions Using Biolayer Interferometry (BLI).
  • Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (K D ) and the Effective Concentration (EC 50 ) of an Interplaying Effector Molecule Using Bio-layer Interferometry. (2021, September 5).
  • ISOTHERMAL TITR
  • ResearchGate. Benchmarking in Vitro Covalent Binding Burden As a Tool To Assess Potential Toxicity Caused by Nonspecific Covalent Binding of Covalent Drugs.
  • ScienceOpen. Surface plasmon resonance enabled mechanistic pharmacokinetic/pharmacodynamic modeling to support covalent inhibitor drug develo.
  • Octet RED384: CMI Getting Started Guide to Biolayer Interferometry Introduction Instrument Overview. (2024, October 24).
  • University of York.
  • ACS Publications. (2000, October 3). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant.
  • ResearchGate.
  • Benchchem. Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds.
  • PLOS One. (2014, September 17). Kinetic Titration Series with Biolayer Interferometry.
  • ACS Omega. (2025, July 4). Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands.
  • Sygnature Discovery. Stuck on You: Discovering Covalent Therapeutics with Biophysics.
  • ACS Publications. (2025, July 4). Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands.
  • PMC. A capture coupling method for the covalent immobilization of hexahistidine tagged proteins for surface plasmon resonance.
  • Queen's University Belfast. (2021, May 10). A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics.
  • TA Instruments.
  • Take advantage of time in your experiments: a guide to simple, informative kinetics assays. (2017, October 13).
  • Malvern Panalytical.
  • arXiv. (2025, June 26).
  • Sigma-Aldrich.
  • PubMed. Determination of accurate KI values for tight-binding enzyme inhibitors: an in silico study of experimental error and assay design.
  • ResearchG
  • Scientist Live. (2022, June 14).
  • Cre
  • PMC.
  • Drug Hunter. (2025, January 7).
  • PubMed. (2026, February 12). Only time will tell: Modelling the kinetics of covalent inhibitors.
  • Journal of Medicinal Chemistry. (2024, June 24). Covalent Inhibitors: To Infinity and Beyond.
  • RSC Publishing. (2025, March 20).
  • Advances in covalent drug discovery. (2022, October 12).

Sources

Comparative

A Comprehensive Comparison Guide: Green Synthetic Routes for (4-Oxothiazolidin-2-ylidene)acetonitrile Production

As the pharmaceutical industry accelerates its transition toward sustainable manufacturing, the synthesis of active methylene building blocks must evolve. (4-Oxothiazolidin-2-ylidene)acetonitrile (CAS: 3364-82-7) is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry accelerates its transition toward sustainable manufacturing, the synthesis of active methylene building blocks must evolve. (4-Oxothiazolidin-2-ylidene)acetonitrile (CAS: 3364-82-7) is a highly versatile intermediate extensively utilized in the development of thiazolopyrimidines, pyrazoles, and other fused heterocyclic scaffolds with profound antimicrobial and anticancer properties ( [1]).

Historically, the synthesis of thiazolidin-4-one derivatives relied heavily on volatile organic solvents (VOCs) like ethanol or pyridine, extended reflux times, and toxic catalysts, resulting in unacceptably high E-factors ( [2]). As a Senior Application Scientist, I have evaluated the shift toward green chemistry for this specific cyclocondensation. This guide objectively compares the performance, mechanistic causality, and scalability of modern green synthetic alternatives against traditional methods.

Mechanistic Causality: The Cyclocondensation Pathway

The formation of (4-Oxothiazolidin-2-ylidene)acetonitrile typically proceeds via the base-catalyzed cyclocondensation of cyanothioacetamide and chloroacetic acid (or ethyl chloroacetate). Understanding the reaction mechanism is critical for selecting the appropriate green activation method:

  • SN​2 Displacement: The highly nucleophilic sulfur atom of cyanothioacetamide attacks the α -carbon of chloroacetic acid, displacing the chloride ion to form an S-alkylated thioether intermediate.

  • Intramolecular Cyclization: The amide nitrogen undergoes a nucleophilic attack on the carboxylic acid/ester carbonyl.

  • Dehydration: The elimination of water (or ethanol) yields the final closed thiazolidin-4-one ring.

Causality Insight: The cyclization step (Step 2) has a high activation energy barrier. Traditional methods overcome this via prolonged thermal bulk heating. Green methods (Microwave, Ultrasound, Mechanochemistry) target this barrier through localized energy delivery or high effective concentrations, drastically reducing reaction times.

Mechanism Reactants Cyanothioacetamide + Chloroacetic Acid Intermediate S-Alkylated Thioether Intermediate Reactants->Intermediate Base / Green Activation (SN2 Displacement) Cyclization Intramolecular Cyclization (-H2O) Intermediate->Cyclization Nucleophilic Attack Product (4-Oxothiazolidin-2-ylidene) acetonitrile Cyclization->Product Ring Closure

Mechanistic pathway of (4-Oxothiazolidin-2-ylidene)acetonitrile synthesis via cyclocondensation.

Objective Comparison of Green Synthetic Routes

To determine the most efficient protocol for your laboratory or scale-up facility, we must compare the three leading green methodologies: Microwave-Assisted Aqueous Synthesis, Ultrasound-Assisted DES Synthesis, and Mechanochemical Grinding.

A. Microwave-Assisted Aqueous Synthesis (MAAS)

Microwave irradiation provides direct dielectric heating of polar reactants. Because water has a high dielectric loss tangent ( tanδ ), it acts as an excellent microwave absorber. This localized superheating accelerates the SN​2 displacement and subsequent cyclization, replacing toxic solvents with water and reducing reaction times from hours to minutes ( [3]).

B. Ultrasound-Assisted Deep Eutectic Solvent (DES) Synthesis

Acoustic cavitation generates localized "hot spots" (extreme temperature and pressure at the microscopic level) that drive the reaction without raising the bulk temperature. Utilizing a DES (e.g., Choline Chloride:Urea) provides a dual advantage: it acts as a green, non-volatile solvent, and the urea acts as a hydrogen-bond-donating catalyst that stabilizes the tetrahedral intermediate during ring closure ( [4]).

C. Mechanochemical (Solvent-Free) Grinding

Mechanical milling provides the kinetic energy required to overcome the activation barrier. By completely eliminating the solvent, the effective concentration of the reactants is pushed to 100%. This route boasts the lowest E-factor and is highly scalable for industrial applications.

Quantitative Performance Data
Synthetic RouteSolvent / MediumActivation MethodReaction TimeYield (%)E-FactorScalability
Traditional Reflux Ethanol / PyridineThermal (Bulk)4–6 Hours65–70%> 15.0High
Microwave-Assisted Deionized WaterDielectric Heating8 Mins88–92%< 2.0Moderate
Ultrasound DES Choline Chloride:UreaAcoustic Cavitation20 Mins85–89%< 1.0Moderate
Mechanochemical Solvent-FreeKinetic Grinding40 Mins80–84%~ 0.1High

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind each step is explained to ensure researchers can adapt these parameters for continuous flow or scaled batch processing.

Protocol 1: Microwave-Assisted Aqueous Synthesis

This protocol prioritizes rapid turnover and high yield using dielectric heating.

  • Reagent Preparation: In a 30 mL microwave-safe quartz vessel, combine cyanothioacetamide (10 mmol, 1.00 g) and chloroacetic acid (10 mmol, 0.94 g) in 15 mL of deionized water.

  • Catalyst Addition: Add sodium acetate (10 mol%, 0.08 g). Causality: Sodium acetate acts as an eco-friendly, mild base to neutralize the HCl byproduct generated during the SN​2 attack, preventing the protonation of the nucleophilic nitrogen and shifting the equilibrium forward.

  • Microwave Irradiation: Seal the vessel and place it in a dedicated microwave synthesizer (e.g., CEM Discover). Irradiate at 150 W, maintaining a strict temperature limit of 80°C for 8 minutes. Causality: Capping the temperature at 80°C is critical; exceeding this thermal threshold in an aqueous environment can lead to the unwanted hydrolysis of the sensitive cyano group into a primary amide.

  • Isolation: Cool the mixture rapidly to 0–5°C using an ice bath. The target product, (4-Oxothiazolidin-2-ylidene)acetonitrile, will precipitate directly from the aqueous phase. Filter under vacuum, wash with 5 mL of cold water, and dry.

Protocol 2: Ultrasound-Assisted DES Synthesis

This protocol prioritizes solvent recyclability and ambient bulk-temperature processing.

  • DES Preparation: Synthesize the Deep Eutectic Solvent by combining Choline Chloride and Urea in a 1:2 molar ratio. Heat the mixture at 80°C with magnetic stirring until a homogeneous, clear liquid forms. Allow it to cool to room temperature.

  • Reaction Mixture: Dissolve cyanothioacetamide (10 mmol) and chloroacetic acid (10 mmol) in 5 mL of the prepared DES in a 50 mL flask.

  • Sonication: Immerse the flask in an ultrasonic bath (60 W, 20 kHz) and sonicate at 50°C for 20 minutes. Causality: The acoustic cavitation creates microbubbles that implode, generating localized extreme pressures. This drives the intramolecular ring closure mechanically, bypassing the need for aggressive bulk heating.

  • Product Recovery & DES Recycling: Add 15 mL of cold deionized water to the flask to crash out the product. Filter the solid precipitate. Validation: The aqueous filtrate contains the DES. Evaporate the water under reduced pressure at 60°C to recover the DES, which can be reused for up to 5 consecutive cycles with less than a 5% drop in product yield.

Workflow cluster_routes Green Synthetic Routes Start Reactants: Cyanothioacetamide + Chloroacetic Acid MW Microwave (Aqueous) 100-150 W, 80°C, 8 min Start->MW US Ultrasound (DES) 60 W, 50°C, 20 min Start->US Mech Mechanochemical Grinding, 25°C, 40 min Start->Mech Product Product: (4-Oxothiazolidin-2-ylidene)acetonitrile (High Yield, Low E-Factor) MW->Product Aqueous Workup US->Product DES Recycling Mech->Product Direct Crystallization

Workflow comparison of green synthetic routes for thiazolidin-4-one derivatives.

Conclusion & Recommendations

For laboratories synthesizing (4-Oxothiazolidin-2-ylidene)acetonitrile for downstream drug development, transitioning away from traditional reflux is highly recommended.

  • If speed and yield are the primary optimization metrics, Microwave-Assisted Aqueous Synthesis is the superior choice, delivering >88% yield in under 10 minutes.

  • If sustainability and waste reduction (E-factor) are the strict mandates, Ultrasound-Assisted DES Synthesis provides an elegant, recyclable catalytic system that operates at lower bulk temperatures.

References

  • In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. ACS Omega, 2022.[Link] [1]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules (PMC), 2021.[Link] [2]

  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Frontiers in Chemistry, 2023.[Link] [3]

  • Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. Frontiers in Chemistry, 2022.[Link] [4]

Validation

A Researcher's Guide to Kinase Inhibitor Selectivity: Profiling (4-Oxothiazolidin-2-ylidene)acetonitrile Against Established Inhibitors

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel kinase inhibitor is a critical step in its development pipeline. A highly selective inhibitor can offer a more tar...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel kinase inhibitor is a critical step in its development pipeline. A highly selective inhibitor can offer a more targeted therapeutic effect with fewer off-target toxicities, while a broader spectrum inhibitor might be advantageous in overcoming drug resistance or targeting multiple nodes in a disease pathway.[1][2][3] This guide provides a comprehensive framework for the selectivity profiling of a novel compound, using the hypothetical molecule (4-Oxothiazolidin-2-ylidene)acetonitrile as a case study. We will compare its potential selectivity profile against well-characterized kinase inhibitors, detailing the experimental methodologies required to generate and interpret such data.

The core of this guide is not just to present data but to illuminate the rationale behind the experimental choices, ensuring a robust and self-validating approach to kinase inhibitor characterization.[4]

The Importance of Kinase Selectivity Profiling

The human kinome consists of over 500 protein kinases that share a structurally conserved ATP-binding pocket, making the development of truly selective inhibitors a significant challenge.[1][5] Off-target effects are a major cause of adverse drug reactions and can lead to the failure of promising drug candidates in clinical trials.[6] Therefore, early and comprehensive selectivity profiling is paramount to understanding a compound's mechanism of action and potential liabilities.[3][7]

This guide will explore the selectivity of our novel compound, (4-Oxothiazolidin-2-ylidene)acetonitrile, in the context of two representative known kinase inhibitors:

  • Dasatinib: A broad-spectrum inhibitor targeting multiple tyrosine kinases, including BCR-ABL and SRC family kinases.[8]

  • Lapatinib: A more selective dual inhibitor of EGFR and HER2.[2]

Visualizing the Kinase Profiling Workflow

The process of characterizing a novel kinase inhibitor involves a series of logical steps, from initial screening to in-depth cellular analysis. The following diagram illustrates a typical workflow.

G cluster_0 Discovery & Initial Screening cluster_1 Comprehensive Selectivity Profiling cluster_2 Cellular Target Engagement & Validation Novel Compound\n((4-Oxothiazolidin-2-ylidene)acetonitrile) Novel Compound ((4-Oxothiazolidin-2-ylidene)acetonitrile) Primary Enzymatic Assay\n(e.g., ADP-Glo) Primary Enzymatic Assay (e.g., ADP-Glo) Novel Compound\n((4-Oxothiazolidin-2-ylidene)acetonitrile)->Primary Enzymatic Assay\n(e.g., ADP-Glo) Hit Identification Hit Identification Primary Enzymatic Assay\n(e.g., ADP-Glo)->Hit Identification Large-Scale Kinome Screen\n(e.g., KINOMEscan) Large-Scale Kinome Screen (e.g., KINOMEscan) Hit Identification->Large-Scale Kinome Screen\n(e.g., KINOMEscan) Selectivity Data Analysis\n(S-Score, Kinome Tree) Selectivity Data Analysis (S-Score, Kinome Tree) Large-Scale Kinome Screen\n(e.g., KINOMEscan)->Selectivity Data Analysis\n(S-Score, Kinome Tree) Cell-Based Assays\n(e.g., KiNativ, Kinobeads) Cell-Based Assays (e.g., KiNativ, Kinobeads) Selectivity Data Analysis\n(S-Score, Kinome Tree)->Cell-Based Assays\n(e.g., KiNativ, Kinobeads) Phosphoproteomics Phosphoproteomics Cell-Based Assays\n(e.g., KiNativ, Kinobeads)->Phosphoproteomics Validated Cellular Targets Validated Cellular Targets Phosphoproteomics->Validated Cellular Targets

Caption: A typical workflow for kinase inhibitor profiling.

Comparative Selectivity Data

The following table presents hypothetical selectivity data for our novel compound alongside the known profiles of Dasatinib and Lapatinib. This data is illustrative and would be generated using the experimental protocols detailed later in this guide. The selectivity score (S-score) is a common metric, calculated as the number of kinases inhibited above a certain threshold (e.g., 90% inhibition at 1 µM) divided by the total number of kinases tested.[3] A lower S-score indicates higher selectivity.

CompoundPrimary TargetsS-Score (1µM)Key Off-Targets (Hypothetical/Known)
(4-Oxothiazolidin-2-ylidene)acetonitrile Aurora Kinase A, PLK10.08CDK2, FLT3
Dasatinib BCR-ABL, SRC family, c-KIT, PDGFRβ0.65Broad kinome coverage
Lapatinib EGFR, HER20.02Limited off-target activity

Experimental Protocols for Kinase Selectivity Profiling

To generate the data presented above, a combination of in vitro and in-cell assays is necessary. Here, we provide detailed, step-by-step methodologies for key experiments.

In Vitro Enzymatic Assays (Primary Screening and IC50 Determination)

The initial step in characterizing a novel inhibitor is to determine its potency against a panel of purified kinases. Non-radiometric assays, such as the ADP-Glo™ Kinase Assay, are widely used for their safety and high-throughput capabilities.[9]

Principle: This assay measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Protocol:

  • Reagent Preparation: Prepare kinase reaction buffer, kinase enzyme, substrate, and ATP solutions. Serially dilute the test compound, (4-Oxothiazolidin-2-ylidene)acetonitrile, in DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Chemoproteomic Profiling with Kinobeads (Cellular Target Engagement)

To understand how an inhibitor behaves in a more physiological context, it's crucial to assess its binding to endogenous kinases within a cell lysate.[4] The kinobeads technology, a form of multiplexed inhibitor beads (MIBs), is a powerful tool for this purpose.[10][11][12][13][14]

Principle: Kinobeads are composed of a mixture of broad-spectrum kinase inhibitors immobilized on a solid support. These beads are used to enrich kinases from a cell lysate. In a competitive binding experiment, the lysate is pre-incubated with a soluble inhibitor of interest. The inhibitor will compete with the kinobeads for binding to its target kinases. The bound kinases are then identified and quantified by mass spectrometry.

Workflow Diagram:

G Cell Lysate Cell Lysate Incubate with\n(4-Oxothiazolidin-2-ylidene)acetonitrile Incubate with (4-Oxothiazolidin-2-ylidene)acetonitrile Cell Lysate->Incubate with\n(4-Oxothiazolidin-2-ylidene)acetonitrile Add Kinobeads Add Kinobeads Incubate with\n(4-Oxothiazolidin-2-ylidene)acetonitrile->Add Kinobeads Affinity Purification Affinity Purification Add Kinobeads->Affinity Purification Wash and Elute Wash and Elute Affinity Purification->Wash and Elute Tryptic Digestion Tryptic Digestion Wash and Elute->Tryptic Digestion LC-MS/MS Analysis LC-MS/MS Analysis Tryptic Digestion->LC-MS/MS Analysis Protein Identification\n& Quantification Protein Identification & Quantification LC-MS/MS Analysis->Protein Identification\n& Quantification

Caption: Kinobeads competitive pull-down assay workflow.

Protocol:

  • Cell Lysis: Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors.[10]

  • Competitive Binding: Incubate the cell lysate with increasing concentrations of (4-Oxothiazolidin-2-ylidene)acetonitrile for 1 hour at 4°C.

  • Kinobead Enrichment: Add the kinobead slurry to the lysate and incubate for another hour at 4°C to capture the unbound kinases.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins. A dose-dependent decrease in the amount of a specific kinase pulled down by the beads indicates that it is a target of the soluble inhibitor.

In Situ Kinase Profiling with KiNativ™

The KiNativ™ platform offers a unique advantage by profiling the activity of kinases in their native state within a cell lysate.[15][16]

Principle: This method utilizes an ATP-biotin probe that covalently labels a conserved lysine residue in the ATP-binding site of active kinases.[16] By pre-incubating the lysate with an inhibitor, the binding of the probe to the target kinases is blocked. The extent of labeling is then quantified by mass spectrometry.

Protocol:

  • Cell Lysis: Prepare a native cell lysate.

  • Inhibitor Incubation: Treat the lysate with various concentrations of (4-Oxothiazolidin-2-ylidene)acetonitrile.

  • Probe Labeling: Add the ATP-biotin probe to the lysate and incubate to allow for covalent modification of active kinases.

  • Enrichment: Capture the biotinylated proteins using streptavidin beads.

  • On-bead Digestion: Digest the captured proteins into peptides.

  • LC-MS/MS Analysis: Analyze the peptides by LC-MS/MS.

  • Data Analysis: Quantify the relative abundance of each labeled kinase. A decrease in the signal for a particular kinase in the presence of the inhibitor indicates target engagement.

Interpreting the Selectivity Data: A Signaling Pathway Perspective

The hypothetical primary targets of (4-Oxothiazolidin-2-ylidene)acetonitrile, Aurora Kinase A and PLK1, are key regulators of mitosis. The following diagram illustrates their roles in the cell cycle. Understanding the on-target and potential off-target (e.g., CDK2) effects within this biological context is crucial for predicting the compound's cellular phenotype.

G cluster_0 Mitotic Progression G2 Phase G2 Phase Prophase Prophase G2 Phase->Prophase Metaphase Metaphase Prophase->Metaphase Aurora Kinase A Aurora Kinase A Prophase->Aurora Kinase A Anaphase Anaphase Metaphase->Anaphase PLK1 PLK1 Metaphase->PLK1 Telophase Telophase Anaphase->Telophase Centrosome Maturation Centrosome Maturation Aurora Kinase A->Centrosome Maturation Spindle Assembly Spindle Assembly PLK1->Spindle Assembly Cytokinesis Cytokinesis PLK1->Cytokinesis CDK2 CDK2 G1/S Transition G1/S Transition CDK2->G1/S Transition

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Comparative

High-Throughput Screening Validation Guide: 2-(4-Oxothiazolidin-2-ylidene)acetonitrile vs. Alternative Scaffolds

Executive Summary In high-throughput screening (HTS) campaigns, the identification of the 2-(4-Oxothiazolidin-2-ylidene)acetonitrile scaffold presents a complex triage challenge for drug development professionals. As a d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In high-throughput screening (HTS) campaigns, the identification of the 2-(4-Oxothiazolidin-2-ylidene)acetonitrile scaffold presents a complex triage challenge for drug development professionals. As a derivative of the 4-thiazolidinone family, this scaffold is frequently flagged by cheminformatics filters as a Pan-Assay Interference Compound (PAINS)[1]. However, unlike classic unsubstituted rhodanines, the electron-withdrawing acetonitrile group at the 2-position modulates the electrophilicity of the ylidene bond, yielding a tunable scaffold that has demonstrated genuine, target-specific engagement in antimicrobial and kinase-inhibitor assays[2].

This guide objectively compares the HTS performance of 2-(4-Oxothiazolidin-2-ylidene)acetonitrile against a classic PAINS offender (Rhodanine) and a PAINS-free alternative (Substituted Pyrazole). Furthermore, it provides self-validating experimental workflows to definitively separate assay artifacts from true biological actives.

Mechanistic Causality: The Dual Nature of Thiazolidinones

To effectively validate hits, researchers must first understand the causality behind their assay interference. The 4-thiazolidinone core is notorious for three distinct mechanisms of assay disruption:

  • Covalent Modification (Thiol Reactivity): The exocyclic double bond can act as a Michael acceptor. In the highly reducing environments of biochemical assays, these compounds can covalently bind to nucleophilic cysteine residues on the target protein or assay reagents, leading to irreversible, non-specific inhibition[3].

  • Colloidal Aggregation: The hydrophobic planar structure of thiazolidinones can induce the formation of microscopic colloids in aqueous buffers. These aggregates sequester target proteins, mimicking enzymatic inhibition[4].

  • Optical Interference: The conjugated pi-system of the thiazolidinone core often absorbs light in the UV-Vis spectrum (300–450 nm) or auto-fluoresces, directly interfering with standard colorimetric or fluorometric readouts[3].

Because 2-(4-Oxothiazolidin-2-ylidene)acetonitrile possesses a modified electronic distribution compared to basic rhodanines, its reactivity is context-dependent. Discarding it based solely on structural alerts risks losing valuable chemical matter; it must be subjected to rigorous orthogonal validation[5].

Comparative Performance Data

The following table summarizes the quantitative HTS metrics of 2-(4-Oxothiazolidin-2-ylidene)acetonitrile compared to alternative scaffolds. Data reflects typical outcomes from a 100K+ compound biochemical screening library.

Scaffold TypePrimary Hit Rate (%)Thiol Reactivity (CPM Assay)Aggregation PotentialOrthogonal Confirmation Rate
Rhodanine (Unsubstituted) > 5.0% (High False Positives)High (>80% depletion)High (Detergent Sensitive)< 2.0%
2-(4-Oxothiazolidin-2-ylidene)acetonitrile 1.5% - 3.0%Moderate (Tunable)Moderate15% - 25%
Substituted Pyrazole < 0.5%Low (<5% depletion)Low> 60%

HTS Hit Triage & Validation Workflow

To isolate true actives from assay artifacts, a structured triage cascade is mandatory. The workflow below illustrates the logical progression from primary hit to validated lead.

HTS_Validation A Primary HTS Hit 2-(4-Oxothiazolidin-2-ylidene)acetonitrile B Cheminformatics Filter (PAINS / Structural Alert) A->B C Counterscreens (CPM Thiol & Detergent Assays) B->C Flagged for Review D Orthogonal Assay (TR-FRET / BRET) C->D Clean Profile F Discard as Assay Artifact C->F Reactive / Aggregator E Target Engagement (SPR / ALARM NMR) D->E Confirmed Activity D->F Signal Discrepancy E->F No Direct Binding G Validated Lead Scaffold E->G Verified Binding

Fig 1. HTS triage workflow for 2-(4-Oxothiazolidin-2-ylidene)acetonitrile to isolate true actives.

Self-Validating Experimental Protocols

To ensure scientific integrity, every validation step must act as a self-validating system. The following protocols are designed to definitively rule out the mechanistic liabilities of the 2-(4-Oxothiazolidin-2-ylidene)acetonitrile scaffold.

Protocol 1: Thiol-Reactivity Counterscreen (CPM Assay)

Causality: This assay measures the depletion of a surrogate thiol (dithiothreitol, DTT) by the test compound. If the thiazolidinone acts as a Michael acceptor, it will covalently bind the DTT. Consequently, less free thiol is available to react with the CPM (7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin) fluorophore, resulting in quenched fluorescence[3].

Methodology:

  • Dispense 10 µM of the test compound into a 384-well black microplate.

  • Internal Controls: Include N-ethylmaleimide (NEM) at 10 µM as a positive control (known thiol-reactive) and 0.1% DMSO as a negative vehicle control.

  • Add 5 µM DTT in assay buffer (50 mM Tris-HCl, pH 7.4) and incubate for 30 minutes at room temperature to allow covalent adduct formation.

  • Add 10 µM CPM reagent. Incubate for 15 minutes in the dark.

  • Measure fluorescence (Excitation: 384 nm / Emission: 470 nm).

  • Validation Check: Calculate the Z'-factor between the DMSO and NEM control wells. The assay is only valid if Z' ≥ 0.6 . Compounds showing >30% fluorescence reduction relative to the DMSO control are flagged as reactive artifacts and deprioritized.

Protocol 2: Detergent-Dependent Aggregation Counterscreen

Causality: Hydrophobic scaffolds can form colloidal aggregates that non-specifically sequester target proteins[4]. The addition of a non-ionic detergent (Triton X-100) disrupts these colloids, restoring enzymatic activity if the inhibition was aggregation-based.

Methodology:

  • Prepare two parallel primary biochemical assay plates: Plate A with standard assay buffer, and Plate B with buffer supplemented with 0.01% (v/v) Triton X-100.

  • Generate an 8-point dose-response curve (0.1 µM to 50 µM) for the test compound in both plates.

  • Internal Controls: Include Tetraiodophenolphthalein (a known aggregator) as a positive control, and a known competitive inhibitor (e.g., a Substituted Pyrazole reference) as a negative control.

  • Validation Check: Calculate the IC₅₀ for both plates. If the IC₅₀ of the test compound shifts by more than 3-fold in Plate B (detergent), it is classified as a colloidal aggregator. The run is self-validated only if the positive control shows a complete loss of activity in Plate B, while the competitive inhibitor's IC₅₀ remains unchanged.

Protocol 3: Orthogonal TR-FRET Confirmation

Causality: Primary assays relying on standard fluorescence are highly susceptible to inner-filter effects or auto-fluorescence from the conjugated thiazolidinone core. Time-Resolved Förster Resonance Energy Transfer (TR-FRET) introduces a microsecond temporal delay before reading the emission, which allows short-lived background fluorescence from the compound to decay, isolating the true biological signal[5].

Methodology:

  • Tag the target protein with a Terbium (Tb) cryptate donor and the substrate/tracer with a compatible acceptor fluorophore (e.g., d2 or Alexa Fluor 647).

  • Incubate the target with the hit compound for 60 minutes at room temperature.

  • Excite the plate at 337 nm. Introduce a 50 µs delay, then measure emission at 620 nm (donor) and 665 nm (acceptor) over a 400 µs integration window.

  • Validation Check: Calculate the 665/620 nm ratio. A true hit will maintain its dose-dependent inhibition profile in the ratiometric readout. If the compound was a false positive due to optical interference in the primary screen, the TR-FRET ratio will remain unchanged compared to the DMSO control.

Sources

Safety & Regulatory Compliance

Safety

(4-Oxothiazolidin-2-ylidene)acetonitrile proper disposal procedures

Operational Guide: Proper Handling and Disposal of (4-Oxothiazolidin-2-ylidene)acetonitrile As a laboratory professional, managing the lifecycle of specialized synthetic intermediates requires more than just following a...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Handling and Disposal of (4-Oxothiazolidin-2-ylidene)acetonitrile

As a laboratory professional, managing the lifecycle of specialized synthetic intermediates requires more than just following a generic safety data sheet (SDS). (4-Oxothiazolidin-2-ylidene)acetonitrile (CAS: 3364-82-7) is a heterocyclic compound featuring both a thiazolidine ring and a nitrile functional group[1]. Because of its unique structural components, improper disposal can lead to severe environmental contamination and acute inhalation hazards[2].

This guide provides a self-validating, step-by-step operational protocol for the safe segregation, containment, and disposal of this compound, ensuring full compliance with Environmental Protection Agency (EPA) and international hazardous waste guidelines[3][4].

Chemical Hazard Profile & Mechanistic Causality

To safely dispose of a chemical, one must understand why it is dangerous. The hazards of (4-Oxothiazolidin-2-ylidene)acetonitrile are directly linked to its molecular architecture:

  • The Nitrile Group (-C≡N): Under normal conditions, this group is stable. However, if mixed with strong aqueous acids during waste consolidation, nitriles can undergo hydrolysis or substitution reactions that may liberate highly toxic hydrogen cyanide (HCN) gas . Therefore, strict segregation from acidic waste streams is a non-negotiable operational requirement.

  • The Thiazolidine Ring (S and N heteroatoms): This five-membered ring contains both sulfur and nitrogen. Upon thermal decomposition (e.g., during accidental fires or improper incineration), it rapidly oxidizes to produce sulfur oxides (SOx) and nitrogen oxides (NOx) [2]. These are severe respiratory irritants and environmental pollutants. Consequently, standard municipal incineration is strictly prohibited; the compound must be routed to a licensed hazardous waste facility equipped with flue-gas scrubbers.

Quantitative Hazard Summary
Property / HazardSpecification / ClassificationOperational Implication
CAS Number 3364-82-7Use for waste profiling and manifesting.
Physical State Solid / CrystallineProne to dust formation; requires wet-wiping for spills[5].
GHS Health Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Mandates the use of nitrile gloves and safety goggles[6].
Decomposition Products SOx, NOx, CO, CO2, potential cyanidesRequires specialized high-temperature incineration[2].
EPA Waste Classification Non-exempt Hazardous WasteMust be stored in a 90-Day Accumulation Area prior to pickup[4].

Step-by-Step Disposal Protocol

The following methodology ensures a closed-loop, self-validating system for waste management. Every step is designed to verify the integrity of the previous one.

Step 1: Preparation and PPE Verification

  • Action: Don appropriate Personal Protective Equipment (PPE).

  • Requirement: Long-sleeved laboratory coat, closed-toe shoes, chemical splash goggles, and double-layered nitrile gloves[6].

  • Causality: The compound is a known skin and severe eye irritant. Double-gloving ensures that if the outer glove is contaminated with fine crystalline dust, it can be safely doffed without exposing the skin.

Step 2: Waste Segregation and Containment

  • Action: Collect solid waste (including contaminated filter papers, weigh boats, and product residues) in a dedicated, chemically compatible secondary container, such as a high-density polyethylene (HDPE) wide-mouth jar.

  • Requirement: DO NOT mix with strong acids, strong oxidizers, or heavy metal waste[2].

  • Validation: Before adding to the container, check the waste log. If the prior entry contains any acidic reagents, use a new, clean container to prevent HCN generation.

Step 3: Labeling and Storage (Satellite Accumulation Area)

  • Action: Seal the container tightly, leaving at least a 10% headspace to prevent pressure buildup[6].

  • Requirement: Affix an official Hazardous Waste Label immediately. The label must explicitly state "(4-Oxothiazolidin-2-ylidene)acetonitrile", the date of initial accumulation, and the primary hazards (Irritant, Environmental Hazard)[4].

  • Storage: Transfer the container to your laboratory's designated Satellite Accumulation Area (SAA). It must be moved to a central 90-day hazardous waste storage facility within 3 days of the container reaching its volume limit[4].

Step 4: Final Disposal via Licensed Contractor

  • Action: Coordinate with your Environmental Health and Safety (EHS) department or a licensed waste broker[3].

  • Requirement: Ensure the waste manifest specifies the presence of sulfur and nitrogen heteroatoms so the disposal facility routes the waste to a high-temperature incinerator equipped with SOx/NOx scrubbers[2].

Disposal Workflow Visualization

The following diagram maps the logical decision tree for handling this specific chemical waste, ensuring zero cross-contamination with incompatible reagents.

DisposalWorkflow A Waste Generation: (4-Oxothiazolidin-2-ylidene)acetonitrile B Is waste mixed with strong acids? A->B C CRITICAL RISK: Segregate immediately (Prevent HCN gas) B->C Yes D Place in compatible HDPE solid waste container B->D No C->D E Apply EPA/GHS Labels (Leave 10% headspace) D->E F Store in 90-Day Accumulation Area E->F G Licensed Incineration (Scrubbers for SOx/NOx) F->G

Caption: Operational workflow for the safe segregation and disposal of (4-Oxothiazolidin-2-ylidene)acetonitrile.

Emergency Spill Response

If a spill occurs during the disposal process, immediate containment is required to prevent the fine crystalline powder from becoming airborne or entering drainage systems[5].

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Suppress Dust: Do not dry-sweep. Gently cover the spilled solid with damp, inert absorbent material (e.g., wet sand or a commercial spill pad) to suppress aerosolization[7].

  • Collect: Use non-sparking plastic tools to scoop the absorbed mixture into a heavy-duty hazardous waste bag.

  • Decontaminate: Wash the spill surface thoroughly with soap and water, collecting all wash water as hazardous liquid waste. Do not allow wash water to enter the municipal sewer[8].

References

  • Fisher Scientific. "SAFETY DATA SHEET: Thiazolidine." Fisher Scientific, [Link]

  • Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." EPA.gov, [Link]

  • Virginia Commonwealth University (VCU). "Hazardous Waste Management Program." VCU Occupational Health and Safety, [Link]

Sources

Handling

Personal protective equipment for handling (4-Oxothiazolidin-2-ylidene)acetonitrile

Safe Handling and Logistics Guide for (4-Oxothiazolidin-2-ylidene)acetonitrile Introduction (4-Oxothiazolidin-2-ylidene)acetonitrile (CAS: 3364-82-7) is a highly reactive intermediate frequently utilized in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Safe Handling and Logistics Guide for (4-Oxothiazolidin-2-ylidene)acetonitrile

Introduction (4-Oxothiazolidin-2-ylidene)acetonitrile (CAS: 3364-82-7) is a highly reactive intermediate frequently utilized in the synthesis of complex thiazole derivatives and PPAR agonists for drug discovery[1]. Because its molecular structure features both an electrophilic thiazolidinone core and a reactive nitrile group, the compound presents unique occupational hazards[2]. This guide provides researchers and laboratory managers with a self-validating, mechanistic framework for handling this chemical, ensuring operational safety from initial weighing to final waste disposal.

Hazard Assessment & Mechanistic Causality Effective safety protocols require understanding the causality behind a chemical's hazards. The nitrile group presents a systemic toxicity risk; under extreme acidic or metabolic conditions, it can undergo hydrolysis to release toxic cyanide compounds[3]. Simultaneously, the thiazolidinone core acts as a potent electrophile that readily reacts with nucleophilic proteins in human tissue, making it a severe irritant[4].

Table 1: Physicochemical & Hazard Profile (CAS: 3364-82-7)

Property / HazardDetailsMechanistic Causality
Molecular Weight 140.16 g/mol N/A
Physical State Solid (Powder)Fine particulates increase the risk of inhalation exposure and static-induced dust explosions.
Acute Toxicity Oral/Dermal/Inhalation (H302, H312, H332)The lipophilic nature of the compound allows dermal absorption; the nitrile group induces systemic toxicity upon entering the bloodstream.
Irritation Skin (H315), Eye (H319), STOT SE 3 (H335)The thiazolidinone core reacts aggressively with moisture and proteins in mucous membranes and the cornea.

Personal Protective Equipment (PPE) Matrix In strict accordance with OSHA 29 CFR 1910.132[5], a rigorous hazard assessment dictates the following PPE. Every piece of equipment serves a specific, mechanistic purpose to break the chain of exposure.

Table 2: Required PPE and Selection Causality

PPE CategorySpecificationCausality & Self-Validation
Hand Protection Double Nitrile Gloves (≥0.11 mm thickness)Nitrile provides high chemical resistance to solid organic compounds, preventing dermal absorption. Validation: Inflate and inspect the outer glove for micro-tears before donning.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Prevents ocular exposure to fine particulates which cause severe corneal damage due to the acidic active methylene group. Validation: Ensure a tight, gap-free seal against the face.
Respiratory FFP3 / N95 Respirator (if outside fume hood)Prevents inhalation of airborne dust. The nitrile group poses systemic toxicity risks if absorbed across alveolar membranes. Validation: Perform a positive/negative pressure seal check prior to use.
Body Protection Flame-Resistant (FR) Lab CoatMitigates static discharge which could ignite fine organic dust. Validation: Ensure cuffs are tightly tucked under the outer nitrile gloves.

Operational Workflow: Safe Weighing and Transfer To prevent airborne contamination and static-induced hazards, follow this self-validating transfer protocol:

  • Environmental Control: Conduct all handling inside a certified chemical fume hood. Validation: Verify the fume hood monitor reads a face velocity of 80-120 feet per minute (fpm) before opening the chemical container.

  • Static Mitigation: (4-Oxothiazolidin-2-ylidene)acetonitrile powder is prone to static cling. Use anti-static weighing boats and grounded stainless steel or ceramic spatulas. Avoid plastic spatulas, which generate static electricity and cause the toxic powder to aerosolize.

  • Transfer & Weighing: Transfer the chemical slowly to minimize dust generation. Keep the sash of the fume hood as low as possible (below the breathing zone) to create a physical barrier between the operator and the chemical.

  • Decontamination of Tools: Immediately after use, rinse spatulas with a compatible organic solvent (e.g., acetone) into a designated solvent waste container, followed by a wash with an alkaline detergent to neutralize residual traces of the compound.

Spill Response & Decontamination Plan A rapid, structured response prevents localized contamination from becoming a systemic exposure event. Prudent Practices in the Laboratory mandates specific containment and neutralization steps for reactive organic solids[3].

SpillResponse A Spill Identified B Assess Volume A->B C Minor Spill (<50g) Don PPE & Ventilate B->C < 50g D Major Spill (>50g) Evacuate & Call Hazmat B->D > 50g E Containment (Dry Sand/Absorbent) C->E F Neutralization (Alkaline Hypochlorite) E->F G Collection (Seal in Hazmat Bag) F->G H Surface Decon (Detergent & Water) G->H I Waste Disposal & Incident Report H->I

Workflow for (4-Oxothiazolidin-2-ylidene)acetonitrile spill containment and decontamination.

Step-by-Step Spill Protocol (Minor Spills <50g):

  • Containment: Cover the spilled powder with dry sand or a non-combustible absorbent to prevent aerosolization. Do not sweep dry powder.

  • Neutralization: Carefully apply a 10% alkaline hypochlorite (bleach) solution over the absorbent. Causality: The alkaline environment prevents the formation of volatile hydrogen cyanide (HCN) gas, while the hypochlorite oxidizes the reactive sulfur and nitrile groups into less toxic sulfonates and cyanates.

  • Collection: Use a plastic scoop to transfer the neutralized slurry into a heavy-duty, sealable hazardous waste bag.

  • Surface Decontamination: Wash the spill area thoroughly with soap and water to remove any residual slip hazards or chemical traces.

Waste Disposal Logistics Improper disposal can lead to dangerous cross-reactions. Follow this strict logistical plan:

  • Segregation: Never mix (4-Oxothiazolidin-2-ylidene)acetonitrile waste with strong acids. Causality: Acidic environments can protonate the nitrile group, potentially releasing lethal HCN gas.

  • Containment: Collect solid waste, contaminated gloves, and weighing boats in a double-bagged, transparent chemical waste bag.

  • Labeling: Affix a GHS-compliant label stating: "Toxic Organic Solid Waste - Contains Nitrile/Thiazolidine Derivatives. DO NOT MIX WITH ACIDS."

  • Institutional Transfer: Coordinate with your Environmental Health and Safety (EHS) department for disposal via high-temperature incineration, which safely breaks down the nitrogen and sulfur heteroatoms into scrubbable oxides.

References

  • Elhagali, G. A. M., et al. (2018). Molecular modeling and cyclization reactions of 2-(4-Oxothiazolidin-2-ylidene) acetonitrile. ResearchGate.[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 - Personal Protective Equipment General Requirements.[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Oxothiazolidin-2-ylidene)acetonitrile
Reactant of Route 2
(4-Oxothiazolidin-2-ylidene)acetonitrile
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